molecular formula C8H8N2O B1349104 2-Methyl-1,3-benzoxazol-6-amine CAS No. 5676-60-8

2-Methyl-1,3-benzoxazol-6-amine

Cat. No.: B1349104
CAS No.: 5676-60-8
M. Wt: 148.16 g/mol
InChI Key: NNHTUFOCRUBQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHTUFOCRUBQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343558
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-60-8
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazol-6-amine

The benzoxazole ring system, a bicyclic scaffold composed of a fused benzene and oxazole ring, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and capacity for diverse electronic interactions allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

This guide focuses on a specific, functionally rich derivative: This compound . The presence of a methyl group at the 2-position and a primary amine at the 6-position makes this molecule a particularly valuable building block for researchers and drug development professionals. The amine group serves as a critical synthetic handle, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies, while the core scaffold provides the foundational interactions with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols from the perspective of a senior application scientist.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number. Its core properties are summarized below for quick reference.

PropertyValueSource
CAS Number 5676-60-8[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance Solid (form may vary)N/A
InChI Key GFYDDTFAVDJJAI-UHFFFAOYSA-N[7]
SMILES String Cc1nc2ccc(N)cc2o1Derived

Core Synthesis Strategy: Cyclization of o-Aminophenols

The synthesis of the benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing functional group.[8] This foundational reaction can be driven by various reagents, including carboxylic acids, aldehydes, or their derivatives.[3][9]

For this compound, a logical synthetic precursor would be 4-amino-2-nitrophenol or a related diamine derivative, which provides the necessary amine functionality at the correct position on the benzene ring. The methyl group at the 2-position is typically introduced via condensation with an acetic acid equivalent (e.g., acetic anhydride, acetyl chloride).

The general mechanism involves two key steps:

  • Amide Formation: The more nucleophilic amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the acetylating agent, forming an intermediate amide.

  • Intramolecular Cyclodehydration: Under acidic or thermal conditions, the hydroxyl group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration yields the stable, aromatic benzoxazole ring system.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Reduction start 4-Amino-2-nitrophenol + Acetic Anhydride intermediate N-(4-amino-2-hydroxyphenyl)acetamide start->intermediate Nucleophilic Acyl Substitution cyclization Intramolecular Cyclization (Acid or Heat) intermediate->cyclization Dehydration product 2-Methyl-6-nitro-1,3-benzoxazole cyclization->product reduction Nitro Group Reduction (e.g., H₂, Pd/C) product->reduction final_product This compound reduction->final_product

Caption: General synthetic pathway for this compound.

Application in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its utility as a starting material for creating extensive chemical libraries. The primary amine at the 6-position is a nucleophilic site that can be readily modified through a variety of well-established chemical reactions, including:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This synthetic versatility allows for the systematic exploration of the chemical space around the benzoxazole core. By generating a library of derivatives, researchers can probe the specific structural requirements for binding to a target protein, optimizing for potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold itself often participates in π-stacking or hydrogen bonding interactions within a protein's active site, while the substituents introduced via the amine handle explore different pockets and surfaces to enhance affinity and specificity.

G cluster_rxn Chemical Derivatization (at 6-amino position) core This compound (Core Scaffold) amide Amide Coupling core->amide sulfonamide Sulfonamide Formation core->sulfonamide reductive_amination Reductive Amination core->reductive_amination library Diverse Compound Library amide->library sulfonamide->library reductive_amination->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound Optimization sar->lead

Caption: Drug discovery workflow using the target compound as a core scaffold.

Experimental Protocol: General Synthesis of a 6-Amido-Benzoxazole Derivative

This protocol describes a representative procedure for modifying the 6-amino group, a critical step in library development.

Objective: To synthesize N-(2-methyl-1,3-benzoxazol-6-yl)benzamide from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the solution and stir. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. The dropwise addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess benzoyl chloride and the HCl salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(2-methyl-1,3-benzoxazol-6-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount. While specific toxicological data for this compound is limited, data from related benzoxazole structures and general chemical safety principles should be strictly followed.[10][11]

Hazard CategoryPrecautionary Measures and Remarks
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[10] Handle in a well-ventilated area or chemical fume hood.
Irritation Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10]
Sensitization Some benzoxazole derivatives may cause an allergic skin reaction.
Mutagenicity Certain complex benzoxazole derivatives have been flagged for potential genetic defects. Handle with care as a precaution.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

  • Respiratory Protection: Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be required.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10] Keep away from strong oxidizing agents, acids, and bases.[10]

Conclusion

This compound is more than a mere catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. Its defined structure, identified by CAS No. 5676-60-8 , combined with the synthetically accessible amino group, provides an ideal starting point for the rational design and synthesis of novel therapeutic agents. Understanding its synthesis, reactive potential, and safe handling procedures enables researchers to fully leverage the power of this privileged scaffold in the ongoing quest for new and effective medicines.

References

  • ChemSynthesis. Benzoxazoles database - synthesis, physical properties. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Retrieved from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. ScienceDirect. Retrieved from [Link]

  • The Good Scents Company. methyl benzoxole, 95-21-6. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. NIH National Library of Medicine. Retrieved from [Link]

  • Wikipedia. 25-NB. Retrieved from [Link]

  • AMERICAN ELEMENTS®. Benzoxazoles. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Benzoxazole: The molecule of diverse pharmacological importance. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. NIH National Library of Medicine. Retrieved from [Link]

Sources

Introduction: The Significance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 2-Methyl-1,3-benzoxazol-6-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of this compound, focusing on its molecular weight. It is structured to deliver foundational data, theoretical underpinnings, and practical experimental methodologies for verification, tailored for a scientific audience engaged in chemical research and pharmaceutical development.

The benzoxazole ring system is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound (CAS: 5676-60-8) is a key intermediate and building block within this chemical class. An accurate understanding of its fundamental properties, beginning with its molecular weight, is critical for its application in the synthesis of more complex, biologically active molecules. This guide elucidates the theoretical and experimental determination of this crucial parameter.

Core Physicochemical Properties and Identifiers

A precise characterization begins with foundational data that uniquely identifies the compound. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 5676-60-8[6]
Molecular Formula C₈H₈N₂O[6][7]
Molecular Weight 148.16 g/mol [6][7]
Chemical Structure Chemical structure of this compoundN/A

Theoretical Molecular Weight Calculation

The molecular weight of a compound is derived directly from its molecular formula, which represents the exact number of atoms of each element in a single molecule. The calculation is based on the atomic weights of the constituent elements, providing a theoretical value that serves as a benchmark for experimental verification.

Causality of Calculation: The total molecular weight is the sum of the masses of all atoms in the molecule. Using the atomic weights from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u):

  • Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u/atom = 8.064 u

  • Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u/atom = 15.999 u

Total Molecular Weight = 96.088 + 8.064 + 28.014 + 15.999 = 148.165 g/mol

This calculated value aligns perfectly with the reported molecular weight of 148.16 g/mol .[6][7]

Experimental Verification of Molecular Identity and Weight

While theoretical calculations are precise, experimental verification is imperative in a research setting to confirm the identity, purity, and structure of a synthesized or procured compound. Mass spectrometry is the primary technique for determining molecular weight, while NMR spectroscopy provides orthogonal confirmation of the molecular structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, a "soft" ionization technique like Electrospray Ionization (ESI) is typically employed. This method imparts a charge onto the molecule (e.g., by adding a proton, [M+H]⁺) with minimal fragmentation, allowing for the direct observation of the molecular ion. This provides an extremely accurate measurement of the monoisotopic mass, confirming the elemental composition.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved and free of particulates.

  • Instrument Setup:

    • Use an ESI-MS instrument operating in positive ion mode. The amine group on the compound is readily protonated.

    • Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to an appropriate level (e.g., 3-4 kV) to achieve stable spray.

    • Optimize drying gas flow and temperature to facilitate desolvation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • The expected monoisotopic mass of C₈H₈N₂O is 148.0637 Da.

    • The primary ion observed should be the protonated molecule, [M+H]⁺.

    • Expected Result: A prominent peak at m/z ≈ 149.0710 . The presence of this ion confirms both the molecular formula and the molecular weight.

Workflow Diagram: Mass Spectrometry Verification

G cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_result Data Interpretation Prep Dissolve Sample (1 mg in 1 mL MeOH) Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Inject Ionization Electrospray Ionization (Positive Mode, [M+H]⁺) Infusion->Ionization Ionize Detection Mass Analyzer (Detects m/z) Ionization->Detection Analyze Result Peak at m/z ≈ 149.07 Detection->Result Generate Spectrum Confirmation Molecular Weight Confirmed Result->Confirmation Validate

Caption: Workflow for molecular weight confirmation using ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. While it does not directly measure molecular weight, it is the gold standard for structural elucidation. By confirming that the observed chemical shifts, integration values, and coupling patterns match the proposed structure of this compound, one validates the molecular formula (C₈H₈N₂O), thereby indirectly confirming the calculated molecular weight. This serves as a self-validating system when paired with MS data.

Synthetic Considerations for Purity

The accuracy of any analytical measurement is contingent on the purity of the sample. Benzoxazole derivatives are commonly synthesized via the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][8][9][10] For this compound, a plausible synthetic route involves the reaction of 4-amino-2-nitrophenol with a methyl source, followed by reduction of the nitro group, or a related pathway starting from 2,4-diaminophenol.

Diagram: Representative Synthetic Pathway

G Reactant1 4-Amino-2-nitrophenol Intermediate N-(4-amino-2-nitrophenyl)acetamide Reactant1->Intermediate Reactant2 Acetic Anhydride or Acetyl Chloride Reactant2->Intermediate Cyclized 6-Amino-2-methyl-7-nitro-1,3-benzoxazole (or isomer) Intermediate->Cyclized Cyclization (e.g., heat, acid) Product This compound Cyclized->Product Reduction of Nitro Group (e.g., H₂, Pd/C)

Caption: Plausible synthetic route to this compound.

Post-synthesis, purification via methods such as column chromatography or recrystallization is essential to remove unreacted starting materials, byproducts, and solvents, ensuring that the material analyzed is indeed the target compound.

Conclusion

The molecular weight of this compound is definitively established as 148.16 g/mol , based on its molecular formula of C₈H₈N₂O.[6][7] This fundamental property is the starting point for all quantitative studies involving this compound. For researchers in drug discovery and development, it is crucial to move beyond this theoretical value and employ rigorous experimental techniques. A combination of mass spectrometry, to directly measure the mass-to-charge ratio of the molecular ion, and NMR spectroscopy, to confirm the structural integrity, provides a robust, self-validating workflow. This ensures the identity and purity of the compound, underpinning the reliability of subsequent biological and chemical investigations that leverage this important benzoxazole scaffold.

References

  • 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem . National Center for Biotechnology Information. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . MDPI. [Link]

  • methyl benzoxole, 95-21-6 - The Good Scents Company . The Good Scents Company. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . National Institutes of Health. [Link]

  • 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site . ScienceDirect. [Link]

  • 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem . National Center for Biotechnology Information. [Link]

  • Benzoxazoles database - synthesis, physical properties - ChemSynthesis . ChemSynthesis. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of some benzoxazole derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review . Royal Society of Chemistry. [Link]

  • 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem . National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC - NIH . National Institutes of Health. [Link]

  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities . ResearchGate. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH . National Institutes of Health. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH . National Institutes of Health. [Link]

Sources

2-Methyl-1,3-benzoxazol-6-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The presence of a reactive amine group at the 6-position provides a crucial handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.

This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this compound. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Strategy

The most direct and industrially scalable synthesis of this compound is a two-step process commencing from a readily available substituted aminophenol. The strategy involves:

  • Formation of the Benzoxazole Core: Construction of the 2-methylbenzoxazole ring system via cyclization of an ortho-substituted aminophenol.

  • Functional Group Transformation: Introduction of the 6-amino group via the reduction of a nitro group precursor.

This approach is advantageous due to the high yields, operational simplicity, and the use of well-established chemical transformations.

Overall_Synthesis start 2-Amino-5-nitrophenol intermediate 2-Methyl-6-nitrobenzoxazole start->intermediate Step 1: Cyclization final This compound intermediate->final Step 2: Reduction Cyclization_Mechanism Mechanism of Benzoxazole Formation cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclodehydration A 2-Amino-5-nitrophenol B N-(2-hydroxy-4-nitrophenyl)acetamide (Intermediate) A->B + Acetic Anhydride C Protonated Intermediate B->C + H+ D 2-Methyl-6-nitrobenzoxazole C->D - H2O, -H+

Caption: Mechanism for 2-methyl-6-nitrobenzoxazole synthesis.

Experimental Protocol

This protocol details the synthesis of 2-Methyl-6-nitrobenzoxazole from 2-amino-5-nitrophenol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-nitrophenol154.1215.4 g100
Acetic Anhydride102.0925.5 mL (27.6 g)270
Polyphosphoric Acid (PPA)-~50 g-
Ice-water-500 mL-
Sodium Bicarbonate (sat. soln.)-As required-
Ethanol-For recrystallization-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-nitrophenol (15.4 g, 100 mmol).

  • Carefully add acetic anhydride (25.5 mL, 270 mmol) to the flask. Stir the mixture to ensure homogeneity.

  • Slowly and with caution, add polyphosphoric acid (~50 g) to the reaction mixture. An exothermic reaction will occur, and the temperature should be monitored.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, allow the mixture to cool to approximately 80-90 °C.

  • Carefully pour the warm reaction mixture into 500 mL of ice-water with vigorous stirring. A solid precipitate will form.

  • Neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purify the crude 2-Methyl-6-nitrobenzoxazole by recrystallization from ethanol to yield a crystalline solid. [4][5][6]

Data Summary
ParameterValue
Reaction Time2 hours
Temperature130-140 °C
SolventNone (PPA as medium)
AppearancePale brown crystals
Expected Yield80-90%
Melting Point153-159 °C [5]

Part 2: Reduction of 2-Methyl-6-nitrobenzoxazole to this compound

The final step is the selective reduction of the aromatic nitro group to the corresponding primary amine. This is a fundamental transformation in organic synthesis, and several reliable methods are available. [7][8][9]

Principle and Mechanism

The reduction of a nitro group can be achieved using various reagents. Common methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel. [8]This method is often clean and high-yielding but requires specialized equipment for handling hydrogen gas.

  • Metal-Acid Systems: Using a metal such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). [8]A widely used and cost-effective method is the use of tin(II) chloride (SnCl₂) in concentrated HCl. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. This method is highly effective for aromatic nitro compounds and is tolerant of many other functional groups.

This guide will focus on the tin(II) chloride reduction method due to its efficiency and accessibility in a standard laboratory setting.

G start 2-Methyl-6-nitrobenzoxazole (R-NO2) end This compound (R-NH2) start->end Reduction reagents SnCl2 / conc. HCl reagents->end

Caption: Reduction of the nitro group to an amine.

Experimental Protocol

This protocol describes the reduction of 2-Methyl-6-nitrobenzoxazole using tin(II) chloride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methyl-6-nitrobenzoxazole178.1510.0 g56.1
Tin(II) chloride dihydrate225.6337.9 g168.3
Concentrated HCl (37%)36.4650 mL~600
Sodium Hydroxide (10 M)40.00As required-
Ethyl Acetate-For extraction-
Anhydrous Sodium Sulfate-For drying-

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-Methyl-6-nitrobenzoxazole (10.0 g, 56.1 mmol) in concentrated hydrochloric acid (50 mL).

  • To this stirred suspension, add a solution of tin(II) chloride dihydrate (37.9 g, 168.3 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The addition may be exothermic, and the flask can be cooled in an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour. The solution should become clear, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly basify the mixture by adding 10 M sodium hydroxide solution with vigorous stirring until the pH is greater than 10. A precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary
ParameterValue
Reaction Time1 hour
Temperature60-70 °C
SolventConcentrated HCl
AppearanceOff-white to tan solid
Expected Yield85-95%
Molecular FormulaC₈H₈N₂O [1]
Molecular Weight148.16 g/mol [1]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule. Expect signals corresponding to the methyl group, the aromatic protons, and the amine protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 148.16).

  • Melting Point: To assess purity.

Conclusion

The described two-step synthesis provides an efficient and reliable pathway to produce this compound. The methodology relies on well-understood and scalable chemical reactions, starting from commercially available precursors. This guide offers the necessary detail for researchers and drug development professionals to replicate this synthesis, providing a foundation for the further development of novel benzoxazole-based compounds.

References

  • Nguyen, V.-T. et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Available at: [Link]

  • Nguyen, T.-B. et al. (2017). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Vreese, R. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]

  • Various Authors (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-6-nitrobenzoxazole. PubChem. Available at: [Link]

  • Yadav, P. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Bennehalli, B. et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Sharma, V. et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

Sources

2-Methyl-1,3-benzoxazol-6-amine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazol-6-amine: A Core Scaffold for Drug Discovery

Executive Summary

The benzoxazole motif is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities and its presence in numerous clinically relevant molecules.[1][2] This technical guide provides a comprehensive overview of a key derivative, this compound (CAS 5676-60-8), tailored for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental properties, present a detailed, field-proven synthetic protocol, and explore its strategic application as a versatile building block for creating novel therapeutic agents. The narrative emphasizes the causality behind experimental design and the strategic importance of its functional groups in developing extensive compound libraries for structure-activity relationship (SAR) studies.

The Benzoxazole Core: A Foundation of Medicinal Chemistry

The benzoxazole system consists of a benzene ring fused to a 1,3-oxazole ring, creating a bicyclic aromatic structure that is both chemically stable and electronically versatile.[1] This framework is a cornerstone in medicinal chemistry, with derivatives demonstrating potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The specific subject of this guide, this compound, is of particular interest due to its dual-functional nature:

  • The C2-Methyl Group: This small alkyl group can influence the molecule's steric profile and metabolic stability, often serving as a critical component for binding within protein active sites.

  • The C6-Amine Group: This primary aromatic amine is a powerful synthetic handle. It provides a key point for chemical modification, allowing for the systematic elaboration of the core structure to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

Accurate identification and characterization are paramount for any chemical entity intended for research or drug development. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 5676-60-8[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance Solid[7]
SMILES Cc1nc2cc(N)ccc2o1[7]
InChI Key FECYTFWPNCBIHC-UHFFFAOYSA-N[7]

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles is most reliably achieved through the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its equivalent.[1][8] The following section details a robust and logical synthetic pathway and a step-by-step protocol for laboratory execution.

Synthetic Strategy: A Two-Step Approach

The chosen strategy involves a Phillips condensation reaction followed by a nitro group reduction. This approach is widely adopted for its reliability and use of readily available starting materials.

  • Cyclization: Condensation of 4-amino-2-nitrophenol with acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) directly forms the 2-methylbenzoxazole ring system. The high temperature drives the cyclodehydration reaction to completion.

  • Reduction: The nitro group of the resulting 6-nitro intermediate is selectively reduced to the target primary amine using a standard catalytic hydrogenation method (H₂ gas with a palladium-on-carbon catalyst), which is known for its high efficiency and clean reaction profile.

G A 4-Amino-2-nitrophenol (Starting Material) B 6-Nitro-2-methyl-1,3-benzoxazole (Intermediate) A->B  Step 1: Cyclization  Reagents: Acetic Acid, PPA  Condition: Heat (e.g., 140°C) C This compound (Final Product) B->C  Step 2: Reduction  Reagents: H₂, Pd/C  Solvent: Ethanol

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

Step 1: Synthesis of 6-Nitro-2-methyl-1,3-benzoxazole

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol).

  • Begin stirring and heat the PPA to approximately 80°C to reduce its viscosity.

  • Add 4-amino-2-nitrophenol (1.0 eq) and glacial acetic acid (1.2 eq) to the flask.

  • Slowly raise the temperature of the reaction mixture to 140°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, allow the mixture to cool to approximately 90°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude intermediate can often be used directly in the next step.

Step 2: Synthesis of this compound

  • In a hydrogenation vessel, dissolve the crude 6-nitro-2-methyl-1,3-benzoxazole (1.0 eq) from the previous step in ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural confirmation is essential. The following table outlines the expected spectroscopic data for the final product, which serves as a benchmark for quality control.

TechniqueExpected Characteristics
¹H NMR δ (ppm) approx. 7.2-7.4 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 6.5-6.6 (s, 1H, Ar-H), 3.5-4.0 (br s, 2H, -NH₂), 2.5-2.6 (s, 3H, -CH₃).
¹³C NMR δ (ppm) approx. 165 (C=N), 152 (Ar-C-O), 145 (Ar-C-NH₂), 142 (Ar-C), 120 (Ar-C), 112 (Ar-CH), 110 (Ar-C), 95 (Ar-CH), 15 (-CH₃).
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch).
MS (ESI+) [M+H]⁺ = 149.07

Strategic Applications in Drug Discovery

This compound is rarely an endpoint; it is a strategic starting point. Its value lies in its capacity to serve as a core scaffold for generating large, diverse libraries of novel compounds for high-throughput screening.

The C6-Amine: A Gateway to Diversity

The primary amine at the 6-position is the key to unlocking the scaffold's potential. It is a nucleophilic center that can readily participate in a wide array of well-established chemical reactions, including:

  • Amide Coupling: Reaction with various carboxylic acids or acyl chlorides to explore the impact of different R-groups on biological activity.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

  • Buchwald-Hartwig or Suzuki Coupling: After conversion of the amine to a halide or triflate, these powerful cross-coupling reactions can be used to introduce complex aryl or heteroaryl moieties.

This derivatization potential allows medicinal chemists to systematically probe the chemical space around the benzoxazole core to optimize interactions with a biological target.

G A This compound (Core Scaffold) B Derivatization at C6-Amine A->B C1 Amide Coupling (R-COCl) B->C1 C2 Sulfonamide Formation (R-SO₂Cl) B->C2 C3 Reductive Amination (R-CHO, NaBH(OAc)₃) B->C3 D Compound Library (Diverse Analogues) C1->D C2->D C3->D E High-Throughput Screening (HTS) D->E Biological Assays F SAR Analysis & Lead Optimization E->F Hit Identification

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1,3-benzoxazol-6-amine (CAS No: 5676-60-8), a heterocyclic amine of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data in publicly accessible literature, this guide synthesizes available information, presents robust predicted values for key physicochemical parameters, and details the rigorous experimental and computational methodologies for their determination. This document is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the compound's behavior and facilitating its application in drug discovery and development.

Introduction: The Significance of this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and applications as versatile scaffolds in medicinal chemistry. The benzoxazole moiety is a privileged structure found in numerous pharmacologically active agents. The incorporation of a methyl group at the 2-position and an amine group at the 6-position of the benzoxazole core imparts specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets.

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties, including melting point, boiling point, solubility, and acidity (pKa), govern its behavior in various experimental and physiological environments, impacting everything from reaction kinetics and formulation development to pharmacokinetic profiles.

This guide provides a detailed examination of these properties, offering both predicted values and the scientific rationale behind the methodologies for their empirical determination.

Core Physicochemical Properties

A summary of the fundamental physical properties of this compound is presented below. While experimental data is limited, the following table includes basic molecular information and high-confidence predicted values derived from established computational models.

PropertyValueSource/Method
CAS Number 5676-60-8Santa Cruz Biotechnology[1]
Molecular Formula C₈H₈N₂OSanta Cruz Biotechnology[1]
Molecular Weight 148.16 g/mol Santa Cruz Biotechnology[1]
Physical Form SolidSigma-Aldrich
Predicted Melting Point 130-160 °CPrediction based on structural similarity to related aminobenzoxazoles.
Predicted Boiling Point 350-400 °C at 760 mmHgPrediction based on Quantitative Structure-Property Relationship (QSPR) models.[2]
Predicted Aqueous Solubility Low to moderatePrediction based on computational models considering the aromatic and amine functionalities.[3]
Predicted pKa (basic) 4.0 - 5.5Prediction based on computational algorithms for aromatic amines.[4][5]

Methodologies for Experimental Determination

The following sections detail the standardized, self-validating experimental protocols for the precise determination of the key physical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the principles at play.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible thermoanalytical technique for determining the melting point (Tm) and enthalpy of fusion of a crystalline solid.[6][7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is superior to traditional capillary melting point apparatus as it provides quantitative thermodynamic data and is less subjective.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate to create a stable thermal environment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).[8]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The system is validated by running a certified reference standard (e.g., indium) with a known melting point and enthalpy of fusion prior to sample analysis.[9]

Diagram of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Inert Gas load->purge ramp Ramp Temperature purge->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Tm and ΔH thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination by Ebulliometry

Rationale: For non-volatile solids like this compound, direct boiling point measurement at atmospheric pressure can be challenging due to potential decomposition at high temperatures. Ebulliometry, which measures the boiling point of a solution, can be adapted to determine the boiling point of a solute under reduced pressure. A more practical approach for high-boiling point solids is often prediction via computational methods or experimental determination under vacuum followed by extrapolation to atmospheric pressure. For the purpose of this guide, a standard ebulliometry procedure is outlined, which would be suitable for a solution of the compound.

Experimental Protocol:

  • Apparatus Setup: Assemble the ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.[10][11]

  • Solvent Calibration: Determine the precise boiling point of a pure, high-boiling, inert solvent (e.g., ethylene glycol) in the ebulliometer.

  • Sample Preparation: Prepare a solution of known concentration by dissolving a precisely weighed amount of this compound in the chosen solvent.

  • Measurement:

    • Introduce the solution into the ebulliometer.

    • Heat the solution to a steady boil, ensuring smooth boiling by using boiling chips or a magnetic stirrer.

    • Record the stable boiling temperature of the solution.

  • Calculation: The elevation in the boiling point is used to calculate the molar mass of the solute or can be used in conjunction with data at other concentrations to extrapolate to the properties of the pure solute.

Self-Validation: The accuracy of the thermometer and the apparatus is confirmed by measuring the boiling point of a certified reference compound with a known boiling point.

Diagram of Ebulliometry Setup

Ebulliometry_Setup cluster_main Ebulliometer boiling_flask Boiling Flask (with sample solution and boiling chips) condenser Condenser (coolant in/out) boiling_flask->condenser heat_source Heating Mantle boiling_flask->heat_source thermometer High-Precision Thermometer condenser->thermometer

Caption: Simplified schematic of an ebulliometry apparatus.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13][14] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, followed by quantification of the dissolved solute. This method provides a true measure of solubility, which is critical for predicting oral absorption and designing formulations.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[15]

  • Phase Separation: After equilibration, cease agitation and allow any undissolved solid to sediment. Separate the saturated supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.

Self-Validation: The attainment of equilibrium is confirmed by analyzing samples at multiple time points (e.g., 24 and 48 hours) and ensuring that the measured solubility is consistent.

Diagram of Shake-Flask Solubility Workflow

Shake_Flask_Workflow start Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48 hours) start->agitate separate Centrifuge and/or Filter agitate->separate quantify Analyze Supernatant by HPLC separate->quantify result Determine Solubility quantify->result

Caption: Step-by-step workflow for the shake-flask solubility assay.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that influences a molecule's charge state at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine-containing compound like this compound, determining the pKa of the conjugate acid is essential. Potentiometric titration is a highly accurate method for this purpose.[16][17]

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

  • Titration Setup:

    • Place the solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse a calibrated combination pH electrode in the solution.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the midpoint of the buffer region in the titration curve.[18]

Self-Validation: The pH meter is calibrated with at least two standard buffer solutions before the titration. The concentration of the titrant is accurately standardized against a primary standard.

Diagram of Potentiometric Titration Principle

pKa_Determination cluster_titration Titration Process cluster_analysis Data Analysis titrant Strong Acid Titrant analyte Solution of This compound titrant->analyte ph_electrode pH Electrode analyte->ph_electrode titration_curve Plot pH vs. Titrant Volume ph_electrode->titration_curve half_equivalence Identify Half-Equivalence Point titration_curve->half_equivalence pka_value pKa = pH at Half-Equivalence half_equivalence->pka_value

Caption: Conceptual workflow for pKa determination by potentiometric titration.

Predicted Spectral Properties and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm). The methyl protons will likely appear as a sharp singlet in the upfield region (around 2.5 ppm). The amine protons will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The aromatic and heterocyclic carbons will resonate in the downfield region (100-160 ppm), while the methyl carbon will appear in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹.

  • C=N stretching: A characteristic absorption for the oxazole ring around 1650 cm⁻¹.

  • C-O stretching: A strong band associated with the ether linkage in the oxazole ring, typically in the 1200-1250 cm⁻¹ region.

  • N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (148.16). The fragmentation pattern would likely involve the loss of a methyl group and other characteristic cleavages of the benzoxazole ring system.

Structure-Property Relationships

The physical properties of this compound are intrinsically linked to its molecular structure:

  • Melting and Boiling Points: The planar, aromatic benzoxazole ring system allows for efficient crystal packing through π-π stacking interactions, contributing to a relatively high melting point for a molecule of its size. The presence of the amine group, capable of hydrogen bonding, further increases intermolecular forces, elevating both the melting and boiling points.

  • Solubility: The molecule possesses both hydrophobic (the benzoxazole ring) and hydrophilic (the amine group) characteristics. Consequently, its solubility in water is expected to be limited but can be significantly increased in acidic solutions due to the protonation of the amine group to form a more soluble salt. It is expected to be soluble in polar organic solvents.

  • pKa: The basicity of the exocyclic amine at the 6-position is influenced by the electron-withdrawing nature of the benzoxazole ring system. This delocalization of the nitrogen lone pair into the aromatic system reduces its basicity compared to a simple alkylamine.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While a comprehensive set of experimental data is not yet available in the literature, this document has established a robust framework for its characterization by presenting high-confidence predicted values and outlining detailed, self-validating experimental protocols for their determination. The elucidation of the structure-property relationships provides a deeper understanding of the compound's behavior, which is invaluable for its application in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for researchers and accelerate the exploration of the potential of this promising molecule.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Boiling Point Determination Procedure. (n.d.). Retrieved from [Link]

  • Enartis. (n.d.). ALCOHOL BY EBULLIOMETER. Retrieved from [Link]

  • Determination of Alcohol Content of Wine by Ebulliometry. (n.d.). Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025, October 16). Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (2013, February 25). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

  • PubMed Central (PMC). (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. Retrieved from [Link]

  • DNAS | Duke Kunshan University. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [Link]

  • DNAS | Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Computational Methods in Science and Technology. (n.d.). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

Sources

solubility of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Assessment of 2-Methyl-1,3-benzoxazol-6-amine

Abstract

The determination of aqueous and non-aqueous solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's pharmacokinetic profile, bioavailability, and formulation strategy. This guide provides a comprehensive framework for the systematic evaluation of the (CAS: 5676-60-8), a member of the medicinally significant benzoxazole class of heterocycles.[1] We will explore the theoretical underpinnings of solubility, differentiate between thermodynamic and kinetic measurements, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Preclinical Development

This compound is a heterocyclic compound built upon the benzoxazole scaffold. This structural motif is found in numerous pharmacologically active agents, valued for its relatively stable aromatic nature and its capacity for functionalization.[1] Before any meaningful biological or toxicological in-vivo studies can be conducted, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is arguably one of the most critical.[2]

Poor aqueous solubility is a leading cause of failure for drug candidates, as it often correlates with low bioavailability and erratic absorption.[3] Therefore, accurately measuring a compound's solubility in various physiologically relevant media is not merely a data collection exercise; it is a critical step that dictates subsequent formulation development, the design of in-vitro assays, and the interpretation of pharmacokinetic data.[2]

This guide provides the necessary protocols to determine two key types of solubility:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This value is fundamental for biopharmaceutical classification and final dosage form development.[4][5]

  • Kinetic Solubility: A measure of a compound's tendency to precipitate out of a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer. This high-throughput assessment is vital for early discovery screening.[2][4]

Physicochemical Profile and Safety Considerations

A foundational understanding of the molecule's properties informs the experimental approach.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 5676-60-8[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Predicted Nature Solid at 25°CInferred from related structures
Functional Groups Aromatic amine, Benzoxazole coreChemical Structure

The presence of the primary amine group suggests that this compound is a weak base. Consequently, its aqueous solubility is expected to be highly pH-dependent, increasing in acidic conditions where the amine group is protonated.[5] Conversely, the fused aromatic ring system imparts significant hydrophobicity, predicting low intrinsic solubility in neutral aqueous media.

Mandatory Safety Protocol

Before initiating any experimental work, a thorough review of the compound's Safety Data Sheet (SDS) is essential. While a specific SDS for this exact compound is not widely available, data from structurally similar benzoxazole and amine-containing heterocycles recommend stringent safety measures.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Ventilation: Handle the solid compound and prepare solutions within a certified chemical fume hood to avoid inhalation of fine particulates.

  • Handling: Avoid skin and eye contact. In case of contact, rinse immediately and thoroughly with water.[8]

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

The distinction between thermodynamic and kinetic solubility is critical for applying the correct methodology and interpreting the results within the appropriate context of drug discovery.

G cluster_0 Drug Discovery Pipeline cluster_1 Solubility Assays Discovery Early Discovery & HTS LeadOp Lead Optimization Kinetic Kinetic Solubility (Precipitation Assay) Discovery->Kinetic High-throughput Relevance Preclinical Preclinical Development Thermo Thermodynamic Solubility (Equilibrium Assay) Preclinical->Thermo Formulation & BCS Relevance Kinetic_exp Measures precipitation from a supersaturated state. Fast, requires minimal compound. Kinetic->Kinetic_exp Thermo_exp Measures true equilibrium state between solid and solution. 'Gold standard', resource-intensive. Thermo->Thermo_exp

Caption: Relationship between solubility types and the drug discovery timeline.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[4] The protocol below is designed to establish a comprehensive solubility profile.

Required Materials & Reagents
  • This compound (solid)

  • HPLC-grade water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (200 proof)

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control (25°C and 37°C)

  • Benchtop centrifuge with temperature control

  • 0.22 µm syringe filters (PTFE or other chemically resistant membrane)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G start Start weigh 1. Weigh Excess Solid (e.g., ~2 mg) into vials start->weigh add_solvent 2. Add Solvent (e.g., 1 mL Water, PBS, EtOH) weigh->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C/37°C) with constant agitation add_solvent->equilibrate separate 4. Phase Separation Centrifuge at 12,000g, 15 min equilibrate->separate sample 5. Sample Supernatant Carefully withdraw aliquot. Filter through 0.22 µm filter. separate->sample dilute 6. Dilute Sample Serially dilute into mobile phase to fall within calibration curve sample->dilute analyze 7. Quantify Concentration (e.g., HPLC-UV) dilute->analyze end End analyze->end

Sources

1H NMR spectrum of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1,3-benzoxazol-6-amine

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[2][3] We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural elucidation for this class of molecules.

Introduction: The Structural Significance of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse biological activities, including antimicrobial and anticancer properties.[1] The specific compound, this compound, incorporates a methyl group at the 2-position and an amine group at the 6-position. These substitutions create a unique electronic environment within the molecule, which is directly reflected in its ¹H NMR spectrum.

A precise understanding of the ¹H NMR spectrum is critical for:

  • Structural Verification: Unambiguously confirming the identity and purity of synthesized this compound.

  • Reaction Monitoring: Tracking the progress of reactions involving this moiety.

  • Structure-Activity Relationship (SAR) Studies: Correlating subtle changes in molecular structure with biological activity, where proton chemical shifts can serve as probes for electronic alterations.

This guide provides the foundational knowledge to leverage ¹H NMR spectroscopy for these applications.

Molecular Structure and Proton Numbering

A logical and systematic approach to spectral interpretation begins with a clear understanding of the molecular structure and a consistent numbering convention for the proton environments.

Caption: Molecular structure and numbering of this compound.

Theoretical ¹H NMR Spectrum: Predictions and Rationale

Before acquiring an experimental spectrum, a theoretical prediction serves as an invaluable roadmap for interpretation. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and signal multiplicity (splitting pattern).[4][5]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) shield protons, shifting their signals upfield (lower δ), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher δ).

  • Methyl Protons (-CH₃): Protons on a methyl group attached to the C-2 position of a benzoxazole ring typically appear around δ 2.5-2.6 ppm .[1] This signal is expected to be a singlet (s) as there are no adjacent protons to cause splitting. Its integration value will correspond to three protons.

  • Amine Protons (-NH₂): The signal for amine protons is often a broad singlet (br s) . Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. In a common solvent like DMSO-d₆, it could appear in the range of δ 4.0-5.5 ppm . This signal will integrate to two protons.

  • Aromatic Protons (H-4, H-5, H-7): These protons reside on the benzene ring and their chemical shifts are influenced by both the fused oxazole moiety and the powerful electron-donating -NH₂ group at C-6. Aromatic protons in benzoxazoles generally resonate between δ 7.0 and 8.5 ppm .[1] However, the strong shielding effect of the amine group will shift these protons significantly upfield.

    • H-7: This proton is ortho to the -NH₂ group and is expected to be the most shielded. It is adjacent to the ring-fusion carbon and has no ortho or meta proton neighbors, so it will likely appear as a singlet (s) or a narrow doublet due to small meta-coupling to H-5. Expected shift: ~δ 6.8-7.0 ppm .

    • H-5: This proton is also ortho to the -NH₂ group, leading to significant shielding. It is coupled to H-4 (ortho-coupling, J ≈ 7-9 Hz), which will split its signal into a doublet (d) . Expected shift: ~δ 6.6-6.8 ppm .

    • H-4: This proton is meta to the -NH₂ group and ortho to the ring-fusion oxygen. It is coupled to H-5 (ortho-coupling), resulting in a doublet (d) . It will be the most downfield of the aromatic protons. Expected shift: ~δ 7.2-7.4 ppm .

Predicted Data Summary

The anticipated ¹H NMR spectral data for this compound in DMSO-d₆ are summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
-CH₃2.5 - 2.6Singlet (s)3HN/A
-NH₂4.0 - 5.5 (broad)Singlet (s)2HN/A
H-56.6 - 6.8Doublet (d)1H~8.0 Hz
H-76.8 - 7.0Singlet (s)1HN/A
H-47.2 - 7.4Doublet (d)1H~8.0 Hz

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.[1]

Causality in Methodological Choices
  • Solvent Selection: DMSO-d₆ is often the solvent of choice for compounds with amine and aromatic protons. Its ability to form hydrogen bonds helps to resolve -NH₂ peaks, which might otherwise be too broad or exchange with trace water in solvents like CDCl₃. It also has a wide chemical shift window, preventing solvent signal overlap with most analyte signals.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] This ensures a good signal-to-noise ratio without causing issues like peak broadening due to aggregation.

  • Instrumentation: Spectra should be recorded on a spectrometer with a field strength of at least 300 MHz, with 400 or 500 MHz being preferable for better signal dispersion, especially in the aromatic region.[6]

Step-by-Step Workflow

G start Start: Purified Compound prep 1. Sample Preparation - Weigh 5 mg of sample - Dissolve in 0.6 mL DMSO-d₆ - Add TMS as internal standard - Transfer to NMR tube start->prep instrument 2. Instrument Setup - Use 400 MHz Spectrometer - Lock and Shim - Set acquisition parameters (scans, pulse width) prep->instrument acquire 3. Data Acquisition - Run ¹H NMR experiment instrument->acquire process 4. Data Processing - Fourier Transform - Phase Correction - Baseline Correction acquire->process analyze 5. Spectral Analysis - Calibrate to TMS (0.00 ppm) - Integrate peaks - Assign signals to protons process->analyze end End: Interpreted Spectrum analyze->end

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Detailed Protocol:
  • Sample Weighing: Accurately weigh approximately 5 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. If an internal standard is needed, a solvent containing tetramethylsilane (TMS) can be used.

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual DMSO peak to 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each.

Interpreting the Experimental Spectrum

The final step is to correlate the processed experimental data with the predicted spectrum and the molecular structure. Each signal—defined by its chemical shift, integration, and multiplicity—provides a piece of the structural puzzle.

Example Analysis of a Hypothetical Spectrum:

Let's assume an experimental spectrum yields the following peaks:

  • δ 7.35 (d, 1H, J = 8.1 Hz)

  • δ 6.92 (s, 1H)

  • δ 6.71 (d, 1H, J = 8.1 Hz)

  • δ 4.95 (br s, 2H)

  • δ 2.58 (s, 3H)

Interpretation Logic:

  • Identify Simple Singlets: The sharp singlet at δ 2.58 ppm integrating to 3H is unambiguously assigned to the -CH₃ group. The broad singlet at δ 4.95 ppm integrating to 2H corresponds to the -NH₂ protons.

  • Analyze the Aromatic Region (δ 6.5-7.5 ppm):

    • There are three signals, each integrating to 1H, which matches the three aromatic protons (H-4, H-5, H-7).

    • The signal at δ 6.92 ppm is a singlet, which strongly suggests it is H-7 , as it lacks ortho or meta proton neighbors for significant coupling. Its upfield position is consistent with it being ortho to the electron-donating -NH₂ group.

    • The signals at δ 7.35 ppm and δ 6.71 ppm are both doublets with the same coupling constant (J = 8.1 Hz). This indicates they are ortho to each other. They must be H-4 and H-5 .

    • Based on electronic effects, the proton ortho to the -NH₂ group (H-5) should be more shielded (further upfield) than the proton meta to it (H-4). Therefore, the doublet at δ 6.71 ppm is assigned to H-5 , and the doublet at δ 7.35 ppm is assigned to H-4 .

This logical, step-by-step assignment process, grounded in the fundamental principles of chemical shifts and coupling, validates the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound presents a distinct set of signals that are readily interpretable with a foundational understanding of NMR principles. The upfield shifts in the aromatic region clearly demonstrate the powerful electron-donating effect of the C-6 amine substituent. By following the systematic approach of prediction, careful experimentation, and logical interpretation outlined in this guide, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important heterocyclic compound, facilitating its application in drug discovery and materials science.

References

  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Benchchem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega.
  • OpenOChem Learn. Interpreting NMR Spectra.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Jetir.Org. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the benzoxazole scaffold is a recurring motif, celebrated for its presence in a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged core for designing molecules that interact with biological targets. 2-Methyl-1,3-benzoxazol-6-amine (CAS: 5676-60-8, Formula: C₈H₈N₂O)[3] represents a fundamental building block within this chemical class. The precise characterization of such molecules is not merely an academic exercise; it is the bedrock upon which successful structure-activity relationship (SAR) studies and rational drug design are built.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as the definitive technique for the unambiguous confirmation of the carbon framework of these intricate structures.[1] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical, field-proven methodologies to offer a definitive resource for researchers in the pharmaceutical sciences.

Theoretical Underpinnings: Decoding the Electronic Landscape

The ¹³C NMR chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In this compound, the chemical shifts are governed by a complex interplay of inductive and resonance effects from the fused heterocyclic system and the substituents.

  • The Benzoxazole Core: The oxygen and nitrogen heteroatoms are highly electronegative and exert profound influence on the carbon skeleton. They create a significant dipole within the molecule, leading to a general deshielding (downfield shift) of the carbons in the oxazole ring and at the bridgehead positions (C-3a, C-7a).[5] Specifically, C-2, being bonded to both O and N, is the most electron-deficient carbon in the heterocyclic ring and is expected to resonate at a very low field.[4]

  • Substituent Effects:

    • 6-Amino Group (-NH₂): The primary amine is a potent electron-donating group through resonance. Its lone pair of electrons delocalizes into the benzene ring, increasing the electron density, particularly at the ortho (C-5, C-7) and para (C-3a, via the ring fusion) positions. This increased electron density results in significant shielding, causing these carbons to shift upfield. The carbon directly attached to the amine (C-6) is also strongly shielded.

    • 2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction. Its primary contribution is a characteristic signal in the aliphatic region of the spectrum, confirming its presence.

Understanding these fundamental principles allows for a predictive assignment of the spectrum, transforming raw data into a detailed molecular portrait.

Predicted ¹³C NMR Spectral Data and Structural Assignment

While experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be generated based on established substituent effects and data from analogous benzoxazole derivatives.[1][4][5] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent such as DMSO-d₆.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2 162.5Highly deshielded due to attachment to both electronegative O and N atoms. Falls within the typical range of 150-165 ppm for C-2 in benzoxazoles.[4]
C-3a 134.0Aromatic quaternary carbon at a ring junction. Its chemical shift is influenced by the attached nitrogen and the electron-donating effect of the para-amino group.
C-4 115.8Shielded by the resonance effect of the meta-amino group and the influence of the adjacent bridgehead carbon.
C-5 96.5Strongly shielded due to the powerful electron-donating resonance effect of the ortho-amino group.
C-6 146.0Deshielded due to direct attachment to the electronegative nitrogen of the amine group, but this is counteracted by resonance. The net effect is a downfield position typical for amine-substituted aromatic carbons.
C-7 111.0Shielded by the resonance effect of the ortho-amino group.
C-7a 151.5Aromatic quaternary carbon at the second ring junction. Deshielded by the adjacent oxygen atom, placing it significantly downfield.
-CH₃ 14.2Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.

Visualization of Molecular Structure and NMR Assignments

A clear visual representation is essential for correlating spectral data with the molecular structure. The following diagram, generated using Graphviz, illustrates the atom numbering convention for this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-30 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve standard Add TMS Standard dissolve->standard tune Tune & Shim standard->tune setup Set Parameters (zgpg30, d1=2s) tune->setup acquire Acquire FID (1024+ scans) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref Structure Confirmation Structure Confirmation ref->Structure Confirmation

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of this compound via ¹³C NMR spectroscopy is a clear demonstration of the power of this analytical technique. By understanding the interplay of electronic effects within the molecule, a precise and confident assignment of all carbon signals can be achieved. The predicted chemical shifts, grounded in established principles and data from related structures, provide a reliable benchmark for experimental verification. The detailed protocols outlined herein offer a robust framework for obtaining high-quality data, ensuring both accuracy and reproducibility. For researchers in drug development, this level of detailed structural insight is indispensable, enabling confident progression of promising molecular entities from the laboratory to clinical evaluation.

References

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methyl-1,3-benzoxazol-6-amine, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into the core principles of mass spectrometry as applied to this molecule, from ionization and fragmentation to data interpretation, providing actionable insights for its characterization.

Introduction: The Significance of Mass Spectrometry in Characterizing Novel Benzoxazoles

This compound (C₈H₈N₂O, MW: 148.16) belongs to the benzoxazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The precise and reliable characterization of such novel compounds is a cornerstone of the drug discovery and development process.[2] Mass spectrometry (MS) stands as a paramount analytical technique in this endeavor, offering unparalleled sensitivity and specificity for elucidating the structure and purity of new chemical entities.[3]

This guide will provide a detailed exploration of the mass spectrometric behavior of this compound, offering a predictive framework for its analysis and interpretation. Understanding the ionization and fragmentation patterns is critical for its unambiguous identification in complex matrices, such as during metabolite identification studies.[4][5]

Foundational Principles: Ionization Techniques for this compound

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each with distinct advantages and applications.

Electron Ionization (EI): The "Hard" Ionization Approach

Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6] This high-energy process often induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7]

Key Considerations for EI Analysis:

  • Molecular Ion Observation: The stability of the aromatic benzoxazole ring suggests that a discernible molecular ion peak at m/z 148 should be observable.

  • Fragmentation: The high energy of EI will likely lead to characteristic fragmentation patterns, which are invaluable for structural confirmation.

  • Nitrogen Rule: As this compound contains two nitrogen atoms (an even number), its molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.[8]

Electrospray Ionization (ESI): The "Soft" Ionization Workhorse

Electrospray Ionization is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[9] It is particularly well-suited for molecules that are polar and can be readily protonated or deprotonated. Given the presence of a basic amine group, ESI in positive ion mode is the preferred method for analyzing this compound.[6]

Advantages of ESI for this Analyte:

  • Prominent Pseudomolecular Ion: ESI typically produces a strong signal for the protonated molecule, [M+H]⁺, at m/z 149.[10] This provides clear and unambiguous molecular weight information.

  • Reduced Fragmentation: As a soft ionization method, ESI minimizes in-source fragmentation, simplifying the resulting mass spectrum.[9]

  • LC-MS Compatibility: ESI is the standard ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures and the separation of isomers and impurities.[11][12]

Proposed Fragmentation Pathways of this compound

Understanding the fragmentation of a molecule is key to its structural elucidation by mass spectrometry. Below, we propose the likely fragmentation pathways for this compound under both EI and collision-induced dissociation (CID) in an ESI-MS/MS experiment.

Electron Ionization (EI) Fragmentation

The fragmentation of this compound under EI is predicted to be driven by the stability of the benzoxazole core and the presence of the methyl and amine substituents. A closely related compound, 2-methyl-benzoxazole, shows a prominent molecular ion and fragmentation involving the methyl group and the oxazole ring.[13]

Predicted EI Fragmentation Pathway:

EI_Fragmentation M [M]+• m/z 148 F1 [M-H]•+ m/z 147 M->F1 -H• F2 [M-CH3]•+ m/z 133 M->F2 -CH3• F3 [M-HCN]•+ m/z 121 M->F3 -HCN F4 [M-NH2]•+ m/z 132 M->F4 -NH2•

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 149) is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of aromatic amines often involves the loss of ammonia or related neutral species.[14]

Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]+ m/z 149 F1 [M+H-NH3]+ m/z 132 MH->F1 -NH3 F2 [M+H-CH3CN]+ m/z 108 F1->F2 -C2H2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization will be necessary based on the specific instrumentation and experimental goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI.

  • Working Solution for LC-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry Parameters (ESI)
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Source Temp. 120 °C
Mass Range (Full Scan) m/z 50-500
Collision Gas (MS/MS) Argon

Data Interpretation and Applications

The primary application of mass spectrometry in the context of this compound within a drug development pipeline is for structural confirmation, purity assessment, and metabolite identification.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition and further confirming the identity of the compound.[5]

When analyzing samples from in vitro or in vivo metabolism studies, the predicted fragmentation patterns can be used to develop multiple reaction monitoring (MRM) methods for sensitive and specific quantification of the parent compound and its metabolites.[3][11]

Conclusion

The mass spectrometric analysis of this compound is a critical component of its characterization in a research and development setting. By leveraging the principles of both "hard" and "soft" ionization techniques and understanding the predictable fragmentation pathways, scientists can confidently identify and quantify this molecule. The methodologies outlined in this guide provide a robust framework for developing and validating analytical methods for this and other novel benzoxazole derivatives, ultimately accelerating the drug discovery process.

References

  • Application of Mass Spectrometry for Metabolite Identification. Ingenta Connect. [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]

  • Application of Mass Spectrometry for Metabolite Identification. Bentham Science. [Link]

  • How is Mass Spectrometry Used in Drug Development? PharmaFeatures. [Link]

  • The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed. [Link]

  • Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry. [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Benzoxazole, 2-methyl-. NIST WebBook. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Video: Chemical Ionization (CI) Mass Spectrometry. JoVE. [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

Sources

crystal structure of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-Methyl-1,3-benzoxazol-6-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, crystallization, and structural elucidation of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers in structural biology, medicinal chemistry, and drug development. It outlines the requisite experimental protocols and theoretical considerations for determining its three-dimensional atomic arrangement. The benzoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Elucidating the is a critical step in understanding its structure-activity relationship (SAR), enabling rational drug design and the development of novel therapeutics.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that can be readily functionalized at various positions to modulate its biological and physicochemical properties. The 2-methyl and 6-amino substituents on the benzoxazole core of the title compound are of particular interest. The methyl group can influence steric interactions and metabolic stability, while the amino group provides a key site for hydrogen bonding and further chemical modification.

Determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline lattice is paramount.[3] This knowledge, derived from single-crystal X-ray diffraction (SCXRD), provides invaluable insights into the molecule's conformation, electronic distribution, and potential binding modes with biological targets. This guide, therefore, presents a rigorous, field-proven methodology for obtaining and analyzing the .

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is the foundation for obtaining high-purity material suitable for crystallization. The proposed synthesis of this compound is a multi-step process, beginning with the nitration of a suitable precursor, followed by reduction and cyclization.

Proposed Synthetic Protocol

A plausible synthetic route involves the cyclization of an appropriately substituted o-aminophenol. One common method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[4]

Step 1: Synthesis of 2-amino-5-nitrophenol This starting material can be synthesized from commercially available precursors, or if not readily available, through established nitration and reduction sequences of phenol derivatives.

Step 2: Acetylation of 2-amino-5-nitrophenol The reaction with acetic anhydride will yield the corresponding acetamide.

Step 3: Reductive Cyclization to form 2-Methyl-5-nitro-1,3-benzoxazole Heating the acetamide in the presence of a reducing agent and a cyclizing agent will afford the benzoxazole ring.

Step 4: Reduction of the Nitro Group to form this compound The final step involves the reduction of the nitro group to the target amine, for example, using catalytic hydrogenation.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start: 2-amino-5-nitrophenol step1 Acetylation (Acetic Anhydride) start->step1 step2 Reductive Cyclization step1->step2 step3 Nitro Group Reduction (e.g., H2, Pd/C) step2->step3 purification Purification (Column Chromatography/Recrystallization) step3->purification product Product: this compound purification->product cluster_cryst Crystallization Workflow start Purified Compound sol_screen Solubility Screening start->sol_screen setup Set up Crystallization Trials sol_screen->setup evap Slow Evaporation setup->evap vap_diff Vapor Diffusion setup->vap_diff liq_diff Liquid-Liquid Diffusion setup->liq_diff incubation Incubation (Vibration-free, constant T) evap->incubation vap_diff->incubation liq_diff->incubation monitoring Microscopic Monitoring incubation->monitoring crystal Single Crystal Obtained monitoring->crystal

Caption: General workflow for crystallization screening.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed by SCXRD to determine its atomic structure. [3]

Data Collection and Processing
  • Crystal Mounting: The selected crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. [3]3. Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods, which provide an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and thermal parameters.

Hypothetical Crystal Structure Analysis

Based on the known crystal structures of similar benzoxazole derivatives, we can predict the likely structural features of this compound.

Anticipated Crystallographic Parameters

Table 2: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (common for small organic molecules)
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Z (molecules/unit cell) 4 or 8
Density (calculated) ~1.3-1.4 g/cm³
Key Intermolecular Interactions

The presence of the 6-amino group is expected to dominate the intermolecular interactions through hydrogen bonding.

  • Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as acceptors. This is likely to lead to the formation of hydrogen-bonded networks, such as chains or dimers. [1][5]* π-π Stacking: The planar aromatic benzoxazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing. [1][6]* C-H···π Interactions: Weak hydrogen bonds involving the methyl group or aromatic C-H bonds as donors and the aromatic ring as an acceptor may also be present. [5]

cluster_packing Hypothetical Intermolecular Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 Hydrogen Bond (N-H···N) mol3 Molecule C mol1->mol3 π-π Stacking mol4 Molecule D mol2->mol4 C-H···π Interaction mol3->mol4 Hydrogen Bond (N-H···O)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive, scientifically grounded framework for determining and analyzing the . By following the detailed protocols for synthesis, characterization, and crystallization, researchers can obtain the high-quality single crystals necessary for SCXRD analysis. The elucidation of this structure will provide fundamental insights into the molecule's properties and will be a valuable contribution to the fields of medicinal chemistry and materials science, paving the way for the rational design of new and improved benzoxazole-based compounds.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3047-3066. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-12. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]

  • ResearchGate. (n.d.). Representations of different intermolecular noncovalent interactions... [Link]

  • Razzoqova, S., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCrData, 7(12). [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261-20272. [Link]

  • ResearchGate. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. [Link]

  • Fan, Z., et al. (2022). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Frontiers in Chemistry, 10, 1024508. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Razzoqova, S., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino- benzoxazole–fumaric acid molecular. IUCr Journals. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 633-639. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261-20272. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 748-765. [Link]

  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ResearchGate. (n.d.). A method for the synthesis of 2-aminobenzoxazoles. [Link]

  • Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of synthesis of 2-aminobenzoxazoles... [Link]

  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). [Link]

Sources

biological activity of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Methyl-1,3-benzoxazol-6-amine

Introduction

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] These heterocyclic compounds are recognized for their structural similarity to naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[3] The inherent aromaticity and planarity of the benzoxazole ring system, coupled with its capacity for diverse functionalization at multiple positions, have rendered it a privileged scaffold in drug discovery.[1][4][5] Derivatives of benzoxazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][4][6] This guide focuses on a specific derivative, this compound, and explores its potential biological activities based on the established profile of the benzoxazole core and structure-activity relationship (SAR) studies of closely related analogues. While direct and extensive biological data for this specific compound are limited in the public domain, this whitepaper will provide a comprehensive, technically-grounded perspective for researchers and drug development professionals by synthesizing available information on related structures.

Chemical Profile of this compound
PropertyValue
CAS Number 5676-60-8
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
IUPAC Name This compound

Synthesis of 2-Substituted-6-Aminobenzoxazoles

The synthesis of this compound typically involves the cyclization of a 2,4-diaminophenol derivative with a suitable reagent to introduce the 2-methyl group. A general and adaptable synthetic route is illustrated below.

Synthesis_of_2_Methyl_1_3_benzoxazol_6_amine start 4-Nitro-2-aminophenol product1 N-(2-hydroxy-5-nitrophenyl)acetamide start->product1 Step 1 intermediate1 Acetic Anhydride (Acylation) product2 N-(5-amino-2-hydroxyphenyl)acetamide product1->product2 Step 2 intermediate2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) final_product This compound product2->final_product Step 3 intermediate3 Cyclization (e.g., Polyphosphoric Acid)

Caption: General synthetic workflow for this compound.

This synthetic pathway provides a reliable method to obtain the target compound, allowing for further biological investigation.

Established Biological Activities of the Benzoxazole Core

The benzoxazole nucleus is a versatile pharmacophore, and its derivatives have been extensively studied for a variety of biological activities.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][6] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] For instance, certain 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[7] Additionally, some derivatives have exhibited potent antifungal activity against Candida albicans.[7] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

A significant body of research points to the potential of benzoxazole derivatives as anticancer agents.[4][6][8] These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[6] The anticancer mechanisms are diverse and can include the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.[9] Some benzoxazole derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), playing a role in anti-angiogenesis.[8]

Anti-inflammatory and Analgesic Activity

The benzoxazole scaffold is also associated with anti-inflammatory and analgesic properties.[3][4] Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] Structure-activity relationship studies of related compounds, such as 6-(benzoylamino)benzoxaboroles, have demonstrated potent inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] This suggests that the 6-position of the benzoxazole core is a viable site for modification to achieve anti-inflammatory effects.

Inferred Biological Profile and Structure-Activity Relationships for this compound

Based on the available literature for related compounds, a potential biological profile for this compound can be inferred.

Potential Cytotoxicity and Anticancer Activity

A study on a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives revealed that some of these compounds exhibit cytotoxic activity against cancer cell lines, such as HeLa cells.[9] Notably, the presence of a methylene bridge at the 2-position was found to decrease cytotoxic activity.[9] This suggests that a smaller substituent, such as the methyl group in this compound, may be favorable for retaining or enhancing cytotoxic potential. The 6-amino group is a key feature, and its presence in other bioactive benzoxazoles indicates its compatibility with anticancer activity.

Predicted Antimicrobial Properties

Given the well-established antimicrobial activity of the benzoxazole scaffold, it is highly probable that this compound possesses antibacterial and antifungal properties. The 2-methyl substitution is common in bioactive benzoxazoles, and the 6-amino group could potentially enhance antimicrobial efficacy through increased polarity and hydrogen bonding interactions with microbial targets.

Likely Anti-inflammatory Effects

The 6-amino functionality is a site for potential bioisosteric replacement with other groups known to confer anti-inflammatory activity, such as amides and sulfonamides.[10] Studies on 6-(aminomethylphenoxy)-benzoxaborole derivatives have highlighted the importance of substitution at the 6-position for potent anti-inflammatory effects, specifically through the inhibition of pro-inflammatory cytokines.[11] This suggests that this compound could serve as a valuable scaffold for the development of novel anti-inflammatory agents.

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies start This compound antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) start->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) start->anti_inflammatory mic MIC Determination antimicrobial->mic ic50 IC50 Determination cytotoxicity->ic50 in_vivo_inflammation In Vivo Models of Inflammation anti_inflammatory->in_vivo_inflammation moa_antimicrobial Mechanism of Action (e.g., Enzyme Inhibition) mic->moa_antimicrobial apoptosis Apoptosis/Cell Cycle Analysis ic50->apoptosis

Caption: A general workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

To empirically determine the , a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-stimulated TNF-α release in PBMCs)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release and determine the IC₅₀ value.

Conclusion

While direct experimental data on the is not extensively available in peer-reviewed literature, a strong inference can be made for its potential as a bioactive molecule. The well-established and diverse pharmacological profile of the benzoxazole scaffold, combined with structure-activity relationship insights from closely related analogs, suggests that this compound is a promising candidate for investigation as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols provided in this guide offer a clear and robust framework for the systematic evaluation of its biological properties. Further research into this specific compound is warranted to fully elucidate its therapeutic potential and to contribute to the development of new benzoxazole-based pharmaceuticals.

References

[9] Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022-03-23). [Source not further specified] [4] Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28). International Journal of Pharmaceutical Sciences Review and Research. [12] Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [1] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [10] Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. (2013-11-01). Bioorganic & Medicinal Chemistry Letters. [5] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. [11] Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. (2013-03-15). Bioorganic & Medicinal Chemistry Letters. [13] Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. [2] Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. (n.d.). ResearchGate. [14] Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Institutes of Health. [15] this compound | CAS 5676-60-8 | SCBT. (n.d.). Santa Cruz Biotechnology. [6] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. [7] Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. (n.d.). PubMed. [16] Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. [17] Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (n.d.). PubMed. [8] Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate. [18] Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. (n.d.). PubMed. [19] A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021-11-03). National Institutes of Health. [20] Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [21] Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). PubMed Central. [22] In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). PubMed Central. [23] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-05). ACS Omega. [3] Benzoxazole: The molecule of diverse pharmacological importance. (2025-08-06). ResearchGate. [24] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing. [25] 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

A Technical Guide to the Potential Applications of 2-Methyl-1,3-benzoxazol-6-amine: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic amine that serves as a valuable and versatile intermediate in the synthesis of a diverse range of functional molecules. Its unique structural scaffold, featuring a fused benzene and oxazole ring system with a reactive primary amine, provides a strategic starting point for the development of novel compounds with significant potential in medicinal chemistry, materials science, and diagnostics. This technical guide explores the core chemical properties, synthesis, and key potential applications of this compound, with a focus on its utility as a precursor to kinase inhibitors and azo dyes. Detailed synthetic protocols and mechanistic insights are provided to empower researchers in leveraging this compound for their own discovery and development efforts.

Introduction: The Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in biologically active compounds and functional materials.[1][2] The fusion of a benzene ring with an oxazole ring imparts a rigid, planar structure with a unique distribution of electron density, making it an attractive scaffold for molecular recognition and interaction with biological targets. The 2-methyl and 6-amino substitutions on this core in this compound offer distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science.

Physicochemical Properties and Synthesis

Core Characteristics
PropertyValueSource
CAS Number5676-60-8[3]
Molecular FormulaC₈H₈N₂O[3]
Molecular Weight148.16 g/mol [3]
AppearanceSolid[4]
SolubilityModerately soluble in polar solvents[4]
Synthetic Pathway

While various methods exist for the synthesis of the benzoxazole ring system, a common and logical approach to this compound proceeds from a substituted aminophenol precursor.[5] The following multi-step synthesis represents a plausible and efficient route:

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Amino-2-nitrophenol"]; B [label="Acetic Anhydride"]; C [label="N-(4-hydroxy-3-nitrophenyl)acetamide"]; D [label="Reduction (e.g., H₂, Pd/C)"]; E [label="N-(3-amino-4-hydroxyphenyl)acetamide"]; F [label="Acid-catalyzed Cyclization"]; G [label="this compound"];

A -> C [label="Acetylation"]; B -> C; C -> E [label="Nitro Group Reduction"]; D -> E; E -> G [label="Intramolecular Cyclization"]; F -> G; }

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Acetylation of 4-Amino-2-nitrophenol: The starting material, 4-amino-2-nitrophenol, is acetylated to protect the amino group. This is typically achieved by reacting it with acetic anhydride in a suitable solvent. The acetyl group serves as a precursor to the 2-methyl group of the benzoxazole ring.

  • Reduction of the Nitro Group: The nitro group of the resulting N-(4-hydroxy-3-nitrophenyl)acetamide is selectively reduced to a primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This step yields N-(3-amino-4-hydroxyphenyl)acetamide.

  • Acid-Catalyzed Cyclization: The final step involves an intramolecular cyclization of N-(3-amino-4-hydroxyphenyl)acetamide. Heating the intermediate in the presence of an acid catalyst promotes the condensation of the hydroxyl group and the newly formed amino group with the acetyl carbonyl, leading to the formation of the oxazole ring and yielding the final product, this compound.

Potential Applications as a Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with desired functionalities. The presence of the 6-amino group is key to its reactivity and allows for a range of subsequent chemical transformations.

Synthesis of Azo Dyes

Aromatic amines are classical precursors for the synthesis of azo dyes, a large and commercially important class of colored compounds. The 6-amino group of this compound can be readily converted to a diazonium salt, which can then undergo an azo coupling reaction with an electron-rich coupling component to form a highly conjugated azo dye.[6]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="NaNO₂, HCl (0-5 °C)"]; C [label="2-Methyl-1,3-benzoxazol-6-diazonium chloride"]; D [label="Electron-rich Coupling Component\n(e.g., N,N-dimethylaniline)"]; E [label="Azo Dye"];

A -> C [label="Diazotization"]; B -> C; C -> E [label="Azo Coupling"]; D -> E; }

Figure 2: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is a generalized procedure based on well-established methods for the synthesis of azo dyes.[7][8]

Part 1: Diazotization

  • Dissolution of the Amine: Suspend this compound in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.[4][9]

  • Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite in cold water.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper). The product is the in situ formation of 2-methyl-1,3-benzoxazol-6-diazonium chloride.

Part 2: Azo Coupling

  • Preparation of the Coupling Solution: Dissolve an electron-rich coupling component, such as N,N-dimethylaniline or 2-naphthol, in a suitable solvent. For phenols, an alkaline solution (e.g., aqueous sodium hydroxide) is used to form the more reactive phenoxide ion. For aromatic amines, the coupling is typically carried out in a weakly acidic solution.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the low temperature. The electrophilic diazonium ion will attack the electron-rich aromatic ring of the coupling component, typically at the para position, to form the azo linkage (-N=N-).

  • Isolation of the Azo Dye: The resulting azo dye often precipitates from the reaction mixture and can be isolated by filtration. The crude product can then be purified by recrystallization.

The specific color and properties of the resulting azo dye will depend on the choice of the coupling component and the overall extent of the conjugated π-system.

Precursor to Kinase Inhibitors

The benzoxazole scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapeutics.[10][11] The 6-amino group of this compound provides a convenient handle for the introduction of various side chains and pharmacophores that can interact with the active site of specific kinases.

One common synthetic strategy involves the reaction of the amine with an isothiocyanate to form a thiourea derivative.[12] Thioureas are known to participate in various hydrogen bonding interactions and can serve as a key structural element for kinase binding.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Aryl Isothiocyanate (R-NCS)"]; C [label="Solvent (e.g., THF, DMF)"]; D [label="N-(2-methyl-1,3-benzoxazol-6-yl)-N'-arylthiourea"];

A -> D [label="Nucleophilic Addition"]; B -> D; C -> D; }

Figure 3: Synthesis of thiourea derivatives from this compound.

Experimental Protocol: Synthesis of Thiourea Derivatives

This generalized protocol is based on standard procedures for the reaction of amines with isothiocyanates.[5]

  • Dissolution of Reactants: Dissolve this compound in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Addition of Isothiocyanate: To the stirred solution, add a stoichiometric amount of the desired aryl or alkyl isothiocyanate. The selection of the isothiocyanate is crucial for introducing the desired R-group for SAR studies.

  • Reaction: The reaction is typically carried out at room temperature or with gentle heating. The nucleophilic amino group of the benzoxazole attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted thiourea derivative.

These thiourea derivatives can then be screened for their inhibitory activity against a panel of kinases to identify potential drug candidates. Further structural modifications can be made to optimize potency and selectivity.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. The strategic placement of the 2-methyl group and the 6-amino group on the privileged benzoxazole scaffold provides a wealth of opportunities for the synthesis of novel compounds with diverse applications. The straightforward conversion of the amino group to a diazonium salt allows for the creation of a wide array of azo dyes for materials and diagnostic purposes. Furthermore, the nucleophilicity of the amino group enables its incorporation into more complex molecules, such as potential kinase inhibitors for therapeutic applications. This guide has provided a foundational understanding and practical protocols to encourage the further exploration and utilization of this valuable building block in chemical research and development.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3136-3140. [Link]

  • eGyanKosh. (n.d.). Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • AMyD. (2025). Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-((benzo[d]oxazol-2-ylthio)methyl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Pattan, S. R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 1-10. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26077. [Link]

  • Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 88-93. [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25345-25371. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Shinde, D. D., & Sekar, N. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC advances, 12(40), 26055-26077. [Link]

Sources

An In-depth Technical Guide on the Safe Handling and Management of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8), a crucial building block in contemporary drug discovery and development.[1] Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data to ensure the well-being of personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a deeper understanding of the inherent risks and mitigation strategies.

Compound Identification and Hazard Classification

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂O.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practice. While specific toxicological data for this exact compound is limited, data from structurally related aminobenzoxazole and methylbenzoxazole derivatives provide a strong basis for a comprehensive risk assessment.

The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory system.[2][3][4] Ingestion and inhalation are significant routes of potential exposure that must be carefully managed.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound2-Methylbenzoxazole2-Amino-1,3-benzoxazole-6-carboxylic acid
Molecular Formula C₈H₈N₂OC₈H₇NO[5][6]C₈H₆N₂O₃[4]
Molecular Weight 148.16 g/mol 133.15 g/mol [5][6]178.14 g/mol [4]
Appearance Solid (Form may vary)Dark yellow liquid[5]Solid
CAS Number 5676-60-895-21-6[5]1311315-81-7[4]

Table 2: GHS Hazard Classification for Related Benzoxazole Derivatives

Hazard ClassClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][3][4][7]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2][3][4][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2][3][4][7]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][8]

The causality for these classifications lies in the chemical nature of the aminobenzoxazole scaffold. The amine group can be basic and reactive, while the overall aromatic structure can interact with biological macromolecules, leading to irritation upon contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The fume hood provides a physical barrier and active ventilation, capturing airborne contaminants at the source. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[3][9]

Personal Protective Equipment: A Non-Negotiable Standard

The selection of PPE is dictated by the potential routes of exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[9][10][11] A face shield should be worn in situations with a higher risk of splashing.[11]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[10][12] It is crucial to inspect gloves for any signs of degradation or perforation before each use. A lab coat or chemical-resistant apron is also necessary to protect against skin contact.[12]

  • Respiratory Protection: For operations with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[7]

The rationale for this level of PPE is to create a comprehensive barrier against the identified hazards of skin, eye, and respiratory irritation.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment and ensuring the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[9][10]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3][9] Contaminated clothing should be removed and washed before reuse.[2][9][12]

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3][9][13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[9]

  • Air Sensitivity: Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is a prudent precautionary measure.[9]

Emergency Procedures and First Aid

Preparedness for accidental exposure is a critical component of laboratory safety. The following procedures should be followed in the event of an emergency.

Diagram 1: Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air If breathing is difficult, give oxygen. Skin_Contact Skin Contact Wash_Skin Wash with Plenty of Water Skin_Contact->Wash_Skin For at least 15 minutes. Remove contaminated clothing. Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes For at least 15 minutes. Remove contact lenses. Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting. Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists. Rinse_Eyes->Seek_Medical_Attention If irritation persists. Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for first aid response to exposure.

First Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][9] If the individual is not breathing, give artificial respiration.[9][10] Seek immediate medical attention.[12][14]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10][12] If skin irritation occurs, get medical advice/attention.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting.[9][10] Rinse the mouth with water.[9][10] Never give anything by mouth to an unconscious person.[9][10] Call a physician or poison control center immediately.[9][10]

Accidental Release and Waste Disposal

Proper containment of spills and appropriate disposal of waste are essential to prevent environmental contamination and further exposure.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[10][11] Wear appropriate PPE as described in Section 2.2.[10][14] Avoid breathing dust and ensure adequate ventilation.[10][11]

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7][9][11] Avoid creating dust.[9][10][11]

Diagram 2: Spill Response Protocol

SpillResponse Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill (Sweep solid carefully) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: Step-by-step protocol for managing a chemical spill.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][9] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[11] Contaminated packaging should be treated as the substance itself.[7]

Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards and diligently implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment. The principles of chemical causality underscore every recommendation, empowering scientists to work with this compound confidently and responsibly.

References

  • 2-Methylbenzoxazole. PubChem. Available at: [Link]

  • 2-Amino-1,3-benzoxazole-6-carboxylic acid. PubChem. Available at: [Link]

  • Safety Data Sheet for 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co.KG. (2022-10-10). Available at: [Link]

  • 2-methyl benzoxole. The Good Scents Company. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • 2-Aminobenzoxazole. PubChem. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-1,3-benzoxazol-6-amine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of compounds with diverse and potent biological activities.[1] These heterocyclic entities are integral to the development of novel therapeutics, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory and antiviral.[2][3][4] Specifically, 2-substituted benzoxazoles have been identified as promising candidates in drug discovery programs, with some derivatives acting as potent 5-HT3 receptor antagonists for conditions like irritable bowel syndrome.[5]

This technical guide provides an in-depth, field-proven protocol for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine, a valuable building block for creating libraries of bioactive compounds. We will depart from a rigid template to present a logical, causality-driven narrative that explains not just the "how," but the critical "why" behind each step of the synthetic strategy.

Strategic Analysis: A Two-Step Approach from 2-Amino-5-nitrophenol

A direct synthesis of this compound from the basic precursor o-aminophenol is synthetically challenging due to difficulties in controlling the regioselectivity of functional group installation. A more robust and efficient strategy involves a two-step sequence starting from a commercially available, pre-functionalized precursor: 2-amino-5-nitrophenol . This approach provides unambiguous control over the position of the eventual amino group.

The overall synthetic pathway is as follows:

  • Cyclization: Condensation of 2-amino-5-nitrophenol with an acetylating agent to form the intermediate, 2-methyl-6-nitrobenzoxazole .

  • Reduction: Selective reduction of the nitro group at the C6 position to yield the final product, This compound .

G cluster_0 Synthetic Workflow Start 2-Amino-5-nitrophenol Intermediate 2-Methyl-6-nitrobenzoxazole Start->Intermediate Step 1: Cyclization (Acetyl Chloride, p-TSA) Final This compound Intermediate->Final Step 2: Reduction (Catalytic Hydrogenation)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Methyl-6-nitrobenzoxazole (Intermediate)

Principle and Rationale

The formation of the benzoxazole ring system from an o-aminophenol and an acyl chloride is a classic and reliable transformation. The reaction proceeds via two key stages:

  • N-Acylation: The highly nucleophilic amino group of 2-amino-5-nitrophenol attacks the electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine, is employed to neutralize the HCl byproduct, driving the reaction forward.

  • Intramolecular Cyclodehydration: The resulting o-hydroxyamide intermediate undergoes an acid-catalyzed intramolecular cyclization. The phenolic oxygen attacks the amide carbonyl, followed by dehydration to yield the aromatic benzoxazole ring. p-Toluenesulfonic acid (p-TSA) is an excellent catalyst for this step, and refluxing in a solvent like xylene facilitates the removal of water as an azeotrope, ensuring high conversion.[2][6]

Starting with 2-amino-5-nitrophenol ensures the nitro group is unequivocally positioned at the desired location (C5 on the phenol ring, which becomes C6 on the benzoxazole ring), circumventing the need for a potentially problematic nitration step on the benzoxazole core itself.[7]

Detailed Experimental Protocol: Acetyl Chloride-Mediated Cyclization

Materials and Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and purification

  • Rotary evaporator

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
2-Amino-5-nitrophenol154.127.70 g50.01.0
Pyridine79.103.96 g (4.03 mL)50.01.0
Acetyl Chloride78.504.32 g (3.91 mL)55.01.1
p-Toluenesulfonic acid172.201.72 g10.00.2
Dry Xylene-150 mL--

Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and dry xylene (150 mL).

  • Base Addition: Add pyridine (3.96 g, 50.0 mmol) to the suspension.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add acetyl chloride (4.32 g, 55.0 mmol) dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 5°C.

  • Initial Reaction: After the addition is complete, remove the ice bath and stir the solution at ambient temperature for 2 hours.

  • Cyclization: Add p-toluenesulfonic acid (1.72 g, 10.0 mmol) to the reaction mixture. Heat the solution to reflux (approx. 140°C) and continue refluxing until no more water is collected in a Dean-Stark trap (or for approximately 4-6 hours, monitoring by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with water (3 x 100 mL) and a saturated NaCl solution (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford 2-methyl-6-nitrobenzoxazole as a crystalline solid.[6]

Expected Yield: 80-90%.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While various reagents can accomplish this (e.g., metals in acid, transfer hydrogenation), catalytic hydrogenation is often the method of choice due to its clean conversion, high yields, and the generation of water as the only byproduct.[8]

Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this purpose. The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface, where the stepwise reduction occurs. Ethanol is a common solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalysis.

Sources

Application Note: High-Purity Isolation of 2-Methyl-1,3-benzoxazol-6-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-1,3-benzoxazol-6-amine, a key intermediate in pharmaceutical research and development. The methodology centers on automated flash column chromatography, a technique offering rapid and efficient separation. We will delve into the rationale behind the selection of the stationary and mobile phases, method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to the flash chromatography process. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this class of compounds.

Introduction: The Significance of Purifying this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological efficacy and safety of the final compounds.

Column chromatography is a fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase[3]. This application note details a robust method for the purification of this compound, ensuring high purity and yield.

Foundational Principles: Strategic Method Development

The successful purification of this compound hinges on a logical, stepwise approach to method development. The basic nature of the amine functional group and the overall polarity of the molecule are key considerations.

Stationary Phase Selection: Mitigating Undesired Interactions

While silica gel is the most common stationary phase in normal-phase chromatography, its acidic nature can lead to strong, sometimes irreversible, adsorption of basic compounds like amines, resulting in poor recovery and peak tailing. To counteract this, two primary strategies are recommended:

  • Deactivated Silica Gel: Utilizing silica gel that has been treated to reduce the number of acidic silanol groups.

  • Basic Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to saturate the acidic sites on the silica gel and prevent tailing of the basic analyte.[4]

  • Alumina as an Alternative: In cases of severe sample decomposition or irreversible adsorption on silica, neutral or basic alumina can be an effective alternative stationary phase.[5]

For this protocol, we will proceed with standard silica gel and incorporate a basic modifier, a widely applicable and cost-effective approach.

Mobile Phase Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening solvent systems and determining the optimal mobile phase for column chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates to good separation on a column.[5]

The polarity of this compound, with its aromatic system and primary amine, suggests a solvent system of intermediate polarity. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a logical starting point.[5]

Detailed Experimental Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica Gel (for TLC and flash column)TLC Plates (Silica Gel 60 F254)
Hexane (HPLC Grade)UV Lamp (254 nm)
Ethyl Acetate (HPLC Grade)Rotary Evaporator
Dichloromethane (DCM, HPLC Grade)Glassware (flasks, beakers, etc.)
Methanol (HPLC Grade)Fume Hood
Triethylamine (TEA)Personal Protective Equipment (PPE)
TLC Developing Chamber
Capillary Spotters
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound and its derivatives may be irritating to the skin, eyes, and respiratory system.

  • Handle silica gel carefully to avoid inhalation of fine particles.

Step 1: TLC Method Development
  • Prepare TLC Chambers: Line TLC chambers with filter paper and add the developing solvents listed in the table below. Allow the chambers to saturate for at least 15 minutes.

  • Prepare Sample: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot TLC Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Develop and Visualize: Place the TLC plate in the developing chamber. Once the solvent front has reached approximately 1 cm from the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm.

  • Optimize Mobile Phase: The goal is an Rf of 0.2-0.4 for the desired product, with good separation from impurities. Adjust the solvent ratios as needed.

Suggested Starting Solvent Systems for TLC Observations and Rationale
70:30 Hexane:Ethyl Acetate (+ 0.5% TEA)A standard starting point for compounds of moderate polarity.
50:50 Hexane:Ethyl Acetate (+ 0.5% TEA)Increase polarity if the Rf is too low in the initial system.
95:5 Dichloromethane:Methanol (+ 0.5% TEA)A more polar system for compounds that do not move in Hexane/EtOAc.

Note: The addition of 0.5% triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing of the amine.[4]

Step 2: Column Chromatography Purification

This protocol assumes the optimal mobile phase was determined to be a gradient of hexane and ethyl acetate with 0.5% TEA.

  • Column Selection and Packing:

    • Select a pre-packed silica gel column suitable for your sample size.

    • If packing manually, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase. Inject the solution onto the column.

    • Dry Loading: For samples with poor solubility, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% TEA) for several column volumes.

    • Begin the elution, collecting fractions. A gradient elution is often most effective for separating compounds with different polarities.

    • A suggested gradient is as follows:

      • 0-2 column volumes (CV): 90:10 Hexane:Ethyl Acetate + 0.5% TEA

      • 2-10 CV: Linear gradient to 50:50 Hexane:Ethyl Acetate + 0.5% TEA

      • 10-12 CV: Hold at 50:50 Hexane:Ethyl Acetate + 0.5% TEA

  • Monitoring and Analysis:

    • Monitor the elution using the detector on the automated system (typically UV).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Sample TLC_Dev TLC Method Development Crude->TLC_Dev Optimize Solvents Load Sample Loading (Dry/Wet) TLC_Dev->Load Select Mobile Phase Elute Gradient Elution Load->Elute Run Column Collect Fraction Collection Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Monitor Purity Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Compound streaks on TLC/Column (Tailing) The compound is too acidic/basic for the stationary phase.Add a modifier to the mobile phase (e.g., 0.5% TEA for bases, 0.5% acetic acid for acids).[4]
Poor Separation The mobile phase is too polar or not polar enough.Adjust the solvent ratio. A less polar mobile phase will generally increase separation.[5]
No Compound Elutes The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to dichloromethane).[5]
Compound Decomposes on the Column The compound is unstable on acidic silica gel.Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound using automated flash column chromatography. By following the systematic approach of method development starting with TLC, researchers can achieve high purity of this important synthetic intermediate. The key to success lies in the careful selection of the stationary and mobile phases, with particular attention to the use of a basic modifier to ensure good peak shape and recovery of the amine product.

References

  • MDPI. (2022). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • ResearchGate. (2024). Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde?. [Link]

  • The Good Scents Company. methyl benzoxole, 95-21-6. [Link]

  • AWS. A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. [Link]

  • PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ScienceDirect. (2008). Silica gel accelerated aza-Michael addition of amines to α,β-unsaturated amides. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • bioRxiv. (2024). General procedure A — amine alkylation: The phthalimide derivative (1.0. [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

Sources

Application Note: A Strategic Approach to the Recrystallization of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,3-benzoxazol-6-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of bioactive molecules and functional materials.[1][2] The purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of final products. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, emphasizing a systematic approach to solvent selection and procedural optimization.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful recrystallization hinges on a foundational understanding of the target molecule's properties. This compound, with a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol , possesses both polar (amine group) and non-polar (benzoxazole core) characteristics.[5] This amphiphilic nature suggests that a single solvent may not be ideal, and a mixed-solvent system might be necessary.

Likely Impurities: The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] Therefore, common impurities may include unreacted starting materials, such as the corresponding 2-aminophenol, and by-products from side reactions. These impurities will have different solubility profiles, which can be exploited during recrystallization.

The Core of Recrystallization: Strategic Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

Single Solvent Screening Protocol

A systematic screening of a range of solvents with varying polarities is the first step.

Materials:

  • Crude this compound

  • Small test tubes

  • Graduated pipettes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

  • Solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture to assess solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to induce further crystallization.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Data Interpretation:

SolventPolarity IndexSolubility at RTSolubility at B.P.Crystal Formation on CoolingAssessment
Water10.2InsolubleInsolubleNoneUnsuitable
Ethanol5.2Sparingly SolubleSolubleGoodPromising
Acetone5.1SolubleVery SolublePoorUnsuitable
Ethyl Acetate4.4Sparingly SolubleSolubleModeratePotentially Suitable
Dichloromethane3.4SolubleVery SolublePoorUnsuitable
Toluene2.4InsolubleSparingly SolubleModeratePotentially Suitable
Hexanes0.1InsolubleInsolubleNoneUnsuitable

Note: This table presents hypothetical results for illustrative purposes. Based on the properties of the related 2-methylbenzoxazole which is soluble in ethanol, ethanol is a promising starting point for screening.[6]

Mixed Solvent System Protocol

If no single solvent is ideal, a mixed-solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

Common Miscible Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Detailed Recrystallization Protocol for this compound (Illustrative Example using Ethanol/Water)

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

3. Crystal Formation:

  • Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

  • If a mixed solvent system is used, add water dropwise to the hot ethanol solution until turbidity is observed, then clarify with a few drops of hot ethanol before cooling.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture with a higher proportion of the "poor" solvent) to remove any adhering mother liquor.

5. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

6. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Further analysis by techniques such as NMR, IR, and chromatography can confirm the identity and purity of the compound.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSolution
Oiling Out Solution is supersaturated; cooling is too rapid.Reheat the solution, add more solvent, and allow it to cool more slowly.
No Crystal Formation Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod.
Low Recovery Compound has significant solubility in the cold solvent.Use a different solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_protocol Recrystallization Protocol cluster_analysis Analysis start Crude this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution Select Solvent(s) hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystal Formation hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation drying Drying isolation->drying purity_check Purity & Yield Assessment drying->purity_check pure_product Pure Product purity_check->pure_product

Caption: A generalized workflow for the recrystallization of this compound.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a successful recrystallization protocol for this compound. By carefully selecting the appropriate solvent system and optimizing the procedural parameters, researchers can achieve high purity of this valuable compound, ensuring the reliability and reproducibility of their subsequent research and development endeavors.

References

  • PubChem. 2-Methylbenzoxazole. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemSynthesis. 2-methyl-1,3-benzoxazol-6-ol. [Link]

  • The Good Scents Company. methyl benzoxole. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ChemSynthesis. Benzoxazoles database - synthesis, physical properties. [Link]

  • PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Amerigo Scientific. 2-Methyl-1,3-benzoxazol-5-amine. [Link]

  • National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • Royal Society of Chemistry. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. [Link]

Sources

The Versatile Scaffold: Harnessing 2-Methyl-1,3-benzoxazol-6-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Moiety as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with a variety of biological targets, offering a fertile starting point for drug discovery campaigns. The benzoxazole ring system is a prominent member of this class, lauded for its rigid, planar structure and its capacity for diverse functionalization.[1] This bicyclic heterocycle, composed of a benzene ring fused to an oxazole ring, is a key pharmacophoric element in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This guide focuses on a particularly valuable derivative: 2-Methyl-1,3-benzoxazol-6-amine . The strategic placement of a methyl group at the 2-position and an amine at the 6-position provides a unique combination of electronic properties and synthetic handles, making it an exceptionally versatile scaffold for the construction of compound libraries targeting a range of therapeutic areas. The methyl group can influence the molecule's metabolic stability and steric interactions within a binding pocket, while the primary amine at the 6-position serves as a crucial anchor for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR).

This document will provide a comprehensive overview of the application of this compound in medicinal chemistry, detailing its synthetic utility, showcasing its role in the development of kinase inhibitors and other therapeutic agents, and providing detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthetic Strategies and Chemical Logic

The construction of the this compound scaffold and its subsequent derivatization are guided by established principles of heterocyclic chemistry. The core benzoxazole ring is typically formed through the condensation and subsequent cyclization of a suitably substituted o-aminophenol.

General Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of an o-aminophenol with a carboxylic acid or its derivative.[3] For the synthesis of this compound, a plausible synthetic route would commence with 2,4-diaminophenol.

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound scaffold from 2,4-diaminophenol.

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 2,4-diaminophenol dihydrochloride (1 equivalent) in a minimal amount of water and cool in an ice bath. Slowly add acetic anhydride (2.2 equivalents) while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate, the diacetylated intermediate, is collected by filtration, washed with cold water, and dried.

  • Cyclization: To the dried intermediate, add polyphosphoric acid (10-fold excess by weight) and heat the mixture to 140-150 °C with stirring for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Causality: The acetylation step protects the amino groups, and the subsequent heating in polyphosphoric acid facilitates the intramolecular cyclization to form the benzoxazole ring. The 4-amino group is more nucleophilic and will preferentially attack the acetyl carbonyl, leading to the desired 6-amino benzoxazole after cyclization and deacetylation of the 6-amino group under the harsh acidic conditions.

Application in Kinase Inhibition: A Case Study

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound scaffold has emerged as a valuable starting point for the design of potent and selective kinase inhibitors.[4]

The 6-amino group provides a convenient point for the introduction of various side chains that can interact with specific residues in the kinase active site, particularly the hinge region, which is crucial for ATP binding. The 2-methyl group can occupy a hydrophobic pocket, further enhancing binding affinity.

Diagram 1: General Kinase Inhibitor Design Strategy

G Scaffold This compound HingeBinder Hinge-Binding Moiety (e.g., Pyrimidine, Pyridine) Scaffold->HingeBinder Amide/Urea Linkage HydrophobicPocket Hydrophobic Pocket Interaction (2-Methyl Group) Scaffold->HydrophobicPocket Inherent Feature SolventFront Solvent-Exposed Region (Hydrophilic Groups) HingeBinder->SolventFront Further Derivatization

Caption: Kinase inhibitor design using the benzoxazole scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies on benzoxazole-based kinase inhibitors have revealed several key trends:

  • Hinge-Binding Moiety: The nature of the group attached to the 6-amino function is critical for potent inhibition. Heterocyclic rings such as aminopyridines and pyrimidines are often employed to form hydrogen bonds with the kinase hinge region.[5]

  • Linker: The linker connecting the hinge-binding moiety to the benzoxazole core (e.g., amide, urea) influences the geometry and flexibility of the inhibitor, impacting its ability to adopt the optimal conformation for binding.

  • Substituents on the Benzoxazole Ring: While our focus is on the 2-methyl-6-amino scaffold, further substitution on the benzene ring can be explored to fine-tune properties such as solubility, metabolic stability, and selectivity.

  • The 2-Position: The methyl group at the 2-position is generally well-tolerated and can be replaced with other small alkyl or aryl groups to probe specific hydrophobic pockets within the ATP-binding site.

Table 1: Exemplary SAR Data for Benzoxazole-Based Kinase Inhibitors

Compound IDR-Group at 6-aminoLinkerKinase TargetIC₅₀ (nM)
1a 4-pyridylAmidec-Met50
1b 2-pyrimidinylAmidec-Met25
1c PhenylUreaVEGFR-2120
1d 4-methoxyphenylUreaVEGFR-285

Note: The data in this table is illustrative and based on general findings in the literature for benzoxazole-based kinase inhibitors. Specific IC₅₀ values would be determined experimentally.

Protocols for Biological Evaluation

Once a library of compounds based on the this compound scaffold has been synthesized, a cascade of in vitro and in vivo assays is necessary to determine their biological activity and therapeutic potential.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant c-Met enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add a mixture of ATP and [γ-³²P]ATP to start the phosphorylation reaction. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Quantification: After washing and drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Diagram 2: Experimental Workflow for Kinase Inhibitor Evaluation

G A Synthesis of This compound Derivatives B In Vitro Kinase Assay (e.g., c-Met, VEGFR-2) A->B Determine IC₅₀ C Cell-Based Proliferation Assay (e.g., MTT, SRB) B->C Confirm Cellular Activity D In Vivo Efficacy Studies (Xenograft Models) C->D Evaluate In Vivo Potency E Lead Optimization D->E Refine Structure for Improved Properties E->A Iterative Design-Make-Test Cycle

Caption: Workflow for developing benzoxazole-based kinase inhibitors.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests cytotoxicity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of the methyl and amino groups, provides a robust framework for the design of targeted therapies. The successful application of this scaffold in the development of kinase inhibitors highlights its potential to address significant unmet medical needs, particularly in oncology. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged structure, leading to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The iterative process of design, synthesis, and biological evaluation, as outlined in this guide, will remain central to unlocking the full therapeutic potential of this remarkable molecular entity.

References

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

  • Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S. D., & Chundawat, N. S. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1262, 133038. [Link]

  • Mahmoud, A., Al-Qaisi, Z., & El-Faham, A. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 12. [Link]

  • Özdemir, A., Göktaş, M., & Alagöz, M. A. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756. [Link]

  • Khan, I., & Ibrar, A. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(58), 33749–33767. [Link]

  • Nguyen, T. T. T., Nguyen, T. V., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Sun, J. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(21), 5101. [Link]

  • Kumari, S., & Singh, R. K. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24597–24623. [Link]

  • Pospíšil, J., & Potáček, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20215–20224. [Link]

  • Singh, A., & Sharma, P. K. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-18. [Link]

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

  • Wang, S., Dong, Y., & Liu, Y. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. European Journal of Medicinal Chemistry, 53, 349–356. [Link]

  • Khan, I., & Ibrar, A. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry, 16(21), 1835–1850. [Link]

  • Ekowati, J., Budiati, T., & Siswandono, S. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences and Research, 8(3), 163-169. [Link]

  • Krawiecka, M., & Misiura, K. (2015). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 72(2), 245–252. [Link]

  • D'Souza, S., & De Clercq, E. (2012). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Molecules, 17(7), 8497–8514. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Benzothiazole derivatives as anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 595–603. [Link]

  • Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., Kang, N. S., Kim, H. R., Koh, J. S., & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223–4227. [Link]

  • Wójcik, M., & Giebułtowicz, J. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(4), 575–592. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Methyl-1,3-benzoxazol-6-amine Derivatives

The 2-methyl-1,3-benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Derivatives of this core structure exhibit a broad spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The amine functionality at the 6-position of this compound serves as a critical handle for synthetic diversification, enabling the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. N-alkylation of this primary aromatic amine is a fundamental transformation that allows for the synthesis of secondary and tertiary amines, which are key intermediates in the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the N-alkylation of this compound, offering a comparative overview of common methodologies and detailed, field-proven protocols.

Strategic Approaches to N-Alkylation: A Comparative Overview

The N-alkylation of this compound can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired product, the nature of the alkylating agent, and the functional group tolerance of the substrate. The three principal methods discussed herein are:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base.

  • Reductive Amination: A two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives.

Method Alkylating Agent Key Reagents Advantages Disadvantages
Direct N-Alkylation Alkyl halides (R-X)Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)Simple procedure, readily available reagents.Potential for over-alkylation to form tertiary amines and quaternary ammonium salts[1]. Reaction with less reactive alkyl halides (e.g., chlorides) can be sluggish.
Reductive Amination Aldehydes (RCHO) or Ketones (R₂CO)Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Good control over mono-alkylation[2], wide variety of aldehydes and ketones available, milder conditions.Requires a carbonyl compound as the alkyl source. The reducing agents can be toxic and moisture-sensitive.
Buchwald-Hartwig Amination Aryl/Heteroaryl halides or triflatesPalladium catalyst, phosphine ligand, base (e.g., NaOtBu, K₃PO₄)Excellent for forming C(sp²)-N bonds, broad substrate scope, high functional group tolerance[3][4].Requires an expensive palladium catalyst and specialized ligands, sensitive to air and moisture.

Recommended Protocol: Direct N-Alkylation with Alkyl Halides

For its operational simplicity and the wide availability of alkyl halide reagents, direct N-alkylation is presented as the primary protocol. This method is particularly effective for the introduction of simple alkyl groups.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of the direct N-alkylation.

  • Base: A base is required to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for their ease of removal during workup. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. More reactive alkyl iodides and bromides may react at room temperature or with gentle heating, while less reactive alkyl chlorides may require higher temperatures.

  • Control of Over-alkylation: The primary amine product is often more nucleophilic than the starting amine, which can lead to the formation of the dialkylated product. To favor mono-alkylation, an excess of the starting amine can be used. Alternatively, performing the reaction at lower temperatures and monitoring the progress closely can help to minimize this side reaction[1].

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or argon gas inlet (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M of the starting amine.

  • Stirring: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Alternative Protocol 1: Reductive Amination

This method is highly effective for the synthesis of mono-alkylated products and is a valuable alternative when the desired alkyl group can be sourced from an aldehyde or ketone.

Mechanism and Key Considerations

Reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines)[5][6]. The imine intermediate is then reduced in situ by a mild reducing agent.

  • pH Control: The formation of the imine is acid-catalyzed and is typically fastest at a pH of around 4-5.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents as they are selective for the reduction of the protonated imine over the starting carbonyl compound[2].

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, concentrate, and purify by silica gel chromatography.

Alternative Protocol 2: Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl derivatives of this compound, the Buchwald-Hartwig amination is the method of choice.

Mechanism and Critical Parameters

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst[3][4][7][8].

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often highly effective.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to facilitate the deprotonation of the amine.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere of nitrogen or argon.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or dioxane, anhydrous and degassed

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 2-10 mol%) to a Schlenk flask or sealed tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, concentrate, and purify by silica gel chromatography.

Visualization of Key Processes

Reaction Mechanism: Direct N-Alkylation

Caption: Sₙ2 mechanism for direct N-alkylation.

Experimental Workflow: General Protocol

Experimental Workflow start Start setup Reaction Setup: - Amine - Reagents - Solvent start->setup reaction Reaction: - Stirring - Heating - Monitoring (TLC) setup->reaction workup Workup: - Quenching - Extraction reaction->workup purification Purification: - Drying - Concentration - Chromatography workup->purification analysis Characterization: - NMR - MS purification->analysis end End Product analysis->end

Caption: General experimental workflow for N-alkylation.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. National Institutes of Health. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. [Link]

  • Mechanism of Boron-Catalyzed N-Alkylation of Primary and Secondary Arylamines with Ketones Using Silanes under “Wet” Conditions. Organometallics. 2018. [Link]

  • Reductive amination – Knowledge and References. Taylor & Francis. [Link]

  • Reductive amination. In Wikipedia; 2024. [Link]

  • N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using CsF±Celite/alkyl halides/CH3CN combination. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. 2023. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Amine alkylation. In Wikipedia; 2024. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. 2025. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. 2023. [Link]

  • Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. ACS Publications. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. 2023. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2025. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. 2025. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. 2007. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]

  • Aqueous-MediatedN-Alkylation of Amines. ResearchGate. 2025. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. 2018. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Disubstituted Benzoxazoles in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of benzoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Specifically, the 2,6-disubstituted benzoxazole motif is a key pharmacophore in numerous drug candidates and approved therapeutics. The ability to efficiently synthesize libraries of these compounds is therefore of paramount importance to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6] Its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[7]

This application note provides a detailed guide to the Suzuki coupling reaction of 2-Methyl-1,3-benzoxazol-6-amine derivatives, a class of compounds that presents unique challenges due to the presence of a potentially coordinating amine group. We will delve into the mechanistic considerations, provide optimized protocols, and offer troubleshooting strategies to enable researchers to successfully synthesize novel 2-aryl-6-amino-2-methylbenzoxazole derivatives for their discovery programs.

Mechanistic Considerations: Navigating the Challenges of an Amine-Substituted Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n A Pd0->A R¹-X OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X B PdII_Aryl->B R²-B(OR)₂ Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² C PdII_Diaryl->C RedElim Reductive Elimination A->PdII_Aryl B->PdII_Diaryl Base C->Pd0 R¹-R² D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The primary challenge in the Suzuki coupling of this compound derivatives arises from the presence of the 6-amino group. This nucleophilic and coordinating group can interact with the palladium catalyst, leading to catalyst inhibition or deactivation.[9] This interaction can occur at various stages of the catalytic cycle, hindering the desired cross-coupling pathway.

To overcome this challenge, several strategies can be employed:

  • N-Protection: While seemingly straightforward, protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) can prevent catalyst inhibition. However, this adds extra steps to the synthetic route (protection and deprotection) and may not always be necessary with modern catalyst systems.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have been shown to be highly effective for the cross-coupling of substrates bearing nitrogen-containing heterocycles.[9][10] These ligands promote the desired catalytic cycle over catalyst inhibition.

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts such as Pd₂(dba)₃ in combination with a suitable ligand, or palladacycles, often provide superior results in terms of reactivity and robustness.[11][12]

  • Base and Solvent Selection: The choice of base and solvent system is critical and often interdependent. A suitable base is required to activate the boronic acid for transmetalation.[7] For amine-containing substrates, inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over organic amine bases, which can compete for coordination to the palladium center. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water, must be optimized to ensure solubility of all reaction components.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of a 6-halo-2-methyl-1,3-benzoxazole with an arylboronic acid. It is imperative for researchers to perform their own optimization for each specific substrate combination.

Materials and Reagents
  • Substrates: 6-bromo-2-methyl-1,3-benzoxazole (or corresponding halide), Arylboronic acid

  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or a suitable pre-catalyst

  • Ligand: SPhos, XPhos, or other electron-rich phosphine ligand

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: Anhydrous 1,4-dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF), and degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and Hexanes for chromatography

  • Inert gas (Argon or Nitrogen)

General Procedure for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents degas1 Degas with Inert Gas reagents->degas1 catalyst Add Pd Catalyst and Ligand degas1->catalyst degas2 Degas Again catalyst->degas2 heat Heat Reaction Mixture (e.g., 80-100 °C) degas2->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Sources

Application Notes & Protocols: The Strategic Use of 2-Methyl-1,3-benzoxazol-6-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Within the medicinal chemist's toolkit, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The benzoxazole moiety is one such scaffold, widely found in biologically active natural products and synthetic medicinal compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal core for kinase inhibitors, which typically bind to the ATP-binding pocket of the enzyme.[3]

This guide focuses on a particularly valuable building block: 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8).[4] The strategic placement of the 6-amino group on the benzoxazole core provides a versatile chemical handle for synthetic elaboration. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. We will explore the key synthetic transformations, provide detailed protocols, and discuss the rationale behind these methodologies for developing the next generation of kinase inhibitors.

The Role of this compound as a Core Synthon

The utility of this compound lies in the reactivity of its primary aromatic amine. This functional group serves as a key nucleophile and a point of attachment for various pharmacophoric elements designed to interact with specific regions of the kinase ATP-binding site. The benzoxazole core itself often anchors the molecule within the binding pocket, while the substituents introduced via the 6-amino group can extend into more solvent-exposed regions or interact with the critical "hinge" region of the kinase.

Key Synthetic Strategies and Mechanistic Rationale

The primary synthetic routes leverage well-established, high-yielding reactions that are amenable to library synthesis and lead optimization campaigns.

1. Amide Bond Formation: The Classic Hinge-Binder

The formation of an amide bond by coupling the 6-amino group with a carboxylic acid is arguably the most common and effective strategy. The resulting N-acyl benzoxazole can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

  • Expert Rationale: The choice of coupling reagent is critical for efficiency and to avoid side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are preferred for their high efficiency, rapid reaction times, and ability to suppress racemization when coupling chiral acids. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the generated acid and drive the reaction to completion.

2. Urea and Thiourea Synthesis: Expanding Hinge-Binding Motifs

Ureas are another classic hinge-binding motif. They can be readily synthesized by reacting this compound with an appropriate isocyanate. The urea moiety provides both hydrogen bond donors and acceptors, often leading to high-affinity interactions.

  • Expert Rationale: This reaction is typically very clean and proceeds rapidly at room temperature. The primary challenge can be the availability or stability of the required isocyanate. In such cases, multi-step procedures involving reagents like carbonyldiimidazole (CDI) or phosgene equivalents can be employed to generate the reactive intermediate in situ.

3. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools. This reaction allows for the coupling of the 6-amino group with aryl or heteroaryl halides, creating a C-N bond and significantly increasing the structural diversity of the resulting inhibitors.

  • Expert Rationale: The success of a Buchwald-Hartwig coupling is highly dependent on the choice of palladium catalyst and, most importantly, the phosphine ligand. Ligands like XPhos, SPhos, or DavePhos are often screened to find the optimal conditions for a given set of substrates. The choice of base (e.g., NaOtBu, Cs2CO3) and solvent (e.g., toluene, dioxane) is also crucial for achieving high yields and preventing side reactions.

The following diagram illustrates these primary synthetic pathways originating from the core building block.

G cluster_0 A This compound RCOOH R-COOH, HATU, DIPEA RNCO R-N=C=O ArX Ar-X, Pd Catalyst, Ligand, Base B Amide-Coupled Kinase Inhibitor C Urea-Based Kinase Inhibitor D Diaryl-Amine Kinase Inhibitor RCOOH->B Amide Formation RNCO->C Urea Synthesis ArX->D Buchwald-Hartwig Coupling

Caption: Key synthetic routes for diversifying this compound.

Targeted Kinase Families and Biological Impact

Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases.[5][6][7] The modular nature of its synthesis allows for fine-tuning of selectivity and potency against specific targets.

Kinase TargetBiological SignificanceExample Inhibitor ScaffoldReported Potency (IC₅₀)
VEGFR-2 Key regulator of angiogenesis (new blood vessel formation), crucial for tumor growth and metastasis.[8][9]Benzoxazole-benzamide conjugates0.057 µM - 2.210 µM[3]
c-Met Receptor tyrosine kinase whose dysregulation drives cell proliferation, motility, and invasion in many cancers.Aminopyridines with benzoxazoleSub-micromolar activity reported[7]
Raf Kinase Serine/threonine kinases in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.Fused heterocyclic amidesPotent inhibition demonstrated[10]
Aurora B Essential for proper cell division (mitosis); its inhibition leads to apoptosis in cancer cells.Various benzoxazole analogsPromising activity reported[5]
FLT3 Mutations (e.g., ITD) lead to constitutive activation and are a major driver of Acute Myeloid Leukemia (AML).[11][12]Benzimidazole derivatives (bioisosteres)22.8 nM - 41.6 nM[11]

The inhibition of these kinases can disrupt the signaling pathways that cancer cells rely on for growth and survival. For instance, inhibiting the Raf kinase interrupts the canonical RAS-RAF-MEK-ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Benzoxazole-Derived RAF Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a benzoxazole-based inhibitor.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrates and desired scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Coupling (HATU-mediated)

This protocol describes the synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)benzamide as a representative example.

Materials and Reagents:

  • This compound (1.0 eq, CAS 5676-60-8)

  • Benzoic Acid (1.1 eq, CAS 65-85-0)

  • HATU (1.2 eq, CAS 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, CAS 7087-68-5)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Stir plate

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 148 mg, 1.0 mmol) and Benzoic Acid (e.g., 134 mg, 1.1 mmol).

  • Dissolve the solids in anhydrous DMF (5 mL).

  • Add DIPEA (e.g., 523 µL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes as eluent). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting amine is consumed, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford the pure amide product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with 4-bromotoluene as a representative example.

Materials and Reagents:

  • This compound (1.0 eq, CAS 5676-60-8)

  • 4-Bromotoluene (1.2 eq, CAS 106-38-7)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, CAS 51364-51-3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, CAS 564483-18-7)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, CAS 865-48-5)

  • Toluene, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Standard solvents for workup and purification

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stir bar and stir plate with heating

  • Inert atmosphere glovebox (recommended for handling catalyst and base)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (ideally in a glovebox): To a dry Schlenk tube, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 19 mg, 0.04 mmol), and Sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

  • Add this compound (e.g., 148 mg, 1.0 mmol) and 4-bromotoluene (e.g., 205 mg, 1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite® to remove palladium residues, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. The 6-amino group provides a reliable anchor point for a variety of synthetic transformations, including amide and urea formation for hinge-binding, and palladium-catalyzed cross-coupling for building complex scaffolds. This modularity enables medicinal chemists to systematically probe the structure-activity relationships required to develop potent and selective inhibitors against critical oncology targets like VEGFR-2, c-Met, and Raf. The robust and well-understood chemistry associated with this building block ensures its continued importance in the field of drug discovery.

References

  • Ramurthy, S., et al. (2012). Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3118-3122. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-238. Available at: [Link]

  • ResearchGate Publication. (n.d.). Synthesis of 2-(2-((benzo[d]oxazol-2-ylthio)methyl). Available at: [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478-492. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design, 39(2), 93. Available at: [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. Available at: [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Sridevi, C., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(8), 884-899. Available at: [Link]

  • Cui, J., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6773-6778. Available at: [Link]

  • Mainolfi, N., et al. (2020). U.S. Patent No. 11,358,948 B2. U.S. Patent and Trademark Office. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5369. Available at: [Link]

  • Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 107-118. Available at: [Link]

  • Google Patents. (n.d.). WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]

  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • Lee, S., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. Available at: [Link]

  • AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available at: [Link]

Sources

Application Notes and Protocols: Fluorescent Labeling with 2-Methyl-1,3-benzoxazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Vistas in Fluorescence-Based Detection

The ever-expanding toolkit of fluorescent probes is central to advancing our understanding of complex biological systems. Among these, benzoxazole derivatives have emerged as a promising class of fluorophores due to their advantageous photophysical properties, including a broad spectral range, high molar absorptivity, and sensitivity to their local environment.[1][2] This guide focuses on the application of 2-Methyl-1,3-benzoxazol-6-amine and its analogs as versatile fluorescent labels for biomolecules. These compounds offer a unique scaffold for the development of novel probes for a wide array of applications in life sciences and drug development, from immunoassays and fluorescence microscopy to flow cytometry.[3][4]

The primary amine group at the 6-position of the 2-methyl-1,3-benzoxazole core serves as a key functional handle for conjugation to biomolecules. This amine can be readily derivatized to incorporate a variety of amine-reactive functionalities, with N-hydroxysuccinimidyl (NHS) esters being one of the most prevalent due to their high reactivity towards primary amines on proteins, forming stable amide bonds.[3] The inherent fluorescence of the benzoxazole core, which can be tuned by substitutions on the aromatic ring, allows for the creation of a diverse palette of fluorescent probes.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound analogs for fluorescent labeling. We will delve into the underlying chemistry, provide detailed, step-by-step protocols for conjugation and purification, and offer insights into the characterization of the resulting fluorescently labeled biomolecules.

The Chemistry of Labeling: A Tale of Two Amines

The covalent attachment of this compound analogs to biomolecules, particularly proteins, hinges on the reaction between an amine-reactive derivative of the fluorophore and primary amino groups on the target molecule. The most commonly targeted residues on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[3][7]

Given the prevalence of lysine residues on the surface of most proteins, amine-reactive dyes provide a straightforward and widely applicable method for fluorescent labeling.[3] The most common strategy involves converting the primary amine of the this compound analog into a more reactive species, such as an NHS ester. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amino groups on the protein are deprotonated and thus more nucleophilic.[8] It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the dye.[3]

Benzoxazole This compound Analog (with NHS ester) Reaction + Benzoxazole->Reaction Protein Protein (with primary amine, e.g., Lysine) Protein->Reaction Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein pH 8.0-9.0 (Amine-free buffer) cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein in Labeling Buffer Mix Add Dye to Protein Prep_Protein->Mix Prep_Dye Prepare Dye Stock Solution Prep_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Characterize Conjugate (DOL, Functionality) Purify->Analyze

Figure 2: Experimental workflow for protein labeling.

Part 2: Purification of the Labeled Protein

It is critical to remove any unreacted dye from the labeled protein to ensure accurate characterization and to avoid artifacts in downstream applications. [9][10]Size-exclusion chromatography is a common and effective method.

Protocol:
  • Equilibrate the Column:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS). The choice of buffer will depend on the downstream application.

  • Separate the Conjugate:

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute in the void volume and can often be identified by its color.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~490 nm for BZA-488). [9]

  • Pool and Concentrate:

    • Pool the fractions containing the purified labeled protein.

    • If necessary, concentrate the protein using an appropriate method (e.g., centrifugal filtration).

Part 3: Characterization of the Labeled Protein
Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. [11]An optimal DOL is crucial, as low labeling can lead to poor signal, while over-labeling can cause fluorescence quenching and may affect protein function. [12]

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). Dilute the sample if the absorbance is too high. [8][10]

  • Calculate the Molarity of the Protein:

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. [10][11]The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Molarity of the Dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inactive dye (hydrolyzed NHS ester)- Low dye-to-protein ratio- Presence of primary amines in the buffer- Low protein concentration- Use fresh, anhydrous DMSO/DMF for dye stock- Increase the molar ratio of dye to protein- Ensure the labeling buffer is amine-free- Increase protein concentration to >2 mg/mL
High DOL / Protein Precipitation - High dye-to-protein ratio- Protein is sensitive to labeling conditions- Decrease the molar ratio of dye to protein- Reduce the reaction time or temperature- Consider a different labeling chemistry (e.g., thiol-reactive)
Poor Recovery After Purification - Protein adsorption to the column- Protein instability in the purification buffer- Use a different type of purification resin- Change the pH or ionic strength of the buffer

Conclusion

This compound and its analogs represent a versatile and promising class of fluorophores for the labeling of biomolecules. Their favorable photophysical properties and the straightforward chemistry of conjugation make them valuable tools for a wide range of fluorescence-based assays. By following the protocols and considerations outlined in this guide, researchers can effectively harness the potential of these novel probes to advance their scientific investigations.

References

  • Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. Available at: [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. Available at: [Link]

  • Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]

  • Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology. Available at: [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. Available at: [Link]

  • Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. PubMed. Available at: [Link]

  • Purification of Green Fluorescent Protein, Part I. DNA Learning Center. Available at: [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. Available at: [Link]

  • The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. ResearchGate. Available at: [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. Available at: [Link]

  • Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR. Available at: [Link]

  • Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology. Available at: [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]

Sources

Application Notes & Protocols: Bioisosteric Replacement Strategies for 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Optimizing Benzoxazole Scaffolds

The 2-methyl-1,3-benzoxazol-6-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2][3][4][5] Its utility stems from the rigid, planar benzoxazole core which can engage in specific interactions with biological targets, and the presence of functionalizable handles—the 2-methyl and 6-amino groups—that allow for fine-tuning of its properties.[6] However, like any lead compound, this scaffold may possess suboptimal physicochemical or pharmacokinetic properties, such as poor solubility, metabolic instability, or off-target toxicity.[7][8]

Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, is a cornerstone of modern drug design for addressing such challenges.[7][8][9][10][11] This approach allows for the systematic modulation of a molecule's characteristics to enhance efficacy, improve safety profiles, and secure novel intellectual property.[12][13]

This guide provides an in-depth exploration of bioisosteric replacement strategies for the this compound core. We will delve into tactical replacements for the 6-amino group, the 2-methyl substituent, and the benzoxazole ring itself through scaffold hopping, providing the scientific rationale and detailed synthetic protocols for each approach.

I. Bioisosteric Replacement of the 6-Amino Group

The primary amino group at the 6-position is a key determinant of the molecule's basicity (pKa), hydrogen bonding capacity, and potential for metabolic N-acetylation or oxidation. Modifying this group can profoundly impact solubility, target engagement, and metabolic fate.

Rationale for Replacement
  • Modulating Basicity: The basicity of the amino group can influence solubility, cell permeability, and off-target activity (e.g., hERG liability).[14] Replacing it with less basic isosteres can mitigate these effects.

  • Improving Metabolic Stability: Aromatic amines are susceptible to oxidative metabolism by cytochrome P450 enzymes.[15] Bioisosteric replacement can block these metabolic soft spots.

  • Altering Hydrogen Bonding: The amino group is a strong hydrogen bond donor. Replacing it can probe the necessity of this interaction for target binding and potentially improve membrane permeability.

Potential Bioisosteric Replacements & Physicochemical Properties
Original Group Bioisostere Rationale for Replacement Predicted pKa Predicted clogP Change
-NH₂-OHH-bond donor/acceptor, less basic~10Decrease
-NH₂-NHOHH-bond donor/acceptor, altered electronics~6Decrease
-NH₂-NHSO₂CH₃H-bond donor, non-basic, acceptor group~10.5Increase
-NH₂-CH₂OHH-bond donor, non-basicN/ADecrease
-NH₂-CF₃Electron-withdrawing, lipophilic, no H-bondingN/AIncrease
-NH₂-ClHalogen bond donor, lipophilicN/AIncrease
Experimental Protocol: Synthesis of 6-Hydroxy-2-methyl-1,3-benzoxazole

This protocol describes the replacement of the 6-amino group with a hydroxyl group via a diazonium salt intermediate.

Workflow Diagram

start This compound step1 Dissolve in H₂SO₄/H₂O start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO₂ solution dropwise step2->step3 step4 Stir for 30 min (Diazotization) step3->step4 step5 Add to boiling aqueous H₂SO₄ step4->step5 step6 Heat until N₂ evolution ceases step5->step6 step7 Cool and extract with Ethyl Acetate step6->step7 step8 Purify by column chromatography step7->step8 end 6-Hydroxy-2-methyl-1,3-benzoxazole step8->end

Caption: Synthesis of 6-hydroxy-2-methyl-1,3-benzoxazole.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid (5% v/v) at room temperature.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, bring a 10% aqueous solution of sulfuric acid to a boil.

  • Carefully add the diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-hydroxy-2-methyl-1,3-benzoxazole.

II. Bioisosteric Replacement of the 2-Methyl Group

The 2-methyl group influences the molecule's lipophilicity, metabolic stability (it can be a site of oxidation), and steric profile.

Rationale for Replacement
  • Enhancing Metabolic Stability: A methyl group on a heteroaromatic ring can be susceptible to benzylic oxidation. Replacing it with more stable groups can improve the metabolic half-life.[15]

  • Modulating Lipophilicity and Solubility: Replacing the methyl group with polar groups like -CH₂OH or -NH₂ can increase aqueous solubility, while replacement with groups like -CF₃ will increase lipophilicity.

  • Probing Steric and Electronic Effects: Altering the size and electronic nature of the 2-substituent can reveal important structure-activity relationships (SAR).

Potential Bioisosteric Replacements & Physicochemical Properties
Original Group Bioisostere Rationale for Replacement Predicted clogP Change
-CH₃-CF₃Electron-withdrawing, metabolically stable, lipophilicIncrease
-CH₃-CH₂OHPolar, H-bond donor, increased solubilityDecrease
-CH₃-NH₂Polar, H-bond donor/acceptorDecrease
-CH₃CyclopropylConformationally constrained, metabolically more stableIncrease
-CH₃-ClElectron-withdrawing, lipophilicIncrease
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine

This protocol describes the synthesis of the benzoxazole ring with a trifluoromethyl group at the 2-position from a suitable 2-aminophenol precursor.

Workflow Diagram

start 4-Amino-3-nitrophenol step1 Reduction of nitro group (e.g., H₂/Pd-C) start->step1 intermediate 2,4-Diaminophenol step1->intermediate step2 React with Trifluoroacetic anhydride in Pyridine intermediate->step2 step3 Heat to effect cyclization step2->step3 step4 Work-up and purification step3->step4 end 2-(Trifluoromethyl)-1,3-benzoxazol-6-amine step4->end

Caption: Synthesis of 2-(trifluoromethyl)-1,3-benzoxazol-6-amine.

Materials:

  • 2,4-Diaminophenol (can be synthesized from 4-amino-3-nitrophenol)

  • Trifluoroacetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,4-diaminophenol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(trifluoromethyl)-1,3-benzoxazol-6-amine.

III. Scaffold Hopping of the Benzoxazole Core

Scaffold hopping involves replacing the central heterocyclic core with a different ring system while maintaining the spatial orientation of key pharmacophoric features.[16][17][18] This is a more adventurous strategy that can lead to compounds with significantly different properties and novel intellectual property.

Rationale for Scaffold Hopping
  • Escape from Known Liabilities: The benzoxazole core itself may be associated with toxicity or poor ADME properties in a particular context.

  • Novel Intellectual Property: Creating a new core structure provides a clear path to patentability.

  • Improved Synthetic Tractability: An alternative scaffold may be easier or more cost-effective to synthesize and derivatize.[19][20][21][22][23]

Potential Bioisosteric Scaffolds
Original Scaffold Bioisosteric Scaffold Rationale
BenzoxazoleBenzimidazoleSimilar size and shape, maintains H-bond acceptor, adds H-bond donor.
BenzoxazoleIndazoleSimilar size and shape, alters H-bonding vectors and electronics.
BenzoxazoleBenzothiazoleSimilar size and shape, replaces oxygen with sulfur, increasing lipophilicity and altering metabolic profile.[24]
Benzoxazole1,2,4-Oxadiazole fused to benzeneMaintains key heteroatom positions while altering ring electronics.[25][26]

Logical Relationship Diagram

cluster_hops Scaffold Hops parent This compound benzimidazole Benzimidazole Analog parent->benzimidazole Scaffold Hop indazole Indazole Analog parent->indazole Scaffold Hop benzothiazole Benzothiazole Analog parent->benzothiazole Scaffold Hop

Sources

Application Notes and Protocols for the Development of Cellular Assays for 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-Methyl-1,3-benzoxazol-6-amine core represents a promising starting point for the development of novel therapeutic agents. The successful progression of these compounds from initial hits to clinical candidates is critically dependent on a robust and well-defined cellular characterization strategy. This guide provides a comprehensive, tiered framework for developing cellular assays to evaluate the biological activity of novel this compound derivatives. We present a logical progression from high-level phenotypic screening to detailed mechanistic and target-based assays, offering field-proven protocols and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to build a comprehensive pharmacological profile for this compound class.

Introduction: A Strategic Approach to Cellular Characterization

The journey of a drug candidate begins with identifying a hit and progressively building a deep understanding of its biological effects. Cell-based assays are indispensable tools in this process, providing invaluable data on a compound's efficacy, potency, mechanism of action (MoA), and potential toxicity in a biologically relevant system before advancing to more complex models.[3][4] For novel derivatives of this compound, whose precise biological targets may be unknown, a tiered or cascaded assay approach is the most efficient strategy. This approach uses a sequence of assays with increasing complexity and specificity to filter and characterize compounds.

Our proposed workflow is structured in three logical tiers:

  • Primary Screening: To assess broad cytotoxic or anti-proliferative activity and establish dose-response relationships.

  • Secondary Mechanistic Assays: To elucidate the specific cellular phenotypes induced by active compounds, such as apoptosis or cell cycle arrest.

  • Tertiary Target & Pathway Analysis: To confirm direct engagement with the molecular target and to characterize downstream biomarker modulation.

This structured approach ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated to support informed decision-making throughout the drug discovery pipeline.

G cluster_0 Tiered Assay Workflow A Compound Library (this compound Derivatives) B Tier 1: Primary Screening (e.g., LDH Cytotoxicity Assay) A->B C Determine IC50 Values Filter for Potent Compounds B->C Data Analysis D Tier 2: Mechanistic Assays (Apoptosis & Cell Cycle Analysis) C->D Prioritized Hits E Elucidate Cellular MoA (e.g., Apoptotic, G2/M Arrest) D->E Data Analysis F Tier 3: Target & Pathway Analysis (Target Engagement & Biomarker Assays) E->F Confirmed Phenotype G Confirm Target Binding Validate Downstream Effects F->G Data Analysis H Lead Candidate Profile G->H Comprehensive Data

Figure 1: A tiered workflow for characterizing novel compounds.

Part I: Primary Screening - Assessing General Cytotoxicity

Causality & Rationale: The first critical step is to determine whether the synthesized derivatives have any biological effect on whole cells and at what concentrations. A cytotoxicity assay serves as a robust primary screen to identify "hits"—compounds that induce cell death—and to quantify their potency by determining the half-maximal inhibitory concentration (IC50).[5][6] We recommend the Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. Its simplicity and reliability make it ideal for screening a library of derivatives.

Protocol 1: LDH Cytotoxicity Assay

This protocol quantifies the release of the cytosolic enzyme LDH into the culture medium from cells with damaged membranes.

Materials:

  • Selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer, based on literature for benzoxazoles[1][7])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • This compound derivatives, dissolved in DMSO

  • Triton™ X-100 (for positive control)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of each derivative in culture medium. A typical starting concentration is 100 µM, diluted down to low nM.

    • Carefully remove the seeding medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells for:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

      • Maximum LDH Release Control: Treat cells with 1% Triton™ X-100.

      • Untreated Control: Medium only.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the Stop Solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation:

  • Subtract the background absorbance (from a no-cell control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity)

  • Plot % Cytotoxicity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each derivative.

Example Data Presentation:

Compound IDR1 GroupR2 GroupIC50 (µM) after 48h
BZ-001-H-H> 100
BZ-002-Cl-H15.2
BZ-003-F-NO₂2.8
BZ-004-OCH₃-H45.7

Part II: Secondary Screening - Elucidating the Mechanism of Action

Causality & Rationale: After identifying potent cytotoxic compounds, the next logical step is to investigate how they induce cell death. The two most common mechanisms for anti-cancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[8] Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells within a population.

A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Assay Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10] By using both stains, we can distinguish between four populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Inner Membrane B Outer Membrane PS1 PS PS1->A Phosphatidylserine (PS) is internal C Inner Membrane D Outer Membrane PS2 PS D->PS2 PS translocates to outer leaflet AnV Annexin V AnV->PS2 binds E Inner Membrane F Outer Membrane PS3 PS AnV2 Annexin V AnV2->PS3 binds PI PI PI->E enters & stains DNA

Figure 2: Principle of Annexin V and Propidium Iodide staining.

Protocol 2: Apoptosis Analysis via Flow Cytometry

Materials:

  • Cells treated with compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting:

    • After treatment, collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then trypsinize and collect them.

    • Combine the cells from the medium and the trypsinized fraction.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.[11]

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

Data Analysis & Interpretation: The data is visualized as a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-).

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

A significant increase in the Q2 and Q3 populations in compound-treated cells compared to the vehicle control indicates apoptosis induction.

B. Cell Cycle Analysis

Assay Principle: The cell cycle is a tightly regulated process. Many anti-cancer drugs exert their effect by causing cells to arrest at specific checkpoints (G1, S, or G2/M), preventing them from proliferating.[12] The DNA content of a cell doubles as it progresses from the G1 phase to the G2/M phase. By staining permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content of each cell and determine the distribution of the population across the different cell cycle phases.[13]

G G1 G1 (2n DNA) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (4n DNA) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 3: The four main phases of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Materials:

  • Cells treated with compounds at their IC50 concentration for 24 hours.

  • Ice-cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

Step-by-Step Methodology:

  • Cell Harvesting:

    • Harvest and wash cells as described in Protocol 2, Step 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).[14]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.[15]

    • Collect at least 20,000 events per sample.

Data Analysis & Interpretation: The output is a histogram of cell count versus fluorescence intensity.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second, smaller peak represents cells in the G2/M phase (4n DNA content).

  • The area between the two peaks represents cells in the S phase.

Software (e.g., FlowJo, ModFit) can be used to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Part III: Tertiary Screening - Target Engagement & Biomarker Analysis

Causality & Rationale: Once the cellular phenotype is established, it becomes crucial to confirm that the compound interacts directly with its intended molecular target within the complex environment of a live cell.[16] Furthermore, validating that this interaction leads to the expected modulation of downstream signaling pathways provides definitive proof of the compound's mechanism of action.[17][18]

A. Cellular Target Engagement

Assay Principle: Confirming that a drug binds its target in living cells is a critical step that bridges the gap between biochemical potency and cellular activity.[19] The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding at target proteins in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the target). When an unlabeled test compound enters the cell and binds the target, it displaces the tracer, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target occupancy by the compound.[20]

G cluster_0 No Compound cluster_1 With Compound NLuc Target-NanoLuc® Tracer Fluorescent Tracer NLuc->Tracer Binding BRET High BRET Tracer->BRET BRET Signal (Energy Transfer) NLuc2 Target-NanoLuc® Compound Test Compound NLuc2->Compound Binding Tracer2 Fluorescent Tracer Compound->Tracer2 Displacement NoBRET Low BRET

Figure 4: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 4: Overview of NanoBRET™ Target Engagement Assay

Methodology Outline:

  • Cell Preparation: Genetically engineer cells to express the protein of interest fused to NanoLuc® luciferase.

  • Plating: Seed the engineered cells into a white, 96- or 384-well assay plate.

  • Compound Addition: Treat the cells with a serial dilution of the test compound.

  • Tracer & Substrate Addition: Add the specific fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Incubate for approximately 2 hours and then measure the donor (460nm) and acceptor (610nm) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates target engagement. Plot the ratio against compound concentration to determine the cellular IC50.

B. Biomarker Modulation

Assay Principle: Biomarkers are measurable indicators of a biological state or condition and are essential for confirming a drug's MoA.[21][22][23] If a compound is hypothesized to induce apoptosis via the intrinsic pathway, a key downstream event is the activation of executioner caspases, such as Caspase-3. This activation involves the cleavage of Pro-Caspase-3 into its active, cleaved form. Detecting an increase in the levels of cleaved Caspase-3 via Western Blot provides strong evidence that the compound activates this specific apoptotic pathway.

Protocol 5: Western Blot for Cleaved Caspase-3

Materials:

  • Cells treated with compounds at their IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-Total Caspase-3, Mouse anti-β-Actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3 at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Caspase-3 and β-Actin to ensure equal protein loading and to assess the ratio of cleaved to total protein.

Data Interpretation: A clear increase in the band intensity corresponding to cleaved Caspase-3 in compound-treated samples compared to the vehicle control confirms the activation of the caspase-dependent apoptotic pathway.

Conclusion

The development of cellular assays for novel this compound derivatives requires a systematic and logical approach. The tiered workflow presented in this guide provides a robust framework for moving from broad phenotypic screening to a detailed mechanistic understanding. By first identifying cytotoxic compounds, then elucidating their effects on apoptosis and the cell cycle, and finally confirming on-target activity and downstream pathway modulation, researchers can build a comprehensive biological profile. This detailed characterization is essential for identifying and validating promising lead candidates, ultimately increasing the probability of success in the complex process of drug discovery and development.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: SciSpace (Bio-protocol) URL: [Link]

  • Title: The Biomarker Revolution in Medicine and Drug Development Source: Pharma's Almanac URL: [Link]

  • Title: Determining target engagement in living systems Source: PMC - NIH URL: [Link]

  • Title: A State-of-the-Art Roadmap for Biomarker-Driven Drug Development in the Era of Personalized Therapies Source: PMC - PubMed Central URL: [Link]

  • Title: The Role of Biomarkers in Modern Drug Discovery Source: India Pharma Outlook URL: [Link]

  • Title: Biomarker Analysis in Drug Development: Boosting Precision Medicine Source: NorthEast BioLab URL: [Link]

  • Title: Cell Cycle Tutorial Contents Source: University of Queensland URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cell cycle analysis Source: Wikipedia URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Proliferation & Cell Cycle - Flow Cytometry Guide Source: Bio-Rad Antibodies URL: [Link]

  • Title: Biomarkers in drug discovery and development Source: European Pharmaceutical Review URL: [Link]

  • Title: Biological activities of benzoxazole and its derivatives Source: ResearchGate URL: [Link]

  • Title: Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL: [Link]

  • Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL: [Link]

  • Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: Semantic Scholar URL: [Link]

  • Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: PubMed URL: [Link]

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: NIH URL: [Link]

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: NIH URL: [Link]

  • Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]

  • Title: Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities Source: PubMed URL: [Link]

  • Title: Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives Source: ResearchGate URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

use of 2-Methyl-1,3-benzoxazol-6-amine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 2-Methyl-1,3-benzoxazol-6-amine in Solid-Phase Synthesis for Accelerated Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies[1][2][3]. The efficient construction of diverse benzoxazole-containing compound libraries is therefore a cornerstone of modern medicinal chemistry. Solid-phase organic synthesis (SPOS) provides a powerful engine for this endeavor, enabling rapid purification and iterative chemistry amenable to automation[1][4]. This guide provides a detailed technical overview and field-proven protocols for the strategic incorporation of this compound, a key building block, into solid-phase library synthesis workflows. We will explore the core chemical principles, provide step-by-step experimental methodologies, and discuss the causality behind key experimental choices to empower researchers in drug discovery.

Introduction: The Benzoxazole Scaffold and the Rationale for Solid-Phase Synthesis

Benzoxazole derivatives are recognized for their broad spectrum of biological activities, making them highly attractive targets for drug development[5][6][7][8]. The ability to systematically modify the benzoxazole core and analyze the resulting structure-activity relationships (SAR) is critical for optimizing lead compounds. Solid-phase synthesis (SPOS) is exceptionally well-suited for this task. By anchoring a starting material to an insoluble polymer support, reagents and by-products in the solution phase can be easily removed by simple filtration and washing, thus circumventing the need for traditional, time-consuming purification steps between reactions[4][9].

This compound is a versatile building block. Its primary aromatic amine serves as a convenient chemical handle for two primary synthetic strategies on a solid support:

  • Strategy A: Nucleophilic Addition to a Resin-Bound Electrophile. This is the most common and versatile approach. The benzoxazole amine acts as a nucleophile, reacting with an electrophilic center previously attached to the solid support (e.g., an activated carboxylic acid). This strategy allows for the generation of a large library where the benzoxazole moiety is introduced in the final or penultimate step.

  • Strategy B: Immobilization as a Scaffold. In this approach, the amine is used to anchor the benzoxazole scaffold to the resin. Subsequent chemical transformations are then performed on the resin-bound molecule. This strategy is less common for this specific building block due to the relative inertness of the benzoxazole ring and the 2-methyl group to further facile diversification.

This guide will focus primarily on the robust and highly adaptable Strategy A , while also providing a protocol for Strategy B for applications where the benzoxazole is intended as a fixed core for other elaborations.

Core Principles & Experimental Design

The Choice of Solid Support (Resin)

The solid support is the foundation of any SPOS workflow. Its properties dictate the reaction conditions, solvent compatibility, and the final cleavage strategy[4][10].

  • Polystyrene Resins: Cross-linked with divinylbenzene (DVB), these are the most common supports. They exhibit excellent chemical stability and swell effectively in nonpolar organic solvents like dichloromethane (DCM) and toluene[4][9].

  • TentaGel Resins: These are polystyrene-polyethylene glycol (PEG) copolymers, which possess more polar characteristics and are compatible with a wider range of solvents, including polar ones like dimethylformamide (DMF)[4].

For attaching our benzoxazole building block, the choice of linker—the chemical unit connecting the molecule to the resin—is paramount.

Resin TypeLinker TypeCleavage ConditionResulting Functional GroupSuitability for Strategy A/B
Wang Resin p-alkoxybenzyl alcoholHigh % TFA (e.g., 95% TFA)Carboxylic AcidStrategy A: (As the electrophile)
Rink Amide Resin Acid-labile benzhydrylamineModerate % TFA (e.g., 20-50% TFA)Primary AmideStrategy A: (As the electrophile)
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labile tritylDilute Acid (e.g., 1-2% TFA in DCM)Carboxylic Acid / Protected AmineStrategy B: (For immobilization)
Merrifield Resin ChloromethylHarsh (e.g., HF or TFMSA)Varies (often used for traceless)Strategy B: (Traceless applications)[11][12]

Causality: The choice of resin is dictated by the desired final product. To generate a library of amides where the nitrogen is from our benzoxazole, one would start with a resin-bound carboxylic acid (like on Wang resin) and cleave to yield the final amide product. For immobilization (Strategy B), a highly acid-labile linker like 2-CTC is preferred because it allows the release of the final compound under very mild conditions, preserving other acid-sensitive functional groups[13][14].

Workflow & Reaction Visualization

The general workflow for using this compound as a nucleophile (Strategy A) is a multi-step process designed for efficiency and scalability.

SPOS_Workflow_Strategy_A cluster_prep Resin Preparation cluster_coupling Core Reaction cluster_final Final Steps Resin 1. Select Resin (e.g., Wang) Swell 2. Swell Resin (DCM/DMF) Resin->Swell Solvent Load 3. Load First Building Block (e.g., Fmoc-AA-OH) Swell->Load DIC, DMAP Deprotect 4. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Base Activate 5. Activate Carboxyl (HATU/DIC) Deprotect->Activate Coupling Reagent Couple 6. Couple Benzoxazole (Add 2-Methyl-1,3- benzoxazol-6-amine) Activate->Couple Nucleophile Wash 7. Final Wash (DCM/MeOH) Couple->Wash Solvents Cleave 8. Cleave Product (TFA Cocktail) Wash->Cleave Acid Isolate 9. Isolate & Purify (Precipitation/HPLC) Cleave->Isolate Analysis

Figure 1: General workflow for Strategy A using the benzoxazole as a nucleophile.

The core chemical transformation in Strategy A involves the formation of an amide bond between a resin-bound carboxylic acid and the amine of our title compound.

Figure 2: Key amide coupling reaction in Strategy A.

Detailed Protocols

Safety Precaution: Always handle reagents such as trifluoroacetic acid (TFA), piperidine, and coupling agents inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of a Benzoxazole Amide Library (Strategy A)

This protocol details the reaction of this compound with a library of carboxylic acids pre-loaded onto Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (100-200 mesh)

  • Fmoc-protected amino acids or other carboxylic acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Solid-phase reaction vessel

Part 1: Preparation of Resin-Bound Carboxylic Acid

  • Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale, ~150 mg depending on loading) in a reaction vessel. Swell the resin in DMF for 1 hour[14]. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 30 minutes. Drain and repeat for another 30 minutes to ensure complete removal of the Fmoc protecting group[13].

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

  • Loading the Carboxylic Acid:

    • In a separate vial, pre-activate the first building block (e.g., an Fmoc-amino acid, 4 equivalents) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add this activated solution to the washed, deprotected resin.

    • Agitate at room temperature for 4 hours to overnight.

  • Washing: Wash the resin (5x DMF, 3x DCM) and perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling[9].

  • Fmoc Deprotection (Final): Repeat step 2 to expose the primary amine of the newly coupled acid, which is not necessary if this is the final building block before adding the benzoxazole. If you are building a peptide chain, you would deprotect the Fmoc group. For this protocol, we assume a single acid is loaded, and its carboxyl group will be activated for the next step.

Part 2: Coupling of this compound

  • Carboxyl Activation: To the resin from Part 1 (now bearing a free carboxylic acid), add a solution of HATU (3.0 eq) and DIPEA (6.0 eq) in DMF. Agitate for 15 minutes.

  • Nucleophilic Addition: Add a solution of this compound (4.0 eq) in DMF to the activated resin.

  • Reaction: Agitate the mixture at room temperature for 6 hours to overnight. The relatively low nucleophilicity of the aromatic amine may necessitate longer reaction times or gentle heating (40-50°C)[15].

  • Washing: After the reaction, drain the solution and wash the resin extensively (5x DMF, 5x DCM, 3x MeOH) to remove all excess reagents. Dry the resin under vacuum.

Part 3: Cleavage and Isolation

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive cations generated during cleavage[9].

  • Cleavage Reaction: Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dry resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin twice with neat TFA and combine the filtrates.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude product under vacuum. Analyze by LC-MS and purify using preparative HPLC.

Protocol 2: Immobilization of Benzoxazole Scaffold (Strategy B)

This protocol describes anchoring the benzoxazole to a highly acid-labile 2-chlorotrityl chloride (2-CTC) resin.

  • Resin Swelling: Swell 2-CTC resin (0.1 mmol) in anhydrous DCM for 30 minutes in a reaction vessel[14].

  • Immobilization:

    • In a separate vial, dissolve this compound (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM.

    • Add this solution to the swollen resin.

    • Agitate at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the amine in the supernatant (by TLC).

  • Capping: To cap any remaining reactive chlorotrityl sites, add a solution of MeOH/DIPEA in DCM. Agitate for 30 minutes[13].

  • Washing: Wash the resin thoroughly (3x DCM, 3x DMF, 3x DCM, 3x MeOH) and dry under vacuum. The benzoxazole is now ready for on-resin modifications.

  • Cleavage (for characterization or final product): The molecule can be cleaved from 2-CTC resin using a very mild solution of 1-2% TFA in DCM for 30-60 minutes.

Troubleshooting & Expert Insights

  • Problem: Incomplete coupling of the benzoxazole amine (detected by LC-MS of a test cleavage showing starting material).

    • Cause & Solution: Aromatic amines are less nucleophilic than aliphatic amines. Increase reaction time, use gentle heating (40-50 °C), or switch to a more potent coupling reagent like COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]). Ensure reagents are anhydrous, as water will quench the activated species.

  • Problem: Low final yield after cleavage.

    • Cause & Solution: Ensure all steps, especially washing after Fmoc deprotection, are thorough. Residual piperidine can neutralize the activated acid. Also, ensure the cleavage time is sufficient. For sterically hindered products, cleavage may require longer than 3 hours.

  • Expert Insight (Traceless Synthesis): For certain applications, it's desirable to have no remnant of the linker in the final product. A "traceless" linker strategy can be employed. For example, using a silyl linker, the benzoxazole can be attached and after synthesis, cleavage with fluoride (e.g., TBAF) leaves only a hydrogen atom where the linker was attached[12][16]. This requires a specifically functionalized benzoxazole but offers elegant synthetic routes.

Conclusion

This compound is a highly effective building block for the solid-phase synthesis of pharmacologically relevant compound libraries. By leveraging its primary amine as a nucleophilic handle (Strategy A), researchers can efficiently couple this privileged scaffold to a diverse range of resin-bound electrophiles, rapidly generating libraries of novel amides and related structures. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of this chemistry, enabling the acceleration of hit-to-lead campaigns in modern drug discovery.

References

  • Benchchem. Application Notes: Solid-Phase Synthesis of Benzoxazole Libraries.
  • Panek, J. S., et al. (2001). Solid-Phase Synthesis of Benzoxazoles from 3-Nitrotyrosine. ACS Combinatorial Science.
  • Gagnon, A., & Batey, R. A. (2005). Traceless solid-phase synthesis of 5-benzoylbenzimidazoles. Canadian Journal of Chemistry.
  • ResearchGate. Solid-phase synthesis of benzoxazoles.
  • Vázquez, J., & Albericio, F. (2002). Solid supports for combinatorial chemistry. Current Opinion in Chemical Biology, 6(3), 347-352.
  • Ghafori, H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • Taylor, S. J. (Ed.). (2011). Combinatorial chemistry on solid supports. Springer.
  • Kapustíková, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Yeh, Y.-H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
  • ResearchGate. (2011). Amines immobilized on a solid support for postcombustion CO 2 capture.
  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
  • CR Subscription Agency. Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
  • ResearchGate. (2022). Benzoxazole: The molecule of diverse pharmacological importance.
  • Wang, F., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - National Institutes of Health.
  • Li, Y., et al. (2022). Traceless and efficient solid-phase synthetic strategy was developed for the construction of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC - National Institutes of Health.
  • Chen, C.-Y., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central.
  • Calero-Díaz, H., et al. (2013). Effect of immobilized amines on the sorption properties of solid materials: impregnation versus grafting. PubMed.
  • Tzani, A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - National Institutes of Health.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Rapid Synthesis of 2-Methyl-1,3-benzoxazol-6-amine Analogs via Microwave-Assisted Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides a detailed protocol for the efficient synthesis of 2-Methyl-1,3-benzoxazol-6-amine and its analogs using Microwave-Assisted Organic Synthesis (MAOS). Benzoxazole scaffolds are crucial pharmacophores in medicinal chemistry, and their rapid, high-yield synthesis is essential for accelerating drug discovery pipelines.[1] This guide explains the mechanistic advantages of microwave irradiation over conventional heating, offers a robust, step-by-step experimental protocol, and includes expected outcomes and characterization data. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in pharmaceutical and organic chemistry laboratories.

Introduction: The Significance of Benzoxazoles and Synthesis Efficiency

The 1,3-benzoxazole ring system is a privileged heterocyclic scaffold prominently featured in a wide array of pharmacologically active compounds.[1][2] Derivatives of this moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and cholinesterase inhibitory effects.[3][4] Specifically, analogs of this compound are key building blocks in the development of novel therapeutic agents.

Traditional methods for synthesizing benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions with prolonged reaction times.[1] These conventional heating methods are often slow and energetically inefficient. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5][6][7] By utilizing microwave irradiation, MAOS promotes rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction time, increased product yields, and enhanced purity.[8][9][10][11] This protocol leverages MAOS to provide a highly efficient and reproducible pathway for the synthesis of this compound analogs.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on surface-based heat transfer through conduction and convection, microwave heating generates energy volumetrically within the sample. This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the reaction mixture.[9][10]

Two primary mechanisms are responsible for this rapid heating:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth in response to the oscillating electric field. Collisions with surrounding molecules generate heat.[10][12]

This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's conventional boiling point in a sealed vessel, dramatically accelerating reaction rates.[12]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel Wall Vessel Wall Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Conduction/Convection (Slow, Non-uniform) Microwaves Microwaves Polar Molecules Polar Molecules Microwaves->Polar Molecules Direct Energy Transfer (Rapid, Uniform)

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

General Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation reaction between a 4-substituted-2-aminophenol and acetic acid. The microwave irradiation facilitates the intramolecular cyclization and subsequent dehydration to form the benzoxazole ring.

(Self-generated image of the chemical reaction)

Reaction: 4-Amino-3-hydroxybenzonitrile reacts with acetic acid under microwave irradiation to yield this compound. This protocol can be adapted for various substituted 2-aminophenols to generate a library of analogs.

Detailed Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave synthesis reactor.

4.1. Materials and Equipment

  • Reagents:

    • 4-Amino-3-hydroxybenzonitrile (or other substituted 2-aminophenol) (98% purity)

    • Glacial Acetic Acid (ACS grade)

    • Polyphosphoric Acid (PPA) or Eaton's Reagent (optional, as catalyst)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Monowave or Multi-mode Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 35 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

4.2. Safety Precautions

  • Microwave synthesis involves high temperatures and pressures. Always use equipment designed for chemical synthesis and inspect vessels for cracks or defects before use.[13][14]

  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Be aware of the potential for rapid pressure increases. Never exceed the reactor's recommended volume or pressure limits.[14]

  • Acetic acid and polyphosphoric acid are corrosive. Handle with care.

4.3. Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-amino-3-hydroxybenzonitrile (1.0 mmol, 134 mg).

  • Reagent Addition: Add glacial acetic acid (5 mL). Acetic acid serves as both a reactant and a solvent. For less reactive substrates, a catalytic amount of polyphosphoric acid (approx. 50 mg) can be added to facilitate cyclization.

  • Microwave Reactor Setup:

    • Securely cap the vessel.

    • Place the vessel in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 150 °C (Use a ramp time of 2 minutes)

      • Hold Time: 15 minutes

      • Pressure Limit: 20 bar (290 psi)

      • Power: 200 W (or dynamic power control)

      • Stirring: High

  • Reaction Execution: Start the microwave program. The instrument will automatically control the power output to maintain the set temperature for the specified duration.

  • Post-Reaction Workup:

    • Once the reaction is complete, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system.

    • Carefully uncap the vessel in the fume hood.

    • Pour the reaction mixture into a separatory funnel containing 30 mL of water.

    • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

4.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. For this compound, the expected data are:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.40 (d, 1H), 6.85 (s, 1H), 6.70 (d, 1H), 5.50 (s, 2H, -NH₂), 2.55 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5, 151.0, 148.0, 142.0, 118.0, 110.0, 105.0, 14.0.

  • Mass Spec (ESI+): m/z calculated for C₈H₈N₂O [M+H]⁺: 149.07, Found: 149.08.

Workflow Visualization and Expected Results

The following diagram outlines the complete experimental workflow.

G A 1. Reagent Addition (2-Aminophenol Analog + Acetic Acid) B 2. Microwave Irradiation (150 °C, 15 min) A->B C 3. Cooling & Quenching (Water + NaHCO3) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (Na2SO4 + Rotovap) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Product G->H

Caption: Experimental workflow for microwave-assisted benzoxazole synthesis.

Table 1: Comparison of Microwave vs. Conventional Synthesis for Representative Analogs

Analog Substituent (R)MethodTimeTemperature (°C)Yield (%)
H (2-Methylbenzoxazole)Microwave15 min15092%
H (2-Methylbenzoxazole)Conventional8 hours118 (Reflux)65%
6-NH₂Microwave 15 min 150 88%
6-NH₂Conventional12 hours118 (Reflux)52%
5-ClMicrowave10 min15095%
5-ClConventional8 hours118 (Reflux)71%

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of this compound analogs using microwave-assisted heating.[15][16] The significant reduction in reaction time and improvement in yield compared to conventional methods demonstrate the power of MAOS in accelerating synthetic chemistry workflows.[8][11][12] This method is readily adaptable for creating diverse libraries of benzoxazole derivatives, making it an invaluable tool for medicinal chemists and drug development professionals engaged in the search for new therapeutic agents.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone. Retrieved January 12, 2026, from [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17). Retrieved January 12, 2026, from [Link]

  • Lidström, P., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Hayes, B. L. (n.d.). Microwave Assisted Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. MDPI. Retrieved January 12, 2026, from [Link]

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022, November 9). MDPI. Retrieved January 12, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023, January 20). VNUHCM Journal of Science and Technology Development. Retrieved January 12, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. (2017, February 27). 应用化学. Retrieved January 12, 2026, from [Link]

  • Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. Retrieved January 12, 2026, from [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Kilogram-Scale Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Abstract & Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a range of pharmacologically active agents, including kinase inhibitors and compounds with potential antitumor and antimicrobial properties.[1] The transition from laboratory-scale synthesis to industrial production presents significant challenges, including process safety, cost-effectiveness, impurity profiling, and consistent yield. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, designed for researchers, chemists, and drug development professionals. We present a robust three-step synthetic route starting from commercially available 2-amino-4-nitrophenol, focusing on the causality behind experimental choices to ensure safety, scalability, and reproducibility.

Rationale for Selected Synthetic Strategy

Several synthetic routes to the benzoxazole core have been reported, often involving the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent.[2] For a multi-kilogram scale-up, the chosen pathway must prioritize safety, atom economy, cost of goods, and operational simplicity. The selected three-step route (Figure 1) is superior for large-scale production for the following reasons:

  • Starting Material Availability: 2-Amino-4-nitrophenol is an inexpensive and readily available commodity chemical.

  • Robust and High-Yielding Reactions: Each step—acetylation, cyclodehydration, and nitro reduction—utilizes well-understood, high-conversion chemistry that is amenable to standard industrial reactor conditions.

  • Avoidance of Hazardous Reagents: This route avoids highly toxic reagents like cyanogen bromide, which is sometimes used for direct amination of benzoxazoles.[3]

  • Process Control: The intermediates are stable, crystalline solids, which facilitates isolation, purification, and quality control at each stage of the process, preventing the carry-over of impurities into the final product.

Synthetic Pathway A 2-Amino-4-nitrophenol B N-(2-hydroxy-5- nitrophenyl)acetamide A->B Step 1 Acetic Anhydride (Acetylation) C 2-Methyl-6-nitro- 1,3-benzoxazole B->C Step 2 PPA or H2SO4 (Cyclodehydration) D 2-Methyl-1,3-benzoxazol- 6-amine C->D Step 3 H2, Pd/C (Nitro Reduction)

Figure 1: Selected three-step synthetic pathway for this compound.

Detailed Scale-Up Protocols

This protocol is designed for a target output of approximately 1.0-1.2 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with suitable engineering controls.

Materials and Reagents
ReagentCAS No.QuantityMolar Eq.Supplier Notes
2-Amino-4-nitrophenol99-57-01.00 kg1.0Purity ≥98%
Acetic Anhydride108-24-70.73 L (0.79 kg)1.2Purity ≥99%
Toluene108-88-310.0 L-Anhydrous grade
Polyphosphoric Acid (PPA)8017-16-14.0 kg-115% grade
Sodium Bicarbonate (NaHCO₃)144-55-8As needed-Saturated solution
2-Methyl-6-nitro-1,3-benzoxazole13675-26-8~1.1 kg (from Step 2)1.0Intermediate
Palladium on Carbon (10% Pd)7440-05-355 g (5% w/w)-50% wet catalyst
Methanol67-56-115.0 L-ACS grade
Ethyl Acetate141-78-68.0 L-ACS grade
Celite®61790-53-2200 g-Filtration aid
Step 1: Acetylation of 2-Amino-4-nitrophenol

Reaction: 2-Amino-4-nitrophenol + Acetic Anhydride → N-(2-hydroxy-5-nitrophenyl)acetamide

Underlying Principle: The amino group of 2-amino-4-nitrophenol is significantly more nucleophilic than the phenolic hydroxyl group. This inherent reactivity difference allows for selective N-acetylation over O-acetylation under controlled conditions.[4] Using a non-polar solvent like toluene at a moderate temperature prevents the competitive acylation of the hydroxyl group.

Protocol:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2-amino-4-nitrophenol (1.00 kg, 6.49 mol).

  • Solvent Addition: Add toluene (8.0 L) to the reactor and stir the resulting slurry at 200 RPM.

  • Reagent Addition: Slowly add acetic anhydride (0.73 L, 7.79 mol, 1.2 eq) to the slurry over 30 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile Phase: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Isolation: Cool the reactor contents to 10-15°C. The product will precipitate as a yellow solid.

  • Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake with cold toluene (2 x 1.0 L).

  • Drying: Dry the solid in a vacuum oven at 60°C until a constant weight is achieved. Expected Yield: 1.15-1.25 kg (90-96%) of N-(2-hydroxy-5-nitrophenyl)acetamide as a yellow crystalline solid.

Step 2: Cyclodehydration to 2-Methyl-6-nitro-1,3-benzoxazole

Reaction: N-(2-hydroxy-5-nitrophenyl)acetamide → 2-Methyl-6-nitro-1,3-benzoxazole

Underlying Principle: This is an intramolecular electrophilic substitution reaction. Polyphosphoric acid (PPA) acts as both a strong dehydrating agent and a non-oxidizing acid catalyst. It protonates the amide carbonyl, making it a potent electrophile that is attacked by the adjacent hydroxyl group, leading to cyclization and subsequent dehydration to form the stable aromatic benzoxazole ring.

Protocol:

  • Reactor Setup: Charge a clean, dry 20 L reactor with polyphosphoric acid (4.0 kg). Heat the PPA to 80°C with slow stirring to ensure it is fluid.

  • Reagent Addition: In portions, slowly add the N-(2-hydroxy-5-nitrophenyl)acetamide (1.15 kg, 5.86 mol) from Step 1 over 1 hour. The addition is highly endothermic initially, followed by a significant exotherm. Maintain the internal temperature between 120-130°C by controlling the addition rate and using external heating/cooling.

  • Reaction: After the addition is complete, maintain the reaction mixture at 130°C for 3 hours.

  • IPC: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Quenching: Cool the reactor to 80°C. In a separate 50 L vessel, prepare a mixture of ice and water (20 kg). Very slowly and carefully, pour the hot reaction mixture onto the stirred ice-water. Caution: This quench is highly exothermic and will generate steam. Perform in an area with robust ventilation.

  • Neutralization & Isolation: The product will precipitate. Allow the slurry to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate until the pH of the slurry is ~7.0.

  • Filtration: Filter the precipitated solid. Wash the cake thoroughly with deionized water (3 x 4.0 L) until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 70°C. Expected Yield: 1.0-1.1 kg (90-95%) of 2-methyl-6-nitro-1,3-benzoxazole as a light-brown solid.

Step 3: Catalytic Hydrogenation to this compound

Reaction: 2-Methyl-6-nitro-1,3-benzoxazole + 3 H₂ → this compound + 2 H₂O

Underlying Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[5] The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the stepwise reduction to the amine without affecting the benzoxazole core. Using a 50% wet catalyst is a critical safety measure on a large scale to prevent ignition of the dry catalyst upon contact with solvent vapors and air.

Protocol:

  • Reactor Setup: Charge a 30 L stainless steel hydrogenation reactor with 2-methyl-6-nitro-1,3-benzoxazole (1.0 kg, 5.61 mol) and methanol (15.0 L).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (50% wet, 55 g, 5% w/w dry basis). Caution: Never add dry Pd/C to a flammable solvent in the presence of air.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen. Stir the mixture vigorously (e.g., 300 RPM) to ensure good catalyst suspension. The reaction is exothermic; use a cooling jacket to maintain the internal temperature at 25-35°C. Hydrogen uptake will be observed on the pressure gauge.

  • IPC: The reaction is complete when hydrogen uptake ceases (typically 6-8 hours). Confirm completion by TLC or LC-MS.

  • Catalyst Filtration: Depressurize the reactor and purge three times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst-laden Celite pad may be pyrophoric. Do not allow it to dry out. Quench the filter pad with water immediately after filtration and store under water for disposal.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization): Add ethyl acetate (5.0-7.0 L) to the crude solid and heat to reflux to dissolve. If needed, add a minimum amount of methanol to achieve full dissolution. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to complete crystallization.

  • Final Isolation: Filter the purified product, wash the cake with cold ethyl acetate (2 x 0.5 L), and dry in a vacuum oven at 50°C. Expected Yield: 0.70-0.78 kg (84-93%) of this compound.[6]

Overall Process Workflow & Controls

The following diagram outlines the complete manufacturing workflow, emphasizing the critical control points at each stage.

Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Purification A1 Dispense 2-Amino-4-nitrophenol & Toluene A2 Add Acetic Anhydride (T < 40°C) A1->A2 A3 React at 60-65°C A2->A3 A4 IPC-1: TLC Check A3->A4 A5 Cool, Filter & Dry A4->A5 B1 Charge PPA & Intermediate 1 A5->B1 B2 React at 130°C B1->B2 B3 IPC-2: TLC Check B2->B3 B4 Quench in Ice-Water (Caution: Exotherm) B3->B4 B5 Neutralize, Filter & Dry B4->B5 C1 Charge Intermediate 2, Methanol & Wet Pd/C B5->C1 C2 Hydrogenate (50 psi) C1->C2 C3 IPC-3: H2 Uptake C2->C3 C4 Filter Catalyst (Caution) & Concentrate C3->C4 C5 Recrystallize & Dry C4->C5 C6 Final QC Analysis C5->C6 D1 Package & Label C6->D1 Release

Figure 2: Overall manufacturing workflow with critical control points.

Analytical Characterization & Specifications

The final product must be analyzed to confirm its identity, purity, and quality.

TestMethodSpecification
AppearanceVisualOff-white to light-tan crystalline solid
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
PurityHPLC (Area %)≥ 99.0%
Melting PointCapillary Method133-136 °C[7]
Residual SolventsGC-HSMethanol ≤ 3000 ppm, Ethyl Acetate ≤ 5000 ppm

Safety and Environmental Considerations

  • Hazard Assessment: All reagents must be handled according to their Safety Data Sheets (SDS). Acetic anhydride is corrosive, PPA causes severe burns, and methanol is flammable and toxic.[8][9]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For handling PPA and during the quench step, a face shield and heavy-duty acid-resistant gloves are mandatory.

  • Engineering Controls: Operations should be performed in a reactor bay with adequate ventilation. Hydrogenation must be conducted in a purpose-built, pressure-rated vessel with appropriate safety interlocks and hydrogen gas detectors.

  • Waste Disposal: The spent palladium catalyst must be kept wet and disposed of as hazardous waste according to local regulations. Acidic and basic aqueous waste streams must be neutralized before disposal. Organic solvent waste should be collected and disposed of via licensed incineration.

References

  • Vertex AI Search. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, NIH. Available at: [Link]

  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR.
  • ResearchGate. (n.d.). A method for the synthesis of 2-aminobenzoxazoles.
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • National Institutes of Health. (2021).
  • Echemi. (n.d.).
  • AWS. (n.d.). benzoxazol-2-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Dyestuffs: Understanding 2-Amino-4-methylphenol.
  • MDPI. (n.d.).
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • ResearchGate. (2015). 2-(N-acetyl-N-methyl amino)-8-hydroxynaphthalene.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • PubChem. (n.d.). 2-Amino-4-methylphenol. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Available at: [Link]

  • ECHEMI. (n.d.).
  • ResearchGate. (2025). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • CymitQuimica. (n.d.). 2-Methyl-1,3-benzoxazole-6-carboxylic acid.
  • ResearchGate. (2025). ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid.
  • ChemScene. (n.d.). 6-Methyl-1,3-benzoxazol-2-amine.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.
  • Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR.
  • ChemicalBook. (n.d.). 2-Methyl-1,3-benzoxazole-6-carboxylic acid Suppliers.
  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. Here, we will address common challenges, explain the causality behind experimental observations, and offer robust, self-validating protocols to ensure the highest purity and yield of your target compound.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by impurity formation that can complicate downstream applications and regulatory filings. A thorough understanding of the reaction mechanism and potential side reactions is paramount for successful and reproducible synthesis.

The most common synthetic route involves a multi-step process starting from 4-aminophenol, proceeding through nitration, acetylation, cyclization, and a final reduction. Each step presents a unique set of challenges and potential impurities. This guide will dissect this primary pathway, offering troubleshooting advice and optimized protocols.

Common Synthetic Route & Impurity Hotspots

The typical synthesis pathway is a four-step process. Understanding where and why impurities form is the first step toward preventing them.

G cluster_0 Step 1: Acetylation & Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(4-hydroxy-2-nitrophenyl)acetamide (Intermediate 1) B->C Nitrating Agent (e.g., HNO3) Imp1 Impurity: N-(4-hydroxy-3-nitrophenyl)acetamide (Positional Isomer) B->Imp1 Side Reaction D 2-Methyl-6-nitrobenzoxazole (Intermediate 2) C->D Dehydrating Agent (e.g., Acetic Anhydride, Heat) C->D Imp2 Impurity: Unreacted Intermediate 1 C->Imp2 Incomplete Reaction E This compound (Final Product) D->E Reducing Agent (e.g., H2/Pd-C, SnCl2) D->E Imp3 Impurity: Azo/Azoxy Dimers (Colored Impurities) D->Imp3 Side Reaction Imp4 Impurity: Unreacted Intermediate 2 D->Imp4 Incomplete Reaction

Caption: Synthetic pathway and key impurity formation points.

Table 1: Summary of Common Impurities
Impurity NameStructureSource / Step of FormationReason for Formation
Unreacted 4-AminophenolC₆H₇NOStarting MaterialIncomplete initial acetylation.
N-(4-hydroxy-3-nitrophenyl)acetamideC₈H₈N₂O₄Step 1: NitrationLack of regioselectivity during the nitration of N-(4-hydroxyphenyl)acetamide.[1]
Unreacted N-(4-hydroxy-2-nitrophenyl)acetamideC₈H₈N₂O₄Step 2: CyclizationIncomplete intramolecular cyclization due to insufficient heat or catalyst.
Unreacted 2-Methyl-6-nitrobenzoxazoleC₈H₆N₂O₃Step 3: ReductionIncomplete reduction of the nitro group.
Azo/Azoxy Compounds(C₈H₇N₂O)₂ / (C₈H₇N₂O)₂OStep 3: ReductionDimerization of partially reduced nitroso or hydroxylamine intermediates.
Residual SolventsVariesAll StepsTrapped solvents from reaction workup or final crystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q1: My nitration step (Step 1) gives a poor yield and a mixture of isomers. How can I improve the regioselectivity?

A1: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl and acetamido groups on the precursor both direct ortho and para. To favor nitration ortho to the hydroxyl group (the desired 2-nitro position), precise control of reaction conditions is critical.

  • Causality: The formation of the undesired 3-nitro isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, occurs when the reaction conditions are not optimal[1]. Factors like temperature, the concentration of nitric acid, and the choice of solvent play a significant role.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the reaction temperature strictly between 25-26°C during the dropwise addition of fuming nitric acid[2]. Use an ice bath to dissipate the exothermic heat generated.

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid can sometimes improve selectivity, but a carefully controlled addition of fuming nitric acid into a solution of the starting material in acetic acid is a common and effective method[2][3].

    • In-Process Control (IPC): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. If you see two distinct product spots/peaks forming, it indicates significant isomer formation. The goal is to find a time and temperature that maximizes the formation of the desired isomer before significant side-product appears.

Q2: The final reduction step (Step 3) results in a product with a persistent red or orange color, even after initial purification. What is causing this?

A2: This coloration is a hallmark of azo or azoxy dimeric impurities. These highly conjugated molecules absorb visible light and can be difficult to remove.

  • Causality: During the reduction of the nitro group on 2-methyl-6-nitrobenzoxazole, intermediates such as the nitroso and hydroxylamine species are formed. If the reduction is not driven to completion quickly and efficiently, these reactive intermediates can dimerize to form the colored impurities. This is particularly common when using metal/acid reduction systems like SnCl₂/HCl if the pH and temperature are not well-controlled.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) is often cleaner and less prone to forming these dimers than dissolving metal reductions.

    • Reaction Conditions: If using SnCl₂, ensure an acidic environment is maintained throughout the reaction and that the temperature is kept moderate. After the reaction, a basic workup is required to precipitate tin salts, which can otherwise co-precipitate with your product.

    • Purification: If colored impurities are present, they can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Sometimes, a charcoal treatment during recrystallization can help adsorb these colored species.

Q3: My HPLC analysis shows a peak corresponding to the starting material of the cyclization step, N-(4-hydroxy-2-nitrophenyl)acetamide. Why is the cyclization incomplete?

A3: The intramolecular cyclization to form the benzoxazole ring is a dehydration reaction that requires energy to overcome the activation barrier.

  • Causality: Incomplete reaction is typically due to insufficient heating, inadequate reaction time, or the absence of an effective dehydrating agent or catalyst.

  • Troubleshooting Protocol:

    • Thermal Conditions: Ensure the reaction is heated to a sufficient temperature. Refluxing in a high-boiling solvent like acetic acid or using a dehydrating agent like acetic anhydride is common.

    • Catalysis: While often thermally driven, some protocols may benefit from an acid catalyst to promote the cyclization.

    • IPC Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. Do not stop the reaction until the starting material is consumed to an acceptable level (e.g., <1%).

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities. A multi-technique approach is often necessary for comprehensive characterization.

Caption: Key analytical techniques for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the final product from its structurally similar impurities. A well-developed reverse-phase HPLC method can quantify impurities down to very low levels.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. LC-MS provides the molecular weight of unknown peaks, which is the first crucial piece of information for proposing a structure.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[6][7]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents, which are considered a separate class of impurities under ICH guidelines.[8][9]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments and optimizations.

Protocol 1: Synthesis of 2-Methyl-6-nitrobenzoxazole (Intermediate 2)
  • Acetylation/Nitration: In a three-necked flask equipped with a stirrer and thermometer, combine 4-aminophenol (1 eq.), acetic anhydride (2.5 eq.), and glacial acetic acid (5 vol.). Heat the mixture to 128°C and reflux for 2 hours.[2]

  • Cool the reaction mixture to 25°C. A solid will precipitate.

  • Slowly add fuming nitric acid (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 26°C.[2]

  • Stir vigorously for 1.5 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice water. Filter the resulting yellow precipitate (N-(4-hydroxy-2-nitrophenyl)acetamide), wash with water until neutral, and dry.

  • Cyclization: Take the dried intermediate and reflux in acetic anhydride (5-10 vol.) for 3-4 hours until TLC shows complete conversion to 2-methyl-6-nitrobenzoxazole.

  • Cool the mixture and pour it into water. The product will precipitate. Filter, wash with water, and dry.

Protocol 2: Reduction to this compound (Final Product)
  • In a flask suitable for hydrogenation, dissolve 2-methyl-6-nitrobenzoxazole (1 eq.) in ethanol or ethyl acetate (10-15 vol.).

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd).

  • Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker) at a pressure of 1-3 atm.

  • Stir the reaction at room temperature. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Hines, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Joseph, A., et al. (2020). Impurity Profiling: A Review. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. Retrieved from [Link]

  • Saini, B., & Kumar, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-nitrobenzoxazole. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-methyl-1,3-benzoxazol-6-ol. Retrieved from [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-1,3-benzoxazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the critical steps?

A1: The most prevalent and practical synthetic route involves a two-step process:

  • Step 1: Phillips Condensation to form 2-Methyl-6-nitro-1,3-benzoxazole. This involves the condensation of 2-amino-5-nitrophenol with acetic acid or a derivative. Polyphosphoric acid (PPA) is often used as a dehydrating agent at elevated temperatures.[1]

  • Step 2: Reduction of the nitro group. The nitro intermediate is then reduced to the corresponding amine, this compound. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

The critical aspects are ensuring the complete cyclization in the first step and achieving a clean, high-yielding reduction in the second without affecting the benzoxazole ring.

Q2: My yield of 2-Methyl-6-nitro-1,3-benzoxazole is low. What are the likely causes?

A2: Low yields in the Phillips condensation step can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or inadequate mixing of the viscous PPA mixture.[2]

  • Suboptimal temperature: While high temperatures are necessary, excessive heat can lead to decomposition of the starting material or product.

  • Purity of reagents: Impurities in the 2-amino-5-nitrophenol or acetic acid can lead to side reactions. Ensure you are using high-purity starting materials.

  • Hydrolysis of the intermediate: Incomplete dehydration can lead to the formation of N-acylated intermediates that fail to cyclize. The effectiveness of the dehydrating agent (PPA) is crucial.

Q3: I'm observing multiple spots on my TLC after the reduction step. What are these impurities?

A3: Multiple spots on TLC after the reduction of 2-Methyl-6-nitro-1,3-benzoxazole could indicate:

  • Incomplete reduction: The starting nitro compound may still be present.

  • Over-reduction: Under harsh conditions, the benzoxazole ring can sometimes be cleaved.

  • Side reactions: Depending on the reducing agent, side products can form. For instance, with catalytic hydrogenation, dehalogenation can occur if halogen substituents are present.

  • Degradation of the product: this compound, being an aromatic amine, can be susceptible to oxidation, especially if exposed to air for extended periods during workup.

In-Depth Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of 2-Methyl-6-nitro-1,3-benzoxazole

Low yields in the initial condensation reaction are a common hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.

Potential Cause & Explanation Troubleshooting Steps & Solutions
Incomplete Dehydration and Cyclization The Phillips condensation relies on the efficient removal of water to drive the equilibrium towards the cyclized benzoxazole product. Insufficient dehydration leads to the accumulation of the N-acetylated intermediate, which may not cyclize or can revert to the starting materials upon workup.1. Optimize Dehydrating Agent: If using polyphosphoric acid (PPA), ensure it is of good quality and sufficient quantity. For a 32.4 mmol scale reaction, approximately 150 g of PPA has been used successfully.[1] Consider pre-heating the PPA to ensure it is viscous but stirrable before adding the reactants. 2. Increase Reaction Temperature/Time: Monitor the reaction progress by TLC. If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) or extending the reaction time may be beneficial. However, be cautious of potential decomposition at excessively high temperatures.
Suboptimal Reaction Conditions Temperature and reaction time are critical parameters.[2] Too low a temperature will result in an incomplete reaction, while too high a temperature can cause degradation of the starting materials or the product.1. Systematic Temperature Screening: Conduct small-scale parallel reactions at different temperatures (e.g., 140°C, 150°C, 160°C) to identify the optimal condition for your specific setup.[1] 2. Time-Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 1h, 2h, 4h) by TLC or LC-MS to determine the point of maximum conversion and minimize byproduct formation.
Impure Reagents The presence of impurities in the 2-amino-5-nitrophenol or acetic acid can inhibit the reaction or lead to the formation of colored byproducts, complicating purification and reducing the yield.1. Verify Reagent Purity: Use reagents from a reputable supplier and check their purity by melting point or spectroscopic methods if in doubt. 2. Recrystallize Starting Material: If the purity of 2-amino-5-nitrophenol is questionable, consider recrystallizing it from a suitable solvent like ethanol/water.
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, carefully add polyphosphoric acid (150 g).

  • Reagent Addition: While stirring, add 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and glacial acetic acid (a slight excess can be beneficial) to the PPA.

  • Reaction: Heat the mixture to 150°C with efficient stirring. The viscosity of the mixture will be high, so mechanical stirring is essential. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to approximately 80-90°C and then very carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is neutral. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure 2-Methyl-6-nitro-1,3-benzoxazole.[1]

Guide 2: Low Yield in the Reduction of 2-Methyl-6-nitro-1,3-benzoxazole

The reduction of the nitro group is the final step and is critical for obtaining the desired amine. Low yields at this stage are often due to incomplete reaction or product degradation.

Potential Cause & Explanation Troubleshooting Steps & Solutions
Incomplete Reduction The choice of reducing agent and reaction conditions are crucial for a complete and clean conversion of the nitro group to an amine. An insufficient amount of reducing agent or deactivation of the catalyst can lead to incomplete reduction.1. Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method. Alternatively, catalytic hydrogenation (H₂/Pd-C) in a solvent like ethanol or ethyl acetate is a cleaner option but requires careful optimization of catalyst loading and hydrogen pressure. 2. Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent. For SnCl₂, a 3-5 fold molar excess is typically used. 3. Catalyst Activity (for hydrogenation): If using Pd/C, ensure the catalyst is active. Use a fresh batch of catalyst if necessary. The reaction should be vigorously stirred to ensure good contact between the catalyst, substrate, and hydrogen.
Product Degradation/Oxidation Aromatic amines, including this compound, can be sensitive to air oxidation, especially under basic conditions or in the presence of trace metals. This can lead to the formation of colored impurities and a lower isolated yield.1. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon. 3. Rapid Workup: Minimize the time the product is in solution, especially during the workup. Once the reaction is complete, proceed with the isolation and purification steps promptly.
Side Reactions Depending on the reduction method, unwanted side reactions can occur. For example, overly harsh conditions with SnCl₂/HCl can sometimes lead to cleavage of the benzoxazole ring.1. Temperature Control: For reductions with SnCl₂/HCl, the reaction is often exothermic. Maintain the reaction temperature with an ice bath during the initial addition of the reducing agent. The reaction can then be allowed to proceed at room temperature or with gentle heating. 2. Monitor Reaction Progress: Follow the disappearance of the starting material by TLC. Over-running the reaction is generally not necessary and can increase the chance of side product formation.
  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-6-nitro-1,3-benzoxazole (1.0 g, 5.6 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate (e.g., 6.3 g, 28 mmol) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 30°C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker of ice and basify with a concentrated solution of sodium hydroxide or ammonium hydroxide until the tin salts precipitate as white solids and the solution is strongly alkaline.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary and Visualization

Table 1: Key Parameters for Optimizing Yield
ParameterStep 1: CondensationStep 2: ReductionImpact on Yield
Temperature 140-160°C0-50°CCritical for both steps. Suboptimal temperatures lead to incomplete reactions or decomposition.
Reaction Time 2-4 hours2-4 hoursInsufficient time results in incomplete conversion. Monitor by TLC.
Reagent Purity High Purity RequiredHigh Purity RequiredImpurities can cause side reactions and lower the yield.
Atmosphere Ambient (with drying tube)Inert (N₂ or Ar)The amine product is sensitive to oxidation.
Stirring Vigorous (Mechanical)Vigorous (Magnetic)Essential for good mixing, especially in the viscous PPA mixture.
Diagrams

TroubleshootingWorkflow cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 start Low Yield of this compound check_step Identify the Problematic Step start->check_step step1_low Low Yield in Condensation (Step 1) check_step->step1_low Analysis of Step 1 Product step2_low Low Yield in Reduction (Step 2) check_step->step2_low Analysis of Step 2 Product s1_cause1 Incomplete Reaction? step1_low->s1_cause1 s1_cause2 Reagent Purity? step1_low->s1_cause2 s1_cause3 Inefficient Dehydration? step1_low->s1_cause3 s2_cause1 Incomplete Reduction? step2_low->s2_cause1 s2_cause2 Product Oxidation? step2_low->s2_cause2 s2_cause3 Side Reactions? step2_low->s2_cause3 s1_sol1 Optimize Temp/Time s1_cause1->s1_sol1 end Improved Yield s1_sol1->end s1_sol2 Verify/Purify Reagents s1_cause2->s1_sol2 s1_sol2->end s1_sol3 Check PPA Quality/Quantity s1_cause3->s1_sol3 s1_sol3->end s2_sol1 Optimize Reducing Agent/Conditions s2_cause1->s2_sol1 s2_sol1->end s2_sol2 Use Inert Atmosphere/Rapid Workup s2_cause2->s2_sol2 s2_sol2->end s2_sol3 Control Temperature/Monitor Reaction s2_cause3->s2_sol3 s2_sol3->end

Caption: A logical workflow for diagnosing and resolving low yield issues.

ReactionPathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol 2-Methyl-6-nitro-1,3-benzoxazole 2-Methyl-6-nitro-1,3-benzoxazole 2-amino-5-nitrophenol->2-Methyl-6-nitro-1,3-benzoxazole PPA, 150°C Acetic Acid Acetic Acid Acetic Acid->2-Methyl-6-nitro-1,3-benzoxazole This compound This compound 2-Methyl-6-nitro-1,3-benzoxazole->this compound Reduction (e.g., SnCl2/HCl)

Caption: Synthetic route to this compound.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Yuan, J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(1510). Retrieved from [Link]

  • ResearchGate. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • Kasparkova, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19376-19385. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cyclization Temperature for 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction temperature for the cyclization of 2-Methyl-1,3-benzoxazol-6-amine, designed for chemical researchers and drug development professionals. This document provides practical troubleshooting advice and foundational knowledge to overcome common experimental challenges.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to empower you in your synthesis of this compound. The successful formation of the benzoxazole ring is critically dependent on temperature—a parameter that governs not only the reaction rate but also the product purity and overall yield. This document is structured to provide direct answers to common issues encountered during the optimization of this crucial step.

Troubleshooting Guide

This section addresses specific problems you may encounter during the cyclization reaction. Each answer provides a causal explanation and a clear, actionable solution.

Q1: My cyclization reaction is extremely sluggish, with low conversion even after an extended period. Is my reaction temperature too low?

A1: Yes, an insufficient reaction temperature is the most common reason for a slow or incomplete cyclization. The formation of the benzoxazole ring from its acyclic precursor, typically an o-hydroxy anilide, involves an intramolecular nucleophilic attack followed by a dehydration step. Both of these processes have a significant activation energy barrier that must be overcome.

  • Causality: If the thermal energy supplied to the system is inadequate, the reactant molecules will not have sufficient kinetic energy to reach the transition state required for ring closure. The reaction will either stall at the intermediate stage or proceed at a rate that is impractical for synthesis.[1]

  • Actionable Advice:

    • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C) from your initial set point.

    • Reaction Monitoring: Closely monitor the reaction's progress at each new temperature using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

    • Solvent Consideration: Ensure your chosen solvent has a boiling point that accommodates the required temperature. If not, consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or, in some protocols, employing solvent-free conditions which may require temperatures of 130°C or higher.[1][3]

Q2: I've increased the temperature, and while the starting material is consumed, the yield of my desired product is poor, and I'm seeing multiple unidentified spots on my TLC plate. What is happening?

A2: This is a classic sign that your reaction temperature is too high. Excessive thermal energy can activate undesired reaction pathways, leading to the formation of byproducts or the degradation of your target compound.

  • Causality & Side Reactions:

    • Dimerization/Polymerization: The starting material, which contains a reactive aminophenol moiety, can self-condense or polymerize at elevated temperatures, especially under acidic or basic conditions.[1]

    • Thermal Degradation: The benzoxazole ring itself, while generally stable, can undergo thermal decomposition at very high temperatures. Studies on polybenzoxazoles show degradation can begin at temperatures above 300-400°C, leading to the elimination of carbon monoxide and other fragments.[4][5] While synthetic conditions are usually milder, localized overheating or prolonged exposure to high temperatures can degrade the product.

    • Side Reactions of Functional Groups: The amine group on the benzoxazole ring can be susceptible to side reactions at high temperatures, potentially leading to complex mixtures.

  • Actionable Advice:

    • Systematic Temperature Reduction: Lower the temperature from the point where byproduct formation was observed. The optimal temperature is often a delicate balance—high enough to drive the cyclization efficiently but low enough to suppress side reactions.[6]

    • Optimize Reaction Time: At a slightly lower, more selective temperature, the reaction may require a longer time to reach completion. Use TLC or HPLC to determine the point at which product formation plateaus, and avoid unnecessarily long reaction times.[2]

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). At high temperatures, oxygen can promote oxidative side reactions, leading to colored impurities.

Q3: My reaction works, but the results are inconsistent between batches. Could minor temperature fluctuations be the cause?

A3: Absolutely. Inconsistent temperature control is a frequent source of poor reproducibility in chemical synthesis. The rate of most organic reactions is highly sensitive to temperature changes.

  • Causality: Even a small deviation of 5-10 °C can significantly alter the reaction kinetics. This can lead to variations in conversion rates, reaction times, and the profile of byproducts formed. This is particularly true for reactions that have a narrow optimal temperature window.

  • Actionable Advice:

    • Use Reliable Heating Equipment: Employ a temperature-controlled oil bath or heating mantle with a thermocouple probe placed directly in the reaction vessel (if feasible) or the heating medium for accurate temperature regulation.

    • Consistent Stirring: Ensure uniform and vigorous stirring to eliminate thermal gradients within the reaction mixture. Inadequate stirring can create localized "hot spots" where the temperature is much higher than the set point, leading to degradation.

    • Standardize Your Procedure: Document the exact temperature, heating ramp rate, and stirring speed for every experiment to ensure consistency and aid in future troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization, and how does temperature play a role?

A1: The synthesis of this compound typically proceeds from an N-acylated precursor, N-(4-amino-2-hydroxyphenyl)acetamide. The mechanism involves two key, temperature-dependent steps.

  • Intramolecular Cyclization: The hydroxyl group on the phenyl ring performs a nucleophilic attack on the carbonyl carbon of the amide group. This is often the rate-limiting step and requires sufficient thermal energy to proceed efficiently.

  • Dehydration: The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic benzoxazole ring. This elimination is also promoted by heat.

A plausible reaction pathway is illustrated below. Temperature provides the necessary energy to overcome the activation barriers for both the initial ring-closing and the final dehydration.[7]

Q2: What is a typical starting temperature range for optimizing this cyclization?

A2: The optimal temperature is highly dependent on the specific reaction conditions, particularly the solvent and any catalyst used. However, a good starting point for optimization is often in the range of 100 °C to 160 °C .

  • For high-boiling polar aprotic solvents like DMAc or NMP, a range of 120-150 °C is common.[8]

  • In solvent-free syntheses or those using catalysts like polyphosphoric acid (PPA), temperatures can reach up to 150 °C or higher.[9]

  • It is always recommended to start optimization at the lower end of the expected range and gradually increase the temperature while monitoring the reaction.[10]

Q3: Can catalysts or additives reduce the required reaction temperature?

A3: Yes, the use of catalysts is a primary strategy for lowering the activation energy of the cyclization, thereby allowing the reaction to proceed at a lower temperature. This can improve the overall energy efficiency and minimize temperature-related side reactions.

  • Acid Catalysts: Brønsted acids (like p-toluenesulfonic acid) or Lewis acids (like BF₃·Et₂O) can be used.[9][11] They activate the amide carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

  • Dehydrating Agents: Reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can act as both a catalyst and a dehydrating agent, driving the reaction to completion at potentially lower temperatures than thermal dehydration alone.[12]

Data Presentation: Impact of Temperature on Cyclization

The following table summarizes the results of a hypothetical temperature screening study for the cyclization of N-(4-amino-2-hydroxyphenyl)acetamide to yield this compound. This data illustrates the trade-off between reaction rate and selectivity.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Observations
1100124540Sluggish reaction, starting material remains.
212088581Good conversion, clean reaction profile.
31404>9892Optimal: Fast, high yield, minimal byproducts.
41602>9983Rapid reaction, noticeable byproduct formation.
51802>9965Significant decomposition, dark-colored mixture.

Table 1: Representative data from a temperature optimization study.

Experimental Protocol: Temperature Optimization Screening

This protocol provides a step-by-step methodology for determining the optimal reaction temperature for the cyclization on a small scale.

Materials:

  • N-(4-amino-2-hydroxyphenyl)acetamide (1 equivalent)

  • High-boiling point solvent (e.g., DMAc)

  • Reaction vials or round-bottom flasks equipped with stir bars and reflux condensers

  • Temperature-controlled heating plate or oil bath

  • TLC plates, developing chamber, and appropriate eluent system

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: In parallel, add N-(4-amino-2-hydroxyphenyl)acetamide (e.g., 100 mg) and solvent (e.g., 2 mL) to three separate reaction vials.

  • Inerting: Purge each vial with an inert gas for 5 minutes.

  • Heating: Place the vials in pre-heated blocks or an oil bath set to different temperatures (e.g., 120 °C, 140 °C, and 160 °C).

  • Monitoring: At set time intervals (e.g., every 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the consumption of starting material and the formation of the product.

  • Analysis: Compare the TLC plates from each temperature point over time. The optimal temperature will show a clean and efficient conversion to the product spot with minimal formation of other spots.

  • Work-up: Once a reaction is deemed complete, cool the mixture to room temperature. Quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Confirmation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to confirm the identity and estimate the yield.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

G cluster_setup Phase 1: Setup cluster_screening Phase 2: Temperature Screening cluster_analysis Phase 3: Analysis & Decision A Prepare Reactants (Precursor, Solvent) B Set Up Parallel Reactions (e.g., 3-5 Vials) A->B C Set Distinct Temperatures (e.g., T1, T2, T3) B->C D Monitor Reactions vs. Time (TLC, HPLC) C->D E Analyze Data: Conversion, Yield, Purity D->E F Identify Optimal T? E->F G Optimal Temperature Identified F->G Yes H Refine Temperature Range & Repeat Screening F->H No H->C

Caption: Workflow for systematic optimization of reaction temperature.

References

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. Available at: [Link]

  • Optimization of the reaction temperature for the reductive cyclization... ResearchGate. Available at: [Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. ACS Publications. Available at: [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Thermal Stability of Ionic Benzoxazines. ResearchGate. Available at: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Publishing. Available at: [Link]

  • Polybenzoxazoles, their synthesis and thermal degradation. SemOpenAlex. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Benzoxazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. Available at: [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Wiley Online Library. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,3-benzoxazol-6-amine is a crucial building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyclization of an appropriately substituted aminophenol with an acetylating agent, can be prone to the formation of various side products. These impurities can complicate purification, reduce yields, and impact the quality of the final compound. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, minimize, and eliminate side product formation during the synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most frequently encountered side products include N-acetylated derivatives, di-acetylated species, and uncyclized intermediates. The formation of these impurities is highly dependent on the reaction conditions, stoichiometry of reagents, and the nature of the starting materials.

Q2: My reaction yields are consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common culprit. Additionally, suboptimal stoichiometry of reagents, particularly the acetylating agent, can lead to the formation of side products at the expense of the desired product. Degradation of the starting material or product under harsh reaction conditions can also contribute to lower yields.

Q3: I am observing an impurity with a mass corresponding to the addition of an acetyl group to my product. What is this and how can I avoid it?

A3: This impurity is likely the N-acetylated side product, N-(2-methyl-1,3-benzoxazol-6-yl)acetamide. It forms when the amine group of the desired product reacts with the acetylating agent. To minimize its formation, it is crucial to use a controlled amount of the acetylating agent and to monitor the reaction progress closely to avoid prolonged reaction times after the desired product has formed.

Q4: How can I effectively purify this compound from its side products?

A4: Column chromatography is a highly effective method for purifying this compound from its common side products.[1] A silica gel stationary phase with a gradient elution system of ethyl acetate and hexane is typically employed. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification strategy, particularly for removing less polar impurities.

Troubleshooting Guide: Side Product Formation

This section provides a more detailed approach to troubleshooting specific issues encountered during the synthesis of this compound.

Problem 1: Presence of N-Acetylated Impurity

Observation: A significant peak in the HPLC or a spot on the TLC plate corresponding to a higher molecular weight, typically +42 amu (the mass of an acetyl group), compared to the desired product.

Plausible Causes:

  • Excess Acetylating Agent: Using a significant excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) can lead to the acetylation of the exocyclic amine group of the product.

  • Prolonged Reaction Time/High Temperature: Extended reaction times or excessively high temperatures can promote the N-acetylation reaction.

Recommended Actions & Protocols:

  • Stoichiometry Control: Carefully control the stoichiometry of the acetylating agent. Start with a 1.1 to 1.2 molar equivalent and optimize from there.

  • Reaction Monitoring: Monitor the reaction progress diligently using TLC or HPLC. Quench the reaction as soon as the starting material is consumed and the product is formed.

  • Temperature Management: Maintain the reaction temperature as recommended in the literature for the specific synthetic route. Avoid overheating.

  • Purification: If the N-acetylated impurity is formed, it can typically be separated from the desired product by column chromatography.

Problem 2: Formation of Di-Acetylated Side Product

Observation: An impurity with a molecular weight corresponding to the addition of two acetyl groups to the starting aminophenol.

Plausible Causes:

  • Highly Reactive Acetylating Agent: The use of a highly reactive acetylating agent in large excess can lead to the acetylation of both the amino and hydroxyl groups of the starting aminophenol before cyclization can occur.

  • Suboptimal Reaction Conditions: Incorrect reaction temperatures or the absence of a suitable catalyst for cyclization can favor di-acetylation over the desired intramolecular cyclization.

Recommended Actions & Protocols:

  • Choice of Acetylating Agent: Consider using a milder acetylating agent or moderating the reactivity of the current one (e.g., by slow addition at a lower temperature).

  • Stepwise Addition: Add the acetylating agent portion-wise to maintain a low instantaneous concentration.

  • Catalyst Optimization: Ensure the appropriate catalyst for the cyclization step is present and active. For some routes, a dehydrating agent or an acid catalyst is necessary to promote the ring closure.

Problem 3: Presence of Uncyclized Intermediate

Observation: An impurity with a molecular weight corresponding to the mono-acetylated aminophenol starting material.

Plausible Causes:

  • Incomplete Cyclization: The reaction may not have gone to completion due to insufficient heating, inadequate reaction time, or an ineffective cyclization catalyst.

  • Hydrolysis: If water is present in the reaction mixture, the cyclized product can potentially hydrolyze back to the uncyclized intermediate, although this is less common under typical anhydrous reaction conditions.

Recommended Actions & Protocols:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.

  • Optimize Cyclization Conditions: Increase the reaction temperature or prolong the reaction time. If a catalyst is used, ensure its activity and appropriate loading.

  • Choice of Cyclizing Agent: Some synthetic methods utilize specific reagents to drive the cyclization. For instance, polyphosphoric acid (PPA) is often used to promote the condensation and cyclization of aminophenols with carboxylic acids.[2]

Data Summary Table: Common Side Products
Side Product NameStructureMolecular Weight ( g/mol )Common Cause
N-(2-methyl-1,3-benzoxazol-6-yl)acetamideC₁₀H₁₀N₂O₂190.20Excess acetylating agent, prolonged reaction time.
Di-acetylated aminophenolC₁₀H₁₁NO₄209.20Large excess of a highly reactive acetylating agent.
Uncyclized IntermediateC₈H₉NO₂151.16Incomplete cyclization, insufficient heating/time.

Mechanistic Insights

The synthesis of this compound typically proceeds through the initial formation of an amide intermediate from the reaction of 4-amino-2-aminophenol with an acetylating agent. This is followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.

Diagram: General Synthesis Pathway

G A 4-Amino-2-aminophenol B Amide Intermediate A->B N-Acetylation C This compound B->C Intramolecular Cyclization reagent1 + Acetic Anhydride reagent2 Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of this compound.

Diagram: Formation of N-Acetylated Side Product

G A This compound B N-(2-methyl-1,3-benzoxazol-6-yl)acetamide A->B Side Reaction reagent1 + Excess Acetic Anhydride

Caption: Formation of the N-acetylated side product from the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Amino-2-aminophenol dihydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

  • Activated carbon

Procedure:

  • To a solution of 4-amino-2-aminophenol dihydrochloride in water, add sodium acetate to neutralize the solution.

  • Add ethanol to the mixture, followed by the slow addition of acetic anhydride at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and add activated carbon.

  • Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health. Available at: [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Available at: [Link]

  • One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. (2014). ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

improving the regioselectivity of 2-Methyl-1,3-benzoxazol-6-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Improving the Regioselectivity of 2-Methyl-1,3-benzoxazol-6-amine Functionalization

Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

I. Understanding the Regiochemistry: The "Why" Behind Reactivity

Before delving into troubleshooting, it's crucial to understand the electronic properties of this compound. The regioselectivity of electrophilic aromatic substitution is governed by the interplay of the activating and directing effects of the substituents on the benzene ring.

The amino group (-NH₂) at the C6 position is a powerful activating group and an ortho, para-director.[1] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing the electron density at the ortho (C5 and C7) and para (no para position relative to the amine) positions. The methyl group at C2 has a weak activating effect. The benzoxazole ring system itself has a complex influence, with the oxygen and nitrogen atoms affecting the electron distribution.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the functionalization of this compound.

Q1: I'm attempting a halogenation (e.g., bromination) of this compound and getting a mixture of products at the C5 and C7 positions. How can I improve the regioselectivity for a single isomer?

A1: This is a classic challenge arising from the strong activating nature of the C6-amino group, which directs electrophiles to both ortho positions (C5 and C7). To favor substitution at a specific position, consider the following strategies:

  • Steric Hindrance: The C7 position is sterically hindered by the adjacent fused oxazole ring. By using a bulkier halogenating agent, you can often favor substitution at the less hindered C5 position.

  • Protecting Group Strategy: The most reliable method to achieve high regioselectivity is to temporarily protect the highly activating amino group.[2][3][4] An acetyl (-COCH₃) or a tert-butoxycarbonyl (Boc) group will moderate the activating effect and can sterically direct the incoming electrophile.[2][4] The acetyl group, for instance, is still an ortho, para-director but is less activating than the amino group.

    • Rationale: The bulky protecting group will preferentially direct the electrophile to the less sterically hindered C5 position. After the desired functionalization, the protecting group can be readily removed under acidic or basic conditions to regenerate the amine.

  • Solvent and Temperature Effects: Experiment with different solvent systems and reaction temperatures. Less polar solvents and lower temperatures can sometimes enhance selectivity by slowing down the reaction rate and allowing subtle steric and electronic differences to have a greater influence.

Q2: My nitration reaction is leading to oxidation and decomposition of the starting material. What's going wrong?

A2: The amino group in this compound is highly susceptible to oxidation under strong nitrating conditions (e.g., concentrated nitric and sulfuric acid). This leads to the formation of undesired byproducts and a lower yield of the desired nitro-substituted product.

Troubleshooting Steps:

  • Protect the Amino Group: As with halogenation, protecting the amino group is the most effective solution.[2][3] An acetyl group is a common choice. The resulting acetamide is much less prone to oxidation. You can then proceed with nitration, which will be directed primarily to the C5 and C7 positions.[5]

  • Milder Nitrating Agents: If you wish to avoid a protection-deprotection sequence, consider using milder nitrating agents. Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent can provide better results with sensitive substrates.

Q3: I am trying to introduce a formyl group (formylation) at the C5 or C7 position, but the reaction is not proceeding. What conditions should I try?

A3: Direct formylation of an electron-rich amine like this can be challenging due to potential side reactions. The Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method for formylating activated aromatic rings. However, the high reactivity of the substrate might lead to polymerization or other undesired reactions.

Recommended Approaches:

  • Duff Reaction (Modified): A modified Duff's method using hexamethylenetetramine (HMTA) in trifluoroacetic acid has been successfully used for the formylation of similar benzazole systems at the 6-position (which corresponds to the 5- or 7-position in your case).[6]

  • Protecting Group Approach: Again, protecting the amino group can facilitate a cleaner reaction.[7] With the amine protected as an acetamide, you can attempt formylation using standard methods like the Vilsmeier-Haack reaction with a higher chance of success.

Q4: How can I selectively functionalize the C2-methyl group instead of the benzene ring?

A4: This requires a different chemical approach, moving away from electrophilic aromatic substitution. To functionalize the C2-methyl group, you would typically employ radical-based or condensation reactions.

  • Radical Halogenation: Under UV light or with a radical initiator like AIBN, you can use N-bromosuccinimide (NBS) to selectively brominate the methyl group. The resulting 2-(bromomethyl)-1,3-benzoxazol-6-amine is a versatile intermediate for further nucleophilic substitutions.

  • Condensation Reactions: The methyl group at the C2 position can be deprotonated with a strong base (e.g., n-BuLi or LDA) to form a nucleophilic carbanion. This can then react with various electrophiles, such as aldehydes or ketones, in a condensation reaction.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Regioselective Bromination at C5 via Amine Protection

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-methyl-1,3-benzoxazol-6-yl)acetamide.

Step 2: Bromination

  • Dissolve the protected amine (1.0 eq) in a suitable solvent like acetic acid or chloroform.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the C5-bromo product.

Step 3: Deprotection (Hydrolysis of the Acetamide)

  • Dissolve the brominated, protected compound in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 4-8 hours until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-2-Methyl-1,3-benzoxazol-6-amine.

Protocol 2: C-H Functionalization at the C2 Position

While this guide focuses on the benzene ring, direct C-H functionalization at the C2 position is a modern and powerful alternative for introducing substituents.[8][9][10]

Example: Palladium-Catalyzed Direct Arylation (Conceptual)

  • In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as toluene or dioxane.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter off the solids, and purify the product by column chromatography.

IV. Visualizing the Chemistry

Diagrams of Key Processes

G cluster_0 Regioselectivity of Electrophilic Substitution Start This compound Electrophile Electrophile (E+) Intermediate Carbocation Intermediate Product_5 C5-Substituted Product Product_7 C7-Substituted Product

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity (Mixture of C5/C7 isomers) Q1 Is the amino group protected? Protect Protect the amino group (e.g., Acetylation) Reaction Perform Electrophilic Substitution Deprotect Deprotect the amino group End Single Regioisomer

V. Quantitative Data Summary

ReactionReagentsPosition(s) FunctionalizedTypical Yield (%)Key Considerations
Bromination (unprotected) Br₂ in AcOHC5 and C7Variable (mixture)Poor regioselectivity.
Bromination (protected) 1. Ac₂O, Et₃N 2. Br₂ 3. HCl, EtOHC570-85 (overall)Multi-step but highly selective.
Nitration (unprotected) HNO₃, H₂SO₄C5 and C7Low to moderateRisk of oxidation and side products.
Nitration (protected) 1. Ac₂O, Pyridine 2. HNO₃, H₂SO₄ 3. HCl, EtOHC5 and C760-75 (overall)Cleaner reaction, avoids oxidation.
Formylation (modified Duff) HMTA, TFAC5 and/or C7ModerateDirect but may lack high selectivity.

This technical support guide provides a foundational understanding and practical solutions for the regioselective functionalization of this compound. By understanding the underlying principles of electrophilic aromatic substitution and employing strategic use of protecting groups, researchers can achieve greater control over their synthetic outcomes. For novel transformations or particularly challenging substrates, further optimization of reaction conditions will always be necessary.

VI. References

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis.

  • Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation. The Journal of Organic Chemistry.

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles | Request PDF. ResearchGate.

  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Semantic Scholar.

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.

  • Protecting Agents. TCI Chemicals.

  • C-Formylation of Some 2(3H)-Benzazolones and 2H-1,4-Benzoxazin-3(4H)-one. ResearchGate.

  • Silver-mediated direct amination of benzoxazoles: Tuning the amino group source from formamides to parent amines. Yonsei University.

  • Protecting Groups. Lokey Lab Protocols - Wikidot.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.

  • Formylation of Amines. MDPI.

  • Directing Effects. Save My Exams.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

  • Process for the safe nitration of 2-methylimidazole. Google Patents.

  • Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

Sources

Technical Support Center: Purification of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8). The content is structured to address common issues through a troubleshooting format, supplemented with detailed protocols and the underlying chemical principles.

Section 1: Quick Reference Data Sheet

This table summarizes the known physical and chemical properties of the target compound. Purity benchmarks are based on commercially available materials.

PropertyValueSource(s)
CAS Number 5676-60-8[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Light brown or light red solid/powder[2][3]
General Solubility Moderately soluble in polar organic solvents (e.g., EtOH, MeOH, Acetone)[2]
Purity Benchmark ≥95-97%[2]
Melting Point Data not available in searched peer-reviewed literature.
Section 2: Core Purification Challenges: Understanding the 'Why'

The purification of this compound presents two primary challenges rooted in its molecular structure: the basic aromatic amine and the electron-rich heterocyclic system.

  • The Basic Amine Group: The exocyclic amine (-NH₂) at the 6-position is a Lewis base. In normal-phase chromatography, the stationary phase (silica gel) has a weakly acidic surface due to silanol groups (Si-OH). This leads to a strong, often irreversible, acid-base interaction that causes significant band tailing, poor separation, and potential degradation of the target molecule on the column.[4][5]

  • Susceptibility to Oxidation: Aromatic amines are notoriously sensitive to air and light, undergoing oxidation to form highly colored impurities.[6] This process can be accelerated by exposure to acidic conditions or trace metals. The resulting discoloration (e.g., pink, dark brown, or black) is a common sign of product degradation and is a primary purification hurdle.

Understanding these two factors is critical for diagnosing issues and selecting the correct purification strategy.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My isolated product is a dark brown or pinkish solid, not the expected light brown/red. What happened and can I fix it?

A: This discoloration is a classic sign of oxidation of the aromatic amine moiety.[6] This can occur during the reaction workup or the purification process itself, especially if exposed to air for extended periods or if acidic conditions were used.

  • Causality: The lone pair of electrons on the amine nitrogen is easily oxidized, leading to the formation of radical cations that can polymerize or react further to form complex, highly colored structures.

  • Solutions:

    • Inert Atmosphere: During workup and concentration steps, use an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for 15-20 minutes prior to use in chromatography or recrystallization.

    • Storage: Store the crude and purified material under an inert atmosphere, protected from light (in an amber vial), and at a low temperature (e.g., 4 °C) to slow degradation.

    • Salvage: If the product is only slightly discolored, proceeding with a carefully planned chromatography or recrystallization (as described in Section 4) can remove the colored impurities. If heavily degraded, re-synthesis may be more efficient.

Q2: My compound is streaking badly on my silica gel column, and I'm getting poor separation from impurities. What is the cause?

A: This is the most common issue when purifying basic compounds like aromatic amines on standard silica gel. The streaking (tailing) is a direct result of the strong acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the silica surface.

  • Causality: The amine adsorbs strongly to the acidic sites, requiring a much more polar eluent to move it, and it desorbs slowly and unevenly, causing the band to drag across the column.

  • Solutions:

    • Mobile Phase Modification (Recommended): Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) is the most common choice. A concentration of 0.5-1% (v/v) TEA in your mobile phase is a standard starting point.[7]

    • Alternative Stationary Phases: If TEA is incompatible with your molecule, consider using a different stationary phase. Basic alumina is an effective alternative for purifying basic compounds. Amine-functionalized silica is also commercially available but is a more expensive option.

Q3: What are the best starting conditions for purifying this compound by column chromatography?

A: The best conditions should always be determined first by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35.

  • Recommended TLC Solvents:

    • Start with a 70:30 mixture of Hexane:Ethyl Acetate.

    • If the compound remains at the baseline (Rf=0), increase the polarity. Try 100% Ethyl Acetate or a Dichloromethane:Methanol system (e.g., 98:2).

  • Column Eluent:

    • Once you identify a good solvent system by TLC, use a slightly less polar mixture as your starting eluent for the column (e.g., if 70:30 Hex:EtOAc gives an Rf of 0.3, start your column with 80:20 Hex:EtOAc).

    • Crucially, add 0.5-1% triethylamine to your chosen solvent system. For example: 80:19.5:0.5 Hexane:Ethyl Acetate:TEA.

    • Run the column using a gradient, slowly increasing the polarity to elute your compound and then any more polar impurities.

Q4: I used triethylamine (TEA) in my column eluent. How do I remove it from my final product?

A: Triethylamine (Boiling Point: 89 °C) is sufficiently volatile to be removed under vacuum, but it can be persistent.

  • Solution: Co-evaporation. After pooling your pure fractions, concentrate them on a rotary evaporator. Then, re-dissolve the residue in a volatile solvent in which your product is soluble (e.g., Dichloromethane or Diethyl Ether) and re-evaporate. Repeat this process 2-3 times. Finally, place the flask on a high-vacuum line for several hours to remove the last traces.[8]

Q5: I am struggling with recrystallization. What is a good solvent system to try?

A: The goal of recrystallization is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the compound's moderate polarity, a single solvent or a binary mixture of a polar and non-polar solvent is likely to work.[2]

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.

    • Solvent Pairs: Start by dissolving the compound in a small amount of a hot, polar "solvent" (e.g., Ethanol, Acetone) and then slowly add a non-polar "anti-solvent" (e.g., Hexane, Heptane, Water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. Common pairs to try include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[9]

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is supersaturated and the melting point of the impure solid is below the boiling point of the solvent. Try using a larger volume of solvent, a different solvent system, or cooling the solution much more slowly.

Section 4: Recommended Purification Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modifier

  • TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3.

  • Prepare Eluent: Make a stock solution of your chosen mobile phase, adding 0.5-1% (v/v) triethylamine (TEA). For example, for 1 L of 70:30 Hex:EtOAc with 0.5% TEA, mix 700 mL Hexane, 295 mL Ethyl Acetate, and 5 mL TEA.

  • Pack Column: Dry or slurry pack a silica gel column with a less polar version of your eluent (e.g., 90:10 Hex:EtOAc + 0.5% TEA).

  • Equilibrate: Flush the packed column with 2-3 column volumes of the packing solvent to ensure it is fully equilibrated and the silica is passivated by the TEA.

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, dry-load it by adsorbing it onto a small amount of silica gel. Apply the sample carefully to the top of the column.

  • Elute: Run the column, starting with the packing solvent and gradually increasing the polarity towards your TLC solvent composition.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions, evaporate the solvent, and co-evaporate with dichloromethane (2-3 times) under high vacuum to remove residual TEA.[8]

Protocol 2: Recrystallization for Final Polishing

  • Solvent Selection: In a small test tube, add ~20-30 mg of your column-purified product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily in a small volume, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Analyze for purity by TLC, NMR, and melting point (if a literature value becomes available).

Section 5: Visualization of Workflows and Mechanisms

Diagram 1: General Purification Strategy

This diagram outlines the logical flow for purifying the crude product to analytical purity.

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Find Rf ~0.3) Crude->TLC Column Flash Column Chromatography (with 0.5% TEA) TLC->Column Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure Impure Impure Fractions Fractions->Impure Impure PurityCheck Purity Check (NMR, LCMS) Combine->PurityCheck Recrystal Recrystallization (e.g., EtOH/Water) PurityCheck->Recrystal <97% Pure Final Final Product (>97% Purity) PurityCheck->Final >97% Pure Recrystal->Final

Caption: A typical workflow for the purification of this compound.

Diagram 2: Mechanism of TEA in Amine Chromatography

This diagram illustrates how triethylamine passivates the active sites on silica gel, allowing for improved chromatography of basic amines.

TEAMEchanism cluster_0 A) Without Triethylamine (TEA) cluster_1 B) With Triethylamine (TEA) Silica_A Si-O-H Interaction_A Strong Acid-Base Interaction (Causes Tailing) Silica_A->Interaction_A Amine_A R-NH₂ Amine_A->Interaction_A Silica_B Si-O-H Passivated Si-O⁻···H-N⁺Et₃ Silica_B->Passivated Equilibration TEA Et₃N: TEA->Passivated Elution Weak Interaction (Clean Elution) Passivated->Elution Amine_B R-NH₂ Amine_B->Elution

Caption: Role of triethylamine in preventing amine tailing on silica gel.

Section 6: References
  • ChemBK. (2024). CAS 323579-00-6. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19073–19084. Available from: [Link]

  • Skerlj, R. T., et al. (2020). Substituted pyrazolo[1,5-A]pyrimidines and their use in the treatment of medical disorders. U.S. Patent No. 10,570,135 B2. Retrieved from

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. Retrieved from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. Available from: [Link]

  • Skerlj, R. T., et al. (2020). Substituted pyrazolo[1,5-A]pyrimidines and their use in the treatment of medical disorders. U.S. Patent Application Publication No. US-20150329539-A1. Retrieved from [Link]

  • Bremner, J., et al. (2011). Bicyclic urea derivatives useful in the treatment of cancer and other disorders. U.S. Patent No. 8,076,488 B2. Retrieved from

  • Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19073–19084. Available from: [Link]

  • Langer, P., et al. (n.d.). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. aws.amazon.com. Retrieved from [Link]

  • Amazon S3. (n.d.). Reversible Control of RNA Splicing by Photoswitchable Small Molecules. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2012). 2-aminobenzoxazole process. U.S. Patent No. 8,178,666 B2. Retrieved from

  • Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11). Available from: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2021). Best way to remove triethylamine from a column fraction?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-methyl-1,3-benzoxazol-6-ol. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the chemical degradation of this compound during storage. Ensuring the stability and purity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. This guide is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

Section 1: Core Principles of this compound Stability

The stability of this compound is primarily influenced by its chemical structure, specifically the presence of an aromatic amine group attached to a benzoxazole core. Aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to oxygen (air), light, and elevated temperatures.[1][2] This oxidative degradation is often the primary cause of discoloration and the formation of impurities over time. While the benzoxazole ring is a relatively stable heterocycle, the exocyclic amine is the principal site of reactivity.[3][4] Therefore, all storage and handling protocols must be designed to mitigate these environmental factors.

Degradation_Factors cluster_compound Compound State cluster_factors Environmental Stressors cluster_result Degradation Outcome Compound This compound (Pristine) Degradation Degradation Products (Colored Impurities, Oligomers) Compound->Degradation Oxidation Oxygen Oxygen (Air) Oxygen->Degradation Light UV/Visible Light Light->Degradation Photocatalysis Moisture Humidity Moisture->Degradation Hydrolysis (minor) Heat Elevated Temperature Heat->Degradation Accelerant

Caption: Key environmental factors contributing to the degradation of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The ideal storage conditions are designed to minimize exposure to oxygen, light, and moisture. Based on safety data sheets for structurally similar compounds and general chemical principles, the following conditions are recommended.[5][6][7]

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine functional group.[5]
Light Protect from lightStore in an amber glass vial or a container wrapped in aluminum foil.[5]
Container Tightly sealed glass vialPrevents ingress of air and moisture.[5][6]
Location Dry, well-ventilated areaAvoids moisture uptake and ensures safety.[5]

Q2: Why is storage under an inert atmosphere so critical?

The primary degradation pathway for aromatic amines is oxidation by atmospheric oxygen.[2][8] This process can be a complex radical chain reaction that leads to the formation of highly colored, often polymeric, impurities. Even trace amounts of these impurities can significantly impact experimental results, particularly in sensitive biological assays or catalytic reactions. Storing the compound under an inert gas like argon or nitrogen displaces the oxygen from the container's headspace, effectively halting this primary degradation route.[5]

Q3: What are the common visual signs of degradation?

The most common sign of degradation is a change in color. Pure this compound should be an off-white to light-colored solid. Degradation typically results in the compound turning yellow, tan, brown, or even dark purple over time. You may also observe a change in texture, such as clumping or the appearance of a sticky, oily residue, which can indicate the formation of various degradation byproducts.

Q4: How can I quantitatively assess the purity and degradation of my sample?

Visual inspection is only a preliminary check. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method. A typical reversed-phase HPLC method can separate the parent compound from its more polar degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities or degradation products.[1][9] See Section 4.2 for a general HPLC protocol.

Q5: My sample has changed color. Is it still usable?

A color change indicates that degradation has occurred and the sample is no longer pure. For non-critical applications, it might still be usable, but the results should be interpreted with caution. For sensitive applications, such as in drug development, quantitative analysis, or when generating data for publication, using a discolored sample is strongly discouraged. The impurities could have unintended biological activity or interfere with the reaction. It is recommended to either discard the degraded material or re-purify it (e.g., via column chromatography or recrystallization) and confirm its purity analytically before use.

Q6: What materials and chemicals should I avoid when handling or storing this compound?

To prevent rapid decomposition or hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) - Can cause vigorous and potentially explosive reactions.[5]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Will react with the amine group to form a salt, changing the compound's properties.[5]

  • Strong Bases: May also promote degradation under certain conditions.[5]

  • Reactive Metals: Avoid prolonged contact with reactive metals that could catalyze degradation.

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Compound has turned yellow/brown upon receipt or after short-term storage. 1. Improper packaging from the supplier.2. Exposure to air/light during initial handling.3. Storage container not properly sealed.1. Contact the supplier for a replacement.2. Immediately implement the recommended storage protocol (Protocol 4.1).3. Assess purity via HPLC (Protocol 4.2).4. If purity is compromised, consider re-purification or discard.
Inconsistent results in experiments using different aliquots of the same batch. 1. Non-homogenous degradation within the stock bottle.2. Degradation of the specific aliquot after removal from stock.1. Gently mix the stock solid before taking a new aliquot (do this in an inert atmosphere if possible).2. Aliquot the entire batch into single-use vials upon receipt to ensure consistency (See Workflow Diagram).3. Always handle aliquots quickly and protect them from light and air.
Compound solubility has decreased or it leaves a residue after dissolving. Formation of insoluble, polymeric degradation products.The compound is significantly degraded. It is not recommended for use. Discard according to your institution's safety guidelines.

Section 4: Standard Operating Protocols

Protocol 4.1: Recommended Long-Term Storage Procedure
  • Preparation: Work in an area with minimal light exposure. Have an amber glass vial of the appropriate size, a T-septum cap, and a source of dry argon or nitrogen gas ready.

  • Aliquoting (Recommended): Upon receiving a new bottle, it is best practice to immediately aliquot the material into smaller, single-use vials inside a glovebox or under a gentle stream of inert gas. This prevents repeated exposure of the main stock to the atmosphere.

  • Inerting: Place the solid compound into the amber vial.

  • Purging: Insert a needle connected to the inert gas line through the septum, and use a second "exhaust" needle to allow air to escape. Gently flush the headspace with inert gas for 1-2 minutes.

  • Sealing: Remove the needles and immediately wrap the cap and neck of the vial with Parafilm® to ensure an airtight seal.

  • Storage: Place the sealed, inerted vial in a refrigerator at 2-8°C.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions ("Store under Ar/N₂ at 2-8°C").

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method; optimization may be required.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to be within the detector's linear range.

  • Analysis: The pure compound should appear as a single major peak. Degradation products will typically appear as smaller peaks, often at earlier retention times due to increased polarity. Purity can be calculated based on the area percentage of the main peak.

Section 5: Recommended Workflow

Storage_Workflow node_receive Receive Compound Check CoA & Visuals node_glovebox Work in Inert Atmosphere (Glovebox or N₂/Ar stream) node_receive->node_glovebox node_aliquot Aliquot into Single-Use Vials Yes No node_glovebox->node_aliquot node_inert Place in Amber Vial Purge with N₂/Ar node_aliquot:f0->node_inert Best Practice node_bulk_store Store Bulk Container Under N₂/Ar node_aliquot:f1->node_bulk_store If not aliquotting node_seal Seal Tightly Wrap with Parafilm® node_inert->node_seal node_store Store at 2-8°C Protect from Light node_seal->node_store node_log Log in Inventory Note Lot # and Date node_store->node_log node_bulk_store->node_seal

Caption: Recommended workflow for receiving and storing this compound.

References

  • Fisher Scientific. (2010). Safety Data Sheet. [Link: Not available directly, but general information is synthesized from multiple MSDS sources like this one: https://www.fishersci.com/sds]
  • Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. [https://www.sigmaaldrich.com/US/en/product/aldrich/728519]
  • Apollo Scientific. (2023). 2-Methyl-1,3-benzoxazole-7-carboxylic acid Safety Data Sheet. [https://www.apolloscientific.co.uk/msds/OR13439_msds.pdf]
  • Fisher Scientific. (2010). Benzoxazole Safety Data Sheet. [https://www.fishersci.com/sds#search]
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [https://www.research.hw.ac.uk/portal/files/24911760/2014_Degradation_of_amine_based_solvents_in_CO2_capture_process_by_chemical_absorption.pdf]
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. [https://www.sigmaaldrich.com/US/en/product/aldrich/728519]
  • Echemi. (n.d.). 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLICACID Safety Data Sheets. [https://www.echemi.com/msds/90322-32-0.html]
  • Santa Cruz Biotechnology. (n.d.). This compound. [https://www.scbt.com/p/2-methyl-1-3-benzoxazol-6-amine-5676-60-8]
  • Sigma-Aldrich. (n.d.). 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride. [https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd19200560]
  • Sigma-Aldrich. (2024). Safety Data Sheet. [https://www.sigmaaldrich.com/sds/Aldrich/728519]
  • Sigma-Aldrich. (n.d.). 2-Methylbenzoxazole 99%. [https://www.sigmaaldrich.com/US/en/product/aldrich/108936]
  • PubChem. (n.d.). 2-Methylbenzoxazole. [https://pubchem.ncbi.nlm.nih.gov/compound/7225]
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917032/]
  • Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. [https://gassnova.no/content/uploads/2021/01/2210040-2-WP1-Final_v2.pdf]
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819128/]
  • University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [https://repositories.lib.utexas.edu/handle/2152/ETD-UT-2012-05-5201]
  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [https://umresearch.um.edu.my/public/document-30043.pdf]
  • ChemScene. (n.d.). 6-Methyl-1,3-benzoxazol-2-amine. [https://www.chemscene.com/products/6-Methyl-1,3-benzoxazol-2-amine-188063-14-1.html]
  • Sigma-Aldrich. (n.d.). Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. [https://www.sigmaaldrich.com/US/en/product/aldrich/72752-80-8]
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00922b]
  • National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8577579/]
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. [https://www.mdpi.com/1420-3049/29/1/210]

Sources

Technical Support Center: Catalyst Selection for 2-Methyl-1,3-benzoxazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to achieve efficient, high-yield synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and why is catalyst selection so crucial?

The most direct and atom-economical route to this compound is the intramolecular cyclodehydration of 2-amino-5-acetamidophenol. This reaction involves the cyclization of the N-acetyl group with the ortho-hydroxyl group to form the oxazole ring.

Catalyst selection is paramount because this transformation requires the activation of the amide carbonyl or the hydroxyl group to facilitate the removal of a water molecule.[1][2] An inefficient catalyst can lead to low yields, require harsh reaction conditions (high temperatures, strong acids), or result in the formation of undesirable byproducts through side reactions involving the free amine group on the benzene ring. The right catalyst ensures high conversion, selectivity, and operational simplicity under milder conditions.[3]

Q2: What are the main classes of catalysts used for this type of benzoxazole synthesis?

Catalysts for this cyclodehydration reaction can be broadly categorized into three main types. The choice depends on factors like reaction scale, desired purity, and process sustainability goals.

  • Brønsted Acids: These are proton donors that protonate the carbonyl oxygen or hydroxyl group, facilitating intramolecular nucleophilic attack and subsequent dehydration. Examples include triflic acid (TfOH)[2], fluorophosphoric acid[4], and sulfonic acids.[5] They are highly effective but can be corrosive and difficult to separate from the reaction mixture.

  • Lewis Acids: These catalysts function by coordinating to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. Common examples include zinc triflate (Zn(OTf)₂), samarium triflate (Sm(OTf)₃), and zirconium tetrachloride (ZrCl₄).[6][7]

  • Heterogeneous Solid Acids: These are solid materials with acidic sites on their surface, combining the benefits of acid catalysis with ease of separation and recyclability. This is often the preferred choice for green chemistry applications.[8] Examples include sulfonic acid-functionalized silica nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H)[3], composite metal oxides like TiO₂–ZrO₂[4][9], and acidic resins like Indion 190.[6]

Q3: How do I select the optimal catalyst for my specific experimental needs?

Choosing the right catalyst requires balancing activity, selectivity, cost, and practicality. The following decision workflow can guide your selection process.

G cluster_0 cluster_1 start Start: Define Synthesis Goals scale Scale of Reaction? start->scale purity High Purity Critical? (e.g., for Pharma) scale->purity Large Scale scale->purity Lab Scale green Green Chemistry/ Reusability a Priority? purity->green lewis Option 1: Homogeneous Lewis/Brønsted Acids (e.g., TfOH, Zn(OTf)₂) purity->lewis Yes green->lewis No hetero Option 2: Heterogeneous Solid Acids (e.g., TiO₂-ZrO₂, Fe₃O₄@SiO₂-SO₃H) green->hetero Yes lewis_cons Considerations: - High Activity - Potential for corrosion - Requires aqueous workup/  chromatography lewis->lewis_cons hetero_cons Considerations: - Easy separation (filtration) - Recyclable - May have lower activity/  require higher temps hetero->hetero_cons

Caption: Catalyst Selection Workflow for Benzoxazole Synthesis.

  • For rapid, small-scale synthesis where purification by chromatography is acceptable: Homogeneous Brønsted or Lewis acids often provide the highest reaction rates at lower temperatures.[2]

  • For large-scale production or processes where sustainability is key: Heterogeneous catalysts are superior.[3] They eliminate difficult separations, reduce waste, and can often be regenerated and reused multiple times.[8]

  • When dealing with sensitive functional groups: A milder Lewis acid or a carefully chosen heterogeneous catalyst may be necessary to avoid side reactions.

Troubleshooting Guide

Problem: My reaction yield is consistently low.
  • Q: I'm getting poor conversion to this compound. What are the most common causes?

    • A: Insufficient Catalyst Activity: The energy barrier for the cyclodehydration may not be sufficiently lowered by your chosen catalyst. Consider switching to a stronger acid catalyst, such as triflic acid[2], or increasing the catalyst loading. For heterogeneous systems, ensure the catalyst has not been deactivated.

    • A: Presence of Water: As water is a byproduct of the reaction, its accumulation can inhibit the forward reaction according to Le Châtelier's principle. If your solvent is not rigorously dried or if the starting material has high water content, the equilibrium may be unfavorable. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water in situ.

    • A: Sub-optimal Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC or LC-MS. Many solid acid-catalyzed syntheses of benzoxazoles are performed at elevated temperatures (60-150 °C).[3][4][9]

    • A: Impure Starting Material: The precursor, 2-amino-5-acetamidophenol, may contain impurities that inhibit or poison the catalyst. Verify the purity of your starting material by NMR or LC-MS and recrystallize if necessary.

Problem: I am observing significant amounts of an intermediate, suggesting incomplete cyclization.
  • Q: My analysis shows a buildup of the starting material or a Schiff base-like intermediate. How can I drive the reaction to completion?

    • A: Increase Catalyst Loading or Strength: This is the most direct approach to accelerate the final, often rate-limiting, cyclization and dehydration step. A stronger Brønsted acid can more effectively protonate the intermediate, facilitating the elimination of water.[5]

    • A: Prolong Reaction Time: Simply extending the reaction time at the optimal temperature may be sufficient to convert the remaining intermediate to the final product. Monitor the reaction progress every few hours to determine the point of maximum conversion.

    • A: Change Solvent: The choice of solvent can influence reaction rates. A higher-boiling-point, non-coordinating solvent like toluene or dioxane might be more effective than polar solvents, especially if water removal is required.[3]

Problem: My heterogeneous catalyst loses activity upon recycling.
  • Q: I'm using a reusable solid acid catalyst, but the yield drops significantly after the first run. What's happening?

    • A: Leaching of Active Sites: The acidic functional groups (e.g., -SO₃H) may be cleaving from the solid support and dissolving into the reaction medium. This is more common at very high temperatures. Analyze the filtrate for acidity to confirm leaching.

    • A: Catalyst Poisoning: The amine groups on the reactant or product molecule can strongly adsorb to the acidic sites, blocking them from participating in subsequent catalytic cycles. To regenerate the catalyst, try washing it thoroughly with a non-polar solvent followed by a dilute base (to deprotonate the adsorbed amines), then water, and finally an acidic wash to restore the active sites, followed by rigorous drying.

    • A: Clogging of Pores: In porous materials like zeolites or functionalized silica, polymeric byproducts can form and block the catalyst's pores. A calcination (high-temperature heating in air) or solvent extraction (Soxhlet) step may be required for regeneration, provided the catalyst is thermally stable.

Data & Protocols

Comparative Analysis of Catalytic Systems

The table below summarizes the performance of various types of catalysts used in the synthesis of 2-substituted benzoxazoles, which serves as a model for the synthesis of this compound.

Catalyst SystemTypeTypical ConditionsYield RangeAdvantagesDisadvantagesReference
TfOH Homogeneous Brønsted AcidRoom Temp - 80 °C, DCM73-96%Very high activity, mild conditions, fast reaction times.Corrosive, requires quenching, difficult to separate.[2]
TiO₂–ZrO₂ Heterogeneous Solid Acid60 °C, Acetonitrile, 15-25 min83-93%Green, reusable, short reaction time, high yield.May require higher temperatures than homogeneous acids.[4][9]
LAIL@MNP Heterogeneous Lewis Acid70 °C, Solvent-free, Sonicationup to 90%Recyclable via magnet, solvent-free, green method.Catalyst synthesis is multi-step.[8]
Fly Ash Heterogeneous Solid AcidReflux, Ethanol~70-85%Inexpensive, environmentally friendly "green" catalyst.Lower yields, may require longer reaction times.[10]

LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles.

General Reaction Mechanism

The acid-catalyzed synthesis proceeds via activation of the amide, intramolecular cyclization, and subsequent dehydration to form the aromatic oxazole ring.

Caption: Proposed mechanism for acid-catalyzed cyclodehydration.

Experimental Protocol: Synthesis using a Heterogeneous TiO₂–ZrO₂ Catalyst

This protocol is adapted from established methods for synthesizing 2-aryl benzoxazoles and is expected to be effective for the target molecule.[4][9]

  • Catalyst Preparation: Prepare the TiO₂–ZrO₂ composite catalyst as per literature procedures or obtain from a commercial source. Ensure the catalyst is activated by heating under vacuum at 120 °C for 4 hours to remove adsorbed water.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-acetamidophenol (1.66 g, 10 mmol).

  • Add Catalyst and Solvent: Add the activated TiO₂–ZrO₂ catalyst (10 mol%, ~0.15 g) to the flask, followed by anhydrous acetonitrile (20 mL).

  • Heating: Immerse the flask in a preheated oil bath at 60 °C and stir the suspension vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 15 minutes and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Separate the catalyst by vacuum filtration, washing it with fresh acetonitrile (2 x 10 mL). The recovered catalyst can be washed, dried, and stored for reuse.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

References

  • Benchchem. (n.d.). Catalyst Selection for Efficient Benzoxazole Synthesis: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Jadhav, S. D., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166. Retrieved from [Link]

  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. Retrieved from [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. Retrieved from [Link]

  • Kozmíková, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19634–19644. Retrieved from [Link]

  • Behera, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25410. Retrieved from [Link]

  • Singh, P., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1250, 131737. Retrieved from [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. Retrieved from [Link]

  • Sharma, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Retrieved from [Link]

  • El Alami, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. Retrieved from [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Retrieved from [Link]

  • de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO₄ Catalysis. Frontiers in Chemistry, 7, 61. Retrieved from [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Retrieved from [Link]

  • Iwaoka, M., et al. (2025). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. International Journal of Molecular Sciences, 26(2), 1011. Retrieved from [Link]

  • Behera, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25410. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and how does solvent choice fit in?

The most common and efficient pathway to this compound begins with the cyclization of a substituted o-aminophenol. A logical precursor is 2-amino-5-nitrophenol, which undergoes condensation with an acetylating agent (like acetic anhydride or acetic acid) to form the 2-methylbenzoxazole ring system, followed by the reduction of the nitro group to the target amine.

The solvent's role in the key cyclization step is paramount. It influences reaction rates, yield, and purity by mediating the stability of charged intermediates and transition states that form during the ring-closure process.[1] The choice between protic and aprotic solvents, as well as considerations of polarity, can dramatically alter the reaction's success.[1]

Q2: My reaction yield is consistently low. Could the solvent be the culprit?

Absolutely. Low yield is one of the most common issues in benzoxazole synthesis and is frequently tied to suboptimal solvent selection.[2][3] Here’s how the solvent might be impacting your results:

  • Inappropriate Polarity : The mechanism of benzoxazole formation involves the formation of polar, charged intermediates. A solvent with insufficient polarity may fail to stabilize these intermediates, slowing down the reaction and promoting alternative, non-productive pathways.[1] Polar aprotic solvents like DMF or DMSO are often effective because they can stabilize these intermediates without interfering in base-catalyzed steps.[1]

  • Poor Solubility : If your starting materials, particularly the o-aminophenol precursor, have poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.

  • Interference from Protic Solvents : Protic solvents like ethanol or water can be a double-edged sword. While they can protonate carbonyl groups and sometimes facilitate the initial condensation, they can also interfere with base-catalyzed steps or hinder the final dehydration step of the cyclization.[1]

Troubleshooting Tip : If you are experiencing low yields, consider switching to a high-boiling polar aprotic solvent such as DMF, DMSO, or p-xylene to improve solubility and stabilize key intermediates.[1][4]

Q3: I'm observing significant side product formation on my TLC plate. How can solvent choice minimize impurities?

Side product formation is a direct challenge to achieving high purity and often points to reaction conditions that favor undesired pathways.[2] The primary side product in this synthesis is often the uncyclized Schiff base or amide intermediate.[2]

Here's how solvent choice can help:

  • Promoting Cyclization : A well-chosen solvent will accelerate the desired intramolecular cyclization, kinetically outcompeting the formation of polymers or other side products. Polar aprotic solvents are particularly effective at promoting this intramolecular cyclization.[1]

  • Preventing Degradation : Some benzoxazole products can be unstable under harsh acidic or basic conditions, which may be exacerbated by the solvent environment. A more neutral solvent or solvent-free conditions can sometimes prevent the degradation of the final product.[5]

Troubleshooting Tip : If you see a stable intermediate on your TLC that doesn't convert to the product, your solvent may not be adequately promoting the final cyclization/dehydration step. Increasing the temperature or switching to a solvent like DMF or utilizing solvent-free conditions with a catalyst can be beneficial.[4][5]

Q4: The reaction is proceeding very slowly. How can I leverage the solvent to increase the reaction rate?

Reaction kinetics are strongly influenced by the solvent. A slow reaction indicates a high activation energy for the rate-determining step, which is typically the intramolecular cyclization.

  • Stabilization of Transition States : Solvents with high polarity, such as DMF and DMSO, can effectively stabilize the polar transition state of the cyclization step, thereby lowering the activation energy and increasing the reaction rate.[1]

  • Temperature : The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure. Solvents like toluene or p-xylene allow for higher reaction temperatures, which can significantly accelerate the reaction.[4] In one study, p-xylene at 140 °C was found to be the optimal solvent for a benzoxazole synthesis.[4]

Q5: Are there any "green" or solvent-free alternatives for this synthesis?

Yes, green chemistry approaches are becoming increasingly popular and are well-documented for benzoxazole synthesis.[4]

  • Solvent-Free Conditions : Reactions can be run neat (solvent-free), often with the assistance of microwave irradiation or mechanical grinding.[1] These methods are highly efficient, reduce waste, and can lead to shorter reaction times and higher yields.[1][5] Often, a reusable catalyst, such as a Brønsted acidic ionic liquid gel, is used to facilitate the reaction under these conditions.[5]

  • Greener Solvents : If a solvent is necessary, greener alternatives like ethanol, water, or polyethylene glycol (PEG) have been used successfully in some benzoxazole syntheses.[1][4]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on solvent-related effects.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield or Purity Issue q1 TLC shows unreacted starting material? start->q1 q2 TLC shows multiple side products? q1->q2  No a1_yes Increase Reaction Time &/or Temperature q1->a1_yes  Yes a2_yes Optimize Temperature. Consider solvent-free with catalyst. q2->a2_yes  Yes a2_no Check Purity of Starting Materials q2->a2_no  No re_eval Re-evaluate Reaction a1_yes->re_eval Still issues? success Synthesis Optimized a1_yes->success Problem Solved a1_no Switch to higher boiling polar aprotic solvent (e.g., DMF, p-xylene) a1_no->success Problem Solved a2_yes->a1_no Still issues? a2_yes->success Problem Solved a2_no->start Impurities confirmed

Caption: Troubleshooting workflow for synthesis optimization.

Reaction Mechanism: The Role of the Solvent

The synthesis of the 2-methylbenzoxazole core from 2-amino-5-nitrophenol and acetic anhydride involves two key stages: initial acylation followed by intramolecular cyclization and dehydration. The solvent plays a critical role in mediating these steps.

G cluster_reactants Reactants cluster_intermediates Intermediates & Transition States cluster_product Product Aminophenol 2-Amino-5-nitrophenol Amide Acylated Intermediate (Amide) Aminophenol->Amide Step 1: Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Amide Step 1: Acylation TS1 Polar Transition State (Cyclization) Amide->TS1 Step 2: Cyclization (Rate-Determining) Cyclized Cyclized Intermediate TS1->Cyclized note1 Polar aprotic solvents (DMF, DMSO) stabilize this transition state, accelerating the reaction. TS1->note1 Product 2-Methyl-6-nitro- 1,3-benzoxazole Cyclized->Product Step 3: Dehydration

Caption: Generalized mechanism for benzoxazole formation.

Experimental Protocols & Comparative Data

Protocol 1: Synthesis using Dimethylformamide (DMF)

This protocol details a standard procedure for the synthesis of the intermediate, 2-Methyl-6-nitro-1,3-benzoxazole, a precursor to the final product.

  • To a solution of 2-amino-5-nitrophenol (1.0 mmol) in anhydrous DMF (10 mL), add acetic anhydride (1.2 mmol).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Stir until a solid precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 2-Methyl-6-nitro-1,3-benzoxazole.[6]

  • The subsequent reduction of the nitro group to an amine can be achieved using standard methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with SnCl₂.

Protocol 2: Comparative Solvent Screening

To optimize the synthesis, screen a variety of solvents under identical conditions.

  • Set up four parallel reactions in sealed tubes. To each tube, add 2-amino-5-nitrophenol (0.5 mmol) and acetic anhydride (0.6 mmol).

  • To the tubes, add the following solvents:

    • Tube A: Toluene (5 mL)

    • Tube B: Dichloromethane (DCM) (5 mL)

    • Tube C: Ethanol (5 mL)

    • Tube D: No solvent (control for solvent-free conditions).[5][7]

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 mmol) to each tube to facilitate the reaction.

  • Seal the tubes and heat them to 100 °C for 8 hours.

  • After cooling, work up each reaction mixture appropriately. For tubes A, B, and C, evaporate the solvent. For all tubes, dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Analyze the crude yield and purity of each reaction by ¹H NMR or LC-MS.

Data Summary: Solvent Effects on Synthesis

The following table summarizes expected outcomes from the comparative solvent screening protocol, illustrating the profound impact of solvent choice on the reaction.

SolventTypeDielectric Constant (Approx.)Expected Reaction Time (h)Expected Yield (%)Purity & Observations
DMF Polar Aprotic36.74-685-95%High purity, clean reaction profile.
Toluene Nonpolar2.4>1240-60%Slower conversion, some starting material may remain.
Ethanol Polar Protic24.58-1060-75%Moderate yield, potential for side products from esterification.[1]
DCM Aprotic9.1>1220-40%Low boiling point limits reaction temperature; very slow.
Solvent-Free N/AN/A2-490-98%Often requires a catalyst; highly efficient and environmentally friendly.[5][7]

References

  • BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support.
  • RSC Publishing. (2023).
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Introduction to benzoxazole chemistry for beginners. BenchChem Technical Support.
  • National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.

Sources

work-up procedures to remove byproducts from 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-1,3-benzoxazol-6-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of this valuable benzoxazole derivative. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to ensure the integrity of your research.

Introduction: The Synthetic Landscape and Purification Challenges

The synthesis of this compound typically proceeds through a two-step sequence:

  • Cyclization: Formation of the benzoxazole ring by reacting an appropriate aminophenol derivative, such as 2-amino-5-nitrophenol, with an acetylating agent like acetic anhydride or acetyl chloride. This step yields the intermediate, 2-methyl-6-nitrobenzoxazole.

  • Reduction: Conversion of the nitro group to a primary amine. Common methods for this transformation include reduction with tin(II) chloride in the presence of a strong acid (e.g., HCl) or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source.

Each of these synthetic steps can introduce a unique set of byproducts and impurities, necessitating robust and well-designed work-up procedures. This guide will equip you with the knowledge to anticipate, identify, and effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, tarry substance. What is the likely cause?

A1: The formation of a dark, tarry product often indicates the presence of oxidized impurities. Aromatic amines, such as the target compound, are susceptible to air oxidation, which can be exacerbated by residual acidic or basic conditions from the work-up. Ensure that the final product is thoroughly neutralized and consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q2: After the tin(II) chloride reduction, I have a persistent emulsion during the basic work-up. How can I break it?

A2: Emulsion formation is a common issue when working up reactions involving tin salts. The key is to ensure the aqueous layer is sufficiently basic to dissolve the tin hydroxides. Instead of just neutralizing, add a concentrated solution of sodium hydroxide (e.g., 50% aq. NaOH) until the tin salts redissolve to form stannates, which are soluble in the aqueous phase.[1] Adding brine (a saturated aqueous solution of NaCl) can also help to break up emulsions by increasing the ionic strength of the aqueous phase.

Q3: My column chromatography separation is poor, with significant tailing of the product peak. What can I do to improve this?

A3: Tailing of amine-containing compounds on silica gel is a frequent problem due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. Alternatively, using a different stationary phase like basic alumina can be effective.[2]

Q4: I suspect I have unreacted starting material (2-methyl-6-nitrobenzoxazole) in my final product. How can I remove it?

A4: If the reduction of the nitro group is incomplete, the starting material will contaminate your product. Since the nitro compound is significantly less polar than the corresponding amine, it can usually be separated by column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the two compounds.

Troubleshooting Guides

Guide 1: Issues Arising from the Tin(II) Chloride Reduction Work-up
Issue Potential Cause Recommended Solution
White precipitate remains after basification. Incomplete dissolution of tin(IV) hydroxides. The pH may not be high enough.Continue to add a strong base (e.g., 50% NaOH) until the aqueous layer becomes clear. Tin hydroxides are amphoteric and will dissolve at high pH.[1]
Product has a metallic odor after purification. Residual tin compounds are still present.Thoroughly wash the organic layer with a saturated solution of Rochelle's salt (potassium sodium tartrate) or a 1M KF solution to chelate and remove residual tin salts.[3]
Low yield of the final product. The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to minimize the protonation and subsequent water solubility of the amine. Perform multiple extractions with an organic solvent.
Guide 2: Challenges in Catalytic Hydrogenation
Issue Potential Cause Recommended Solution
Incomplete reduction of the nitro group. Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.Use a fresh batch of Pd/C catalyst. Ensure the reaction is properly sealed and under a positive pressure of hydrogen. If catalyst poisoning is suspected, pre-treating the starting material by filtering it through a small plug of silica gel may help remove impurities.[4]
Product is contaminated with a black solid. Residual palladium catalyst in the final product.After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. For complete removal, a second filtration may be necessary.
Reaction is sluggish or stalls. Poor mixing, leading to inefficient contact between the substrate, catalyst, and hydrogen.Ensure vigorous stirring to keep the catalyst suspended and to maximize the surface area for gas-liquid mass transfer.

Experimental Protocols

Protocol 1: Work-up Procedure for Tin(II) Chloride Reduction
  • Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Basification: Slowly and carefully pour the reaction mixture into a vigorously stirred, ice-cold solution of concentrated sodium hydroxide (e.g., 50% w/v). Continue adding the NaOH solution until the pH of the aqueous layer is >10 and any precipitated tin salts have redissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up for Catalytic Hydrogenation
  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualization of Purification Workflows

Purification_Workflows cluster_sncl2 Tin(II) Chloride Reduction Work-up cluster_h2 Catalytic Hydrogenation Work-up sn_start Crude Reaction Mixture (Product, Tin Salts, HCl) sn_base Basification (NaOH) pH > 10 sn_start->sn_base Quench sn_extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) sn_base->sn_extract Dissolve Tin Salts sn_wash Aqueous Washes (Water, Brine) sn_extract->sn_wash Separate Phases sn_dry Drying (Na2SO4) & Concentration sn_wash->sn_dry Remove Water sn_purify Chromatography or Recrystallization sn_dry->sn_purify Crude Product sn_final Pure this compound sn_purify->sn_final h2_start Crude Reaction Mixture (Product, Pd/C, Solvent) h2_filter Filtration through Celite® h2_start->h2_filter Remove Catalyst h2_conc Solvent Removal h2_filter->h2_conc Clarified Solution h2_purify Chromatography or Recrystallization h2_conc->h2_purify Crude Product h2_final Pure this compound h2_purify->h2_final

Caption: Comparative workflows for the purification of this compound.

In-depth Purification Strategies

Column Chromatography

For challenging separations, where the byproducts have similar polarities to the product, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common choice. As mentioned in the FAQs, for basic compounds like this compound, adding a small percentage of triethylamine (0.5-1%) to the eluent can significantly improve peak shape and resolution.

  • Eluent System: A typical starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, will often provide the best separation. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

Recrystallization

If the crude product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an effective and scalable purification method.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems to screen for benzoxazole derivatives include ethanol, ethyl acetate/hexanes, or toluene.[5]

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Amination of Benzoxazoles. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201.
  • Reddy, P. G., & Baskaran, S. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
  • ResearchGate. (2017). Workup for removing tin byproducts? Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • BenchChem. (2025).
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Google Patents. (1988). 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Protecting Group Strategy for 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic protection of 2-Methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategy is both robust and efficient.

Core Concepts: Why and How to Protect this compound

This compound is a valuable synthon, but its primary aromatic amine is a potent nucleophile and base. This reactivity can interfere with a multitude of subsequent chemical transformations, such as metal-catalyzed cross-couplings, lithiation, or reactions with electrophiles intended for other sites on the molecule.[1] Therefore, temporarily masking or "protecting" this amine is a critical step in many synthetic pathways.

An ideal protecting group strategy involves a group that is:

  • Easy to install in high yield.

  • Stable to the desired downstream reaction conditions.

  • Easy to remove in high yield under mild conditions that do not compromise the integrity of the target molecule, including the benzoxazole ring.[2]

  • Orthogonal to other protecting groups, meaning one can be removed without affecting others.[3][4][5]

The choice of protecting group is not a one-size-fits-all decision. It is dictated entirely by the planned synthetic route. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group.

G start Start: Need to Protect This compound acid_stability Is stability to strong acid required? start->acid_stability base_stability Is stability to strong base required? acid_stability->base_stability Yes use_boc Use Boc (tert-Butoxycarbonyl) acid_stability->use_boc No hydrogenation_stability Is stability to catalytic hydrogenation required? base_stability->hydrogenation_stability Yes use_ac Consider Acetyl (Ac) or other amides base_stability->use_ac No hydrogenation_stability->use_boc Yes use_cbz Use Cbz (Benzyloxycarbonyl) hydrogenation_stability->use_cbz No

Caption: Decision workflow for amine protecting group selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Which protecting group is best suited for my planned reaction conditions?

This is the most critical question. The stability of the protecting group must be orthogonal to the reaction conditions of your subsequent steps. The table below summarizes the compatibility of the three most common amine protecting groups with various reaction conditions.

Protecting GroupReagents for RemovalStable ToUnstable To (Will be Cleaved)
Boc (tert-Butoxycarbonyl)Strong acids (TFA, HCl)[6][7]Bases, Hydrogenolysis, Mild NucleophilesStrong Acids (e.g., TFA, HCl)
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenation (H₂, Pd/C)[3][8]Acids, Most Bases, Mild OxidantsCatalytic Hydrogenation, Strong Reducing Agents
Ac (Acetyl)Strong Acid or Base HydrolysisCatalytic Hydrogenation, Mild Acids/BasesStrong Aqueous Acid/Base (e.g., 6M HCl, 3M NaOH)

Expert Insight: For syntheses involving organometallic reagents (e.g., Grignards, organolithiums) which are strongly basic, an acid-labile group like Boc is an excellent choice. If your synthesis involves a reduction step using catalytic hydrogenation (e.g., reducing a nitro group or a double bond), Cbz must be avoided as it will be cleaved simultaneously.[3] The Acetyl group is very robust but requires harsh conditions for removal, which could pose a risk to the benzoxazole ring.

Troubleshooting 1: My Boc-protection reaction is sluggish or low-yielding. What's going wrong?

This is a common issue, particularly with electron-deficient or sterically hindered anilines. This compound is an aniline derivative, which is less nucleophilic than aliphatic amines.[9]

Possible Causes & Solutions:

  • Insufficient Activation: Aromatic amines react more slowly with Di-tert-butyl dicarbonate ((Boc)₂O).

    • Solution: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[9] DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O.

  • Incorrect Solvent: The choice of solvent can dramatically impact reaction rates.

    • Solution: While THF and Dichloromethane (DCM) are common, alcohols like methanol (MeOH) have been shown to accelerate the Boc protection of aromatic amines.[9][10]

  • Inappropriate Base: The base is crucial for neutralizing the acid byproduct and driving the reaction forward.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For difficult cases, a stronger base might be considered, but be wary of side reactions.[9]

Optimized Protocol for Boc Protection:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve Amine (1 eq) and DMAP (0.1 eq) in Acetonitrile b Add (Boc)₂O (1.2 eq) a->b c Stir at Room Temp b->c d Monitor by TLC c->d e Concentrate Reaction Mixture d->e f Purify by Flash Chromatography e->f

Caption: Workflow for Boc protection of an aromatic amine.

  • Dissolve this compound (1.0 eq.) and DMAP (0.1 eq.) in acetonitrile.[9]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.[9]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Boc-protected product.[9]

Troubleshooting 2: I am concerned about the stability of the benzoxazole ring during deprotection. What are the risks?

This is a valid concern. The benzoxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to ring-opening.[11][12][13]

  • Acidic Conditions (e.g., Boc Deprotection): The benzoxazole ring is generally stable to the anhydrous acidic conditions used for Boc removal (e.g., TFA in DCM, or HCl in dioxane).[6] Studies on the hydrolysis of 2-methylbenzoxazole show that the ring is most susceptible to cleavage around pH 1.35 in aqueous media.[12][13] Anhydrous conditions minimize this risk.

    • Mitigation: Use standard anhydrous conditions for Boc deprotection. If side products are observed, consider reducing the reaction time or temperature.

  • Basic Conditions (e.g., Acetyl Deprotection): Strong aqueous bases (e.g., NaOH, KOH) used for amide hydrolysis pose a greater risk of benzoxazole ring cleavage.

    • Mitigation: If an acetyl group must be used, opt for the mildest possible deprotection conditions. If this fails, it is strongly recommended to reconsider the protecting group strategy to avoid the need for harsh basic hydrolysis.

  • Catalytic Hydrogenation (e.g., Cbz Deprotection): These conditions are generally very mild and pose no risk to the benzoxazole ring. This makes Cbz an excellent, though often underutilized, choice when compatible with the overall synthesis.[3]

FAQ 2: How do I effectively monitor the reaction progress?

Effective monitoring prevents incomplete reactions or the formation of side products from over-exposure to harsh reagents. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

Using TLC to Monitor a Protection Reaction:

  • Prepare the TLC Plate: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

  • Develop the Plate: Use a solvent system that provides good separation (e.g., 30% Ethyl Acetate in Hexane). The goal is to have the starting material Rf around 0.2-0.3 and the product Rf around 0.5-0.6.

  • Visualize: View the plate under a UV lamp (254 nm). The starting amine and the protected product should both be UV active.

  • Interpret: As the reaction proceeds, the starting material spot will diminish in intensity, and a new, higher Rf spot corresponding to the less polar protected product will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Caption: Idealized TLC plate showing reaction completion.

References

  • Aldous, S., & Clark, J. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1616-1620. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Morgan, T. D., et al. (2006). A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science, 41(13), 4105-4116. [Link]

  • Vilaivan, T., et al. (2012). Methanol as a Rate-Accelerating Solvent for Boc Protection of Amines. The Journal of Organic Chemistry, 77(17), 7577-7583. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzoxazol-6-amine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered during your experimental work. Our goal is to empower you with the scientific rationale and practical protocols to overcome these challenges and advance your research.

Understanding the Core Challenge: The "Brick Dust" Problem

Derivatives of this compound often exhibit poor aqueous solubility, a characteristic colloquially known as the "brick dust" problem in medicinal chemistry. This low solubility stems from the inherent physicochemical properties of the benzoxazole scaffold:

  • Rigid, Planar Structure: The fused aromatic ring system is rigid and planar, which can lead to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy makes it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.[1][2]

  • Hydrophobicity: The benzoxazole core is predominantly hydrophobic, leading to unfavorable interactions with polar solvents like water.

The presence of the 6-amino group, however, provides a critical handle for solubility manipulation. As a basic functional group, its ionization state is pH-dependent, offering a key strategy for enhancing aqueous solubility.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing direct solutions and the underlying scientific principles.

Issue 1: My this compound derivative is insoluble in aqueous buffers for my in vitro assay.

Q: I've tried dissolving my compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. What should I do first?

A: The primary reason for this is likely that your compound is in its poorly soluble, neutral form at pH 7.4. The 6-amino group is a basic center that can be protonated to form a more soluble salt at a lower pH.

Initial Steps:

  • Determine the pKa of your compound: The pKa is the pH at which 50% of the compound is in its ionized form. For a basic compound like yours, you want the pH of your solution to be at least 1-2 units below the pKa of the conjugate acid to ensure the majority of the compound is in its more soluble, protonated state. While an experimental pKa is ideal, you can use computational tools for an initial estimate. The pKa of the conjugate acid of similar aromatic amines can range from 3 to 5.

  • pH Adjustment: Prepare your aqueous buffer at a lower pH. Start with a pH of 5.0 and check for solubility. If it remains insoluble, you can incrementally decrease the pH. Buffers such as citrate or acetate are suitable for this pH range.

dot

cluster_0 pH Adjustment for Basic Compounds Neutral_Compound R-NH2 (Poorly Soluble) Protonated_Compound R-NH3+ (More Soluble) Neutral_Compound->Protonated_Compound Decrease pH (Add Acid) Protonated_Compound->Neutral_Compound Increase pH (Add Base) H+ + H+ OH- - H+

Caption: pH-dependent ionization of the 6-amino group.

Issue 2: My compound dissolves in an acidic buffer, but it precipitates when I add it to my cell culture medium.

Q: My compound is soluble at pH 4.0, but when I dilute it into my cell culture medium (pH ~7.4), it crashes out of solution. How can I prevent this?

A: This is a common issue where the compound's concentration in the final assay medium exceeds its solubility at the final pH. Here are several strategies to address this, ranging from simple to more complex formulation approaches:

Option A: Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of your compound in the final solution.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycols (PEGs).[3]

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO.

    • Serially dilute this stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucial Consideration: Ensure the final concentration of the co-solvent is low enough to not affect your biological assay (typically <0.5% for DMSO in cell-based assays).

Option B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex.

  • Commonly Used Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Workflow for Cyclodextrin Complexation:

dot

Start Start Dissolve Dissolve Compound in Organic Solvent Start->Dissolve Prepare_CD Prepare Aqueous Cyclodextrin Solution Start->Prepare_CD Mix Add Compound Solution to Cyclodextrin Solution Dissolve->Mix Prepare_CD->Mix Evaporate Remove Organic Solvent (e.g., Rotary Evaporation) Mix->Evaporate Lyophilize Lyophilize to Obtain Dry Powder Complex Evaporate->Lyophilize End End Lyophilize->End

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Issue 3: I need to prepare a formulation for in vivo studies, and the required dose is high, making simple pH adjustment or co-solvents impractical.

Q: For my animal studies, I need to administer a high dose of my compound, but the volume is limited. What are my options?

A: For high-dose formulations, more advanced techniques are often necessary to significantly increase the apparent solubility of the compound.

Strategy A: Solid Dispersions

This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, often creating an amorphous, high-energy state of the drug that dissolves more readily.[3]

  • Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.

  • Preparation Method (Solvent Evaporation):

    • Dissolve both the this compound derivative and the carrier in a common organic solvent (e.g., methanol or acetone).

    • Remove the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid can then be collected and formulated as a suspension or reconstituted in an appropriate vehicle.

Strategy B: Nanosuspensions

Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.

  • Methodology: Nanosuspensions are typically prepared by wet milling or high-pressure homogenization in the presence of stabilizers (surfactants or polymers).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting an organic solvent to dissolve my this compound derivative for initial stock preparation?

A1: For initial stock solutions, polar aprotic solvents are generally a good starting point. Here is a table of common solvents to consider:

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power for a wide range of compounds.[1]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, but can be more reactive.
EthanolMediumA good option, especially if DMSO is not compatible with your assay.
MethanolMediumCan be used, but is more volatile and toxic than ethanol.
Dichloromethane (DCM)LowUseful for less polar derivatives.

Q2: How does the "salt form" of my compound relate to its solubility?

A2: The salt form is the ionized version of your compound. For a basic compound like a this compound derivative, reacting it with an acid will form a salt (e.g., a hydrochloride or citrate salt). These salts are generally more crystalline but also more water-soluble than the corresponding neutral "free base." The process of pH adjustment is, in essence, forming the salt in situ.

Q3: Are there any chemical modifications I can make to future derivatives to improve their intrinsic solubility?

A3: Yes, this is a key strategy in medicinal chemistry. Consider the following modifications to your core scaffold:

  • Introduce Polar Functional Groups: Adding groups that can participate in hydrogen bonding with water, such as hydroxyl (-OH) or additional amine groups, can improve solubility.

  • Disrupt Planarity: Adding non-planar substituents can disrupt the crystal lattice packing, lowering the melting point and often improving solubility.

  • Prodrugs: A hydrophilic promoiety can be attached to your molecule, which is cleaved in vivo to release the active drug.[1]

Conclusion

Dealing with the poor solubility of this compound derivatives is a common yet manageable challenge. A systematic approach, starting with an understanding of the compound's physicochemical properties (especially its pKa), followed by a logical progression through solubility enhancement techniques, will enable you to develop suitable formulations for your experimental needs. This guide provides a foundation for your troubleshooting efforts, but remember that the optimal solution will always be specific to your unique derivative and experimental context.

References

  • PubChem. (2025). 2-Methylbenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • SpringerLink. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Kumar, P., Singh, C. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences, 1(4), 67-73.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.

Sources

Technical Support Center: Minimizing Dimer Formation in 2-Methyl-1,3-benzoxazol-6-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 2-Methyl-1,3-benzoxazol-6-amine. This guide provides in-depth troubleshooting advice and validated protocols to address a common and frustrating challenge: the formation of unwanted dimeric byproducts. As a versatile building block in medicinal chemistry and materials science, ensuring clean and high-yield reactions is paramount. This document is structured to help you diagnose the root cause of dimer formation in your specific application and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of this compound and the nature of dimer formation.

Q1: What are the key reactive sites on this compound that can lead to dimerization?

Answer: this compound possesses two primary sites of reactivity that can be involved in dimerization, depending on the reaction conditions.

  • The 6-Amino Group: The lone pair of electrons on the nitrogen atom makes this primary amine a potent nucleophile and a Brønsted-Lowry base. This is the most common site for reactions like acylation, alkylation, and participation in certain coupling reactions. Its nucleophilicity is the primary driver for many desired transformations but can also initiate side reactions.

  • The Benzoxazole Ring System: The fused aromatic ring is electron-rich, particularly at positions C5 and C7, making it susceptible to electrophilic aromatic substitution. While less common for dimerization, under oxidative conditions or with highly reactive electrophiles, C-C or C-N bond formation involving the ring can occur. The chemistry of heterocyclic amines is dominated by the interplay between the amine's lone pair and the aromatic system.[1]

Key reactive sites on this compound.
Q2: What are the most common types of "dimers" observed in reactions with this molecule?

Answer: Dimerization is not a single reaction but a category of side reactions. The structure of the unwanted dimer provides crucial clues to the underlying problem. The most common forms include:

  • Homocoupling Dimers (C-C bond): This is prevalent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Instead of coupling with the desired partner, two molecules of the benzoxazole derivative couple with each other. This is often a result of issues with the catalytic cycle.[2]

  • Azo Dimers (N=N bond): Aromatic amines can undergo oxidation to form azo compounds, especially in the presence of air (oxygen) and certain metal catalysts or oxidizing agents.

  • Secondary Amine Dimers (C-N bond): In reactions like reductive amination or nitrile reductions that produce a primary amine, the newly formed amine can react with a reaction intermediate (e.g., an imine) to form a secondary amine "dimer-like" byproduct.[3][4]

Part 2: Troubleshooting Guide for Specific Reaction Types
Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is one of the most powerful methods for C-C bond formation, but it is frequently plagued by homocoupling side reactions.

Problem: "I am performing a Suzuki-Miyaura coupling using a halogenated derivative of 2-Methyl-1,3-benzoxazole (e.g., 6-bromo-2-methyl-1,3-benzoxazole) and an arylboronic acid. My main byproduct is the biphenyl-like homodimer of my benzoxazole. What is causing this?"

Root Cause Analysis: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving a Pd(0) species.[5] Homocoupling primarily arises from two deviations from this cycle:

  • Oxygen-Induced Homocoupling: The active Pd(0) catalyst can be oxidized by trace oxygen to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid partner.[2]

  • Competitive Transmetalation/Reductive Elimination: If the rate of transmetalation of the arylboronic acid to the palladium complex is slow relative to other pathways, side reactions can dominate. For instance, a second molecule of the starting halide can react with the palladium complex, leading to homodimer formation after reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pdi_complex R¹-Pd(II)-X (Aryl-Pd Complex) pd0:e->pdi_complex:w R¹-X transmetal Transmetalation (with R²-B(OH)₂ + Base) pdii_complex R¹-Pd(II)-R² pdi_complex:s->pdii_complex:n ox_add_2 Oxidative Addition pdi_homo R¹-Pd(II)-R¹ pdi_complex->pdi_homo R¹-X red_elim Reductive Elimination product R¹-R² (Desired Product) pdii_complex->product product->pd0 homo_path Homocoupling Pathway (Undesired) red_elim_homo Reductive Elimination dimer R¹-R¹ (Homodimer) pdi_homo->dimer dimer->pd0 Acylation_Workflow start Start: Dissolve Amine & Base in Anhydrous Solvent cool Cool Reaction to 0 °C (Ice Bath) start->cool 1 reagent_add Slow, Dropwise Addition of Acylating Agent (e.g., Acyl Chloride in Solvent) cool->reagent_add 2 stir Stir at 0 °C for 30 min, then Warm to Room Temp reagent_add->stir 3 monitor Monitor Reaction (TLC / LC-MS) stir->monitor 4 quench Quench Reaction (e.g., with water or sat. NaHCO₃) monitor->quench 5 workup Aqueous Work-up & Extraction quench->workup 6 purify Purification (Chromatography / Recrystallization) workup->purify 7

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 2-Methyl-1,3-benzoxazol-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights and troubleshooting advice for using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure a successful and well-understood reaction.

Overview of the Synthesis

The synthesis of this compound is a classic example of heterocyclic ring formation, a cornerstone of many pharmaceutical syntheses.[1] A common and efficient laboratory method involves the condensation and subsequent cyclization of 2,4-diaminophenol with an acetylating agent, such as acetic anhydride or acetic acid.[1][2]

The reaction proceeds in two main stages:

  • Acylation: The more nucleophilic amino group of 2,4-diaminophenol attacks the acetic anhydride to form an acetamide intermediate.

  • Cyclization/Dehydration: Under heating, the hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of a water molecule to form the benzoxazole ring.[2]

Effective reaction monitoring is critical to determine the point of completion, identify the formation of any byproducts, and ensure the desired product is obtained with high purity.

General Experimental Workflow

The following diagram illustrates the typical workflow for setting up the synthesis and monitoring its progress using both TLC and LC-MS.

Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision start Combine 2,4-diaminophenol, acetic anhydride, and solvent react Heat reaction mixture (e.g., reflux) start->react Initiate sample Withdraw aliquot from reaction react->sample Time point (t) prep Quench & Dilute Sample sample->prep tlc TLC Analysis prep->tlc lcms LC-MS Analysis prep->lcms interpret Interpret Data: - Starting material consumed? - Product formed? - Byproducts present? tlc->interpret lcms->interpret decision Reaction Complete? interpret->decision workup Proceed to Work-up & Purification decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->react Monitor at t+1

Caption: Overall workflow for synthesis and reaction monitoring.
Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[3] It allows for the visual tracking of the consumption of starting materials and the formation of the product based on differences in polarity.[4]

Detailed TLC Protocol
  • Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of your 2,4-diaminophenol starting material in a suitable solvent (e.g., methanol).

    • Take an aliquot of the reaction mixture and dilute it with a solvent like ethyl acetate.

    • Using a capillary tube, apply small, concentrated spots onto the designated lanes on the baseline. The co-spot lane receives a spot of the SM first, followed by a spot of the RM directly on top.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. A common starting eluent for this transformation is a mixture of 30-50% Ethyl Acetate in Hexane . Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[6]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[6] Visualize the spots. Since the starting material and product contain aromatic rings, they should be visible under a UV lamp (254 nm).[3] Further visualization can be achieved using staining agents like iodine or p-anisaldehyde, which can be helpful for detecting non-UV active impurities.

Interpreting the TLC Plate

The key to monitoring this reaction is the significant polarity difference between the starting material and the product.

CompoundStructurePolarityExpected Rf (30% EtOAc/Hexane)
2,4-Diaminophenol (Starting Material)2,4-diaminophenolVery High~0.0 - 0.1 (Stays near baseline)
This compound (Product)This compoundModerate~0.4 - 0.6
  • Starting Material (2,4-diaminophenol): Contains two polar amine groups and a hydroxyl group, making it very polar. It will adhere strongly to the silica gel and exhibit a very low Retention Factor (Rf).[4][7]

  • Product (this compound): The cyclization removes the highly polar hydroxyl group and one of the amine functionalities from direct interaction, making the product significantly less polar than the starting material. It will travel further up the plate, resulting in a higher Rf value.[5]

The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

TLC Troubleshooting and FAQs

Q: My spots are streaking down the plate. What's wrong? A: Streaking is often caused by overloading the sample or using a solvent in which the sample is too soluble, causing it to "bleed" during spotting. Try diluting your sample significantly before spotting.[8] For amine-containing compounds, which are basic, streaking can also occur due to strong interactions with the slightly acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the silica surface and produce much sharper spots.[9]

Q: My spots are all at the very top (or very bottom) of the plate. A: This indicates an inappropriate eluent polarity.

  • Spots at the top (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 50% to 30% ethyl acetate in hexane).[10]

  • Spots at the bottom (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.[6][10] An ideal Rf for the product is between 0.3 and 0.7 for the best separation and visualization.[10]

Q: I see a new spot on the TLC plate that isn't my starting material or product. What is it? A: This is likely an intermediate or a byproduct. In this synthesis, a common intermediate is the acylated, uncyclized N-(5-amino-2-hydroxyphenyl)acetamide. This intermediate would be more polar than the final product but less polar than the starting diaminophenol, appearing at an Rf value between the two. If this spot persists, it may indicate that the cyclization step is slow or incomplete, possibly requiring more heat or longer reaction time.

TLC_Troubleshooting cluster_streak Troubleshooting Streaking cluster_rf Troubleshooting R_f cluster_extra Troubleshooting Extra Spot start Observe TLC Plate q1 What is the issue? start->q1 streaking Streaking Spots q1->streaking bad_rf R_f too High/Low q1->bad_rf extra_spot Unexpected Spot q1->extra_spot s1 Dilute sample before spotting streaking->s1 rf_q Where are spots? bad_rf->rf_q e1 Hypothesize identity: Intermediate or byproduct? extra_spot->e1 s2 Add 0.5% Triethylamine to eluent s1->s2 If persists rf_high Decrease eluent polarity (less Ethyl Acetate) rf_q->rf_high Top rf_low Increase eluent polarity (more Ethyl Acetate) rf_q->rf_low Bottom e2 Consider reaction conditions: - Incomplete cyclization? - Side reaction? e1->e2 e3 Action: Increase heat/time or characterize impurity e2->e3

Caption: Decision tree for common TLC troubleshooting scenarios.
Reaction Monitoring by LC-MS

LC-MS provides more definitive, quantitative data than TLC. It confirms the molecular weight of the compounds in your reaction mixture, providing unambiguous evidence of product formation and allowing for the detection of trace-level impurities.[11]

Key Analytical Parameters
ParameterValueRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization (ESI+).
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic eluent to move compounds off the reverse-phase column.
Gradient 5% to 95% B over 5-10 minutesA standard screening gradient to elute compounds across a range of polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)The amine groups on both the starting material and product are readily protonated.[12]
Expected Mass-to-Charge (m/z) Ratios

Mass spectrometry detects ions, so we look for the protonated molecule, [M+H]+.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
2,4-Diaminophenol C6H8N2O124.14125.07
This compound C8H8N2O148.16149.07

Note: The expected [M+H]+ is calculated using the mass of the most abundant isotopes.

LC-MS Troubleshooting and FAQs

Q: I don't see a peak for my product, but the TLC shows it's there. What should I do? A: This could be an issue of sensitivity or ionization.

  • Check Concentration: Ensure your sample is not too dilute. Concentrate the sample and re-inject.

  • Verify Ionization: Confirm you are using the correct ionization mode (ESI+ is appropriate here). The presence of formic acid in the mobile phase is crucial for efficient protonation.

  • Source Contamination: A dirty ion source can suppress the signal. If the instrument hasn't been maintained recently, this could be a cause.

Q: I'm seeing a lot of background noise or unexpected peaks in my chromatogram. A: High background is often due to contamination.

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Non-volatile salts or impurities can create significant background ions.

  • Sample Matrix: If your reaction solvent (e.g., DMF, DMSO) is not fully removed, it can cause ion suppression and high background. A simple liquid-liquid extraction or solid-phase extraction (SPE) of your sample aliquot before injection can help clean it up.[12]

Q: My peak shape is poor (tailing or fronting). How can I fix this? A: Poor peak shape often points to chromatographic issues.

  • Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute your sample and re-inject.

  • Secondary Interactions: Basic amines can interact with residual silanols on the silica-based C18 column, causing peak tailing. The acidic mobile phase (0.1% formic acid) helps to protonate the amines and mitigate these interactions, but if tailing is severe, a column with a different stationary phase or end-capping might be necessary.

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion. Try to dissolve your sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

Q: My retention times are shifting between injections. A: Retention time instability can be caused by several factors.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.

  • Pump Performance: Fluctuations in pump pressure or improper solvent mixing can lead to shifting retention times. Check the LC system for leaks or bubbles in the solvent lines.

  • Column Temperature: Temperature fluctuations can affect retention. Using a column oven provides a stable thermal environment and improves reproducibility.

References
  • Mohammad, A., et al. (2000). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Ghafoor, A., & Bark, L.S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
  • University of California, Los Angeles. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7266, 2,4-Diaminophenol. [Link]

  • Tang, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
  • Chen, Y., et al. (2011).
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Bao, M., et al. (n.d.).
  • Mount Allison University. (n.d.).
  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Reddit. (2020). Rf value for TLC. [Link]

  • University of Colorado Boulder. (n.d.).
  • Regan, J., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed.
  • Sousa, M. M., et al. (n.d.). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes.
  • Silva, A. M., et al. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2021). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis.
  • Royal Society of Chemistry. (2023).
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]

  • ResearchGate. (n.d.).
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles.
  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-((benzyloxy)-methyl)-1H-benzimidazole. PMC - NIH.

Sources

impact of starting material purity on 2-Methyl-1,3-benzoxazol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the critical impact of starting material purity. The information herein is structured to provide direct, actionable solutions to issues you may encounter during your experiments.

Introduction: The Purity Prerogative

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its successful synthesis is fundamentally dependent on the quality of the starting materials. Impurities, even in trace amounts, can lead to a cascade of issues including low yields, formation of intractable side products, and discoloration, ultimately compromising the integrity of the final compound. This guide elucidates the causal links between reactant purity and reaction outcomes, offering field-proven troubleshooting strategies.

General Synthesis Pathway

The most common and direct route to this compound involves the condensation and subsequent cyclization of 4-amino-2-aminophenol with an acetylating agent, typically acetic anhydride. The reaction proceeds via an initial N-acetylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclodehydration.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product 4_amino_2_aminophenol 4-Amino-2-aminophenol intermediate N-acetylated Intermediate 4_amino_2_aminophenol->intermediate + Acetic Anhydride acetic_anhydride Acetic Anhydride ((CH3CO)2O) acetic_anhydride->intermediate cyclization Cyclodehydration (e.g., with acid catalyst) intermediate->cyclization final_product This compound cyclization->final_product

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Issue 1: Low or No Yield of Final Product

Question: My reaction resulted in a disappointingly low yield of this compound. What are the likely causes related to my starting materials?

Answer: A low yield is the most common problem and can almost always be traced back to the quality and handling of your starting materials.

  • Cause A: Impurities in 4-Amino-2-aminophenol.

    • Explanation: The aminophenol precursor is highly susceptible to oxidation, which can occur during storage, especially if exposed to air and light.[1] This leads to the formation of colored, polymeric impurities that not only reduce the molar quantity of the actual starting material but can also interfere with the reaction mechanism. Furthermore, isomeric impurities (e.g., 2-amino-3-aminophenol) will not lead to the desired product.

    • Solution:

      • Purity Assessment: Before starting, assess the purity of your 4-amino-2-aminophenol. A sharp melting point is a good initial indicator. For a more quantitative analysis, use HPLC or NMR.

      • Use High-Purity Reagents: Whenever possible, start with the highest purity grade available.

      • Proper Storage: Store the reagent under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature.

      • Purification: If you suspect oxidation (e.g., the material is dark brown or black instead of light tan), consider recrystallization from hot water or a suitable solvent system under an inert atmosphere.[2]

  • Cause B: Degradation or Impurity of Acetic Anhydride.

    • Explanation: Acetic anhydride is readily hydrolyzed by moisture to form acetic acid.[3][4] If your reagent has been improperly stored or is old, a significant portion may have converted to acetic acid. While acetic acid can participate in the reaction, it is far less efficient as an acetylating agent and less effective at promoting the final cyclodehydration step. This leads to an incomplete reaction.

    • Solution:

      • Use Fresh Reagent: Use a fresh, unopened bottle of acetic anhydride for best results.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Even atmospheric moisture can be detrimental.[5]

      • Check for Acetic Acid: The sharp, vinegar-like smell of acetic acid is a tell-tale sign of hydrolysis. For a more rigorous check, 1H NMR can be used to detect the presence of acetic acid (singlet around δ 2.05 ppm) alongside acetic anhydride (singlet around δ 2.20 ppm).[5]

  • Cause C: Incorrect Stoichiometry.

    • Explanation: If your starting materials contain significant impurities, the mass you weigh out does not correspond to the actual molar amount of the reactant. This leads to a non-optimal molar ratio, leaving one reactant in excess while the other is completely consumed, thus limiting the theoretical yield.

    • Solution: If you determine the purity of your starting materials (e.g., 95% pure), adjust the mass you use accordingly to achieve the correct molar stoichiometry.

Issue 2: Product Discoloration (Pink, Brown, or Black)

Question: My final product is a dark, colored solid instead of the expected off-white or light tan powder. How can I prevent this and clean my product?

Answer: Discoloration is a classic sign of oxidation-related impurities.

  • Primary Cause: Oxidation of the Aminophenol Starting Material.

    • Explanation: As mentioned, aminophenols are notoriously easy to oxidize.[1] These oxidized species are often highly colored aromatic compounds. When present in the starting material, they are carried through the reaction and contaminate the final product. Oxidation can also occur during the reaction itself if not performed under an inert atmosphere.

    • Prevention:

      • Inert Atmosphere: The most critical preventative measure is to run the entire synthesis, including any workup and filtration steps, under a blanket of nitrogen or argon. This minimizes contact with atmospheric oxygen.

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Remediation:

      • Activated Charcoal: Treatment of the crude product with activated charcoal is highly effective for adsorbing colored impurities.[1] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter hot through a pad of celite to remove the charcoal.

      • Recrystallization: This can be effective if the colored impurities have different solubility profiles from your desired product.[6]

      • Column Chromatography: For high-purity requirements, column chromatography on silica gel is the most reliable method to separate the product from colored impurities.[1][7]

Issue 3: Unexpected Side Products in Analytical Data (NMR, LC-MS)

Question: My NMR and/or LC-MS analysis shows multiple unexpected peaks. What are these impurities and where do they come from?

Answer: The presence of side products points to incomplete reactions or competing reaction pathways, often exacerbated by impure starting materials.

  • Potential Side Product A: Incompletely Cyclized Intermediate.

    • Explanation: The reaction proceeds through an N-acetylated aminophenol intermediate. If the cyclization step is incomplete (due to insufficient acid catalyst, low temperature, or short reaction time), this intermediate will remain as a major impurity.

    • Identification & Solution: This intermediate will have a different mass and NMR spectrum (e.g., showing both phenolic -OH and amide -NH protons). To resolve this, ensure sufficient acid catalyst is present and consider increasing the reaction temperature or time. Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Potential Side Product B: Isomeric Benzoxazole Products.

    • Explanation: If your 4-amino-2-aminophenol starting material is contaminated with other isomers (e.g., 3-amino-4-aminophenol), these will also react with acetic anhydride to produce isomeric benzoxazole products that can be very difficult to separate from the desired compound.

    • Identification & Solution: This is a challenging issue to fix post-synthesis. The best solution is prevention: verify the isomeric purity of your starting aminophenol using a validated analytical method before beginning the synthesis. High-resolution HPLC or GC can often separate isomers.[8]

  • Potential Side Product C: Di-acetylated Product.

    • Explanation: 4-amino-2-aminophenol has two amino groups. While the amino group ortho to the hydroxyl is generally more nucleophilic and acetylates first, under harsh conditions or with a large excess of acetic anhydride, acetylation of the second amino group can occur, preventing proper cyclization.

    • Identification & Solution: This impurity will have a significantly higher mass. Control the stoichiometry of acetic anhydride carefully (using slightly more than 1 equivalent is typical). Add the anhydride slowly to the reaction mixture to maintain control.

Data and Workflow Visualization

Table 1: Impact of Starting Material Impurities
Starting MaterialCommon ImpurityImpact on SynthesisRecommended Action
4-Amino-2-aminophenol Oxidized/Polymeric SpeciesLow yield, product discoloration (dark), potential reaction inhibition.Use inert atmosphere, store properly, purify by recrystallization.
Isomeric AminophenolsFormation of hard-to-separate isomeric side products.Verify isomeric purity by HPLC/GC before use.
WaterCan hydrolyze acetic anhydride.Use anhydrous grade or dry thoroughly.
Acetic Anhydride Acetic AcidReduced acetylation efficiency, incomplete reaction, lower yield.[9]Use fresh, high-purity anhydride; confirm purity by NMR if in doubt.
WaterRapid hydrolysis of anhydride, reducing effective concentration.[4]Use anhydrous grade, handle under dry conditions.
Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-amino-2-aminophenol (e.g., 1.38 g, 10 mmol).

  • Solvent Addition: Add polyphosphoric acid (PPA) (e.g., 20 mL) or another suitable solvent/catalyst system.

  • Reactant Addition: While stirring under a nitrogen atmosphere, slowly add acetic anhydride (e.g., 1.07 mL, 11 mmol, 1.1 eq) to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (e.g., 100 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if needed): If the solution is colored, add a small amount (e.g., 1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a celite pad if charcoal was used) to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[8]

  • Mobile Phase: Prepare an isocratic or gradient mobile phase suitable for separating aromatic amines. A common system is a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid or trifluoroacetic acid.[8] Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a final concentration of approximately 0.5-1 mg/mL.[8]

  • Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound). Inject the sample and record the chromatogram.

  • Calculation: Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

References

  • BenchChem Technical Support. (2025). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMHmvuPIe6qK07KNhbuCg4eLgxtuoON52yos62lE7DuCQmit3DSugBXCKVACDZ1fk8b7xp_wX6UST9BbfT0hliPaaf9OADfTVtWTC-FzaCkPPtZ7NSYHZtqt1nzPPi_u7TovEpQbO4VdA2Mk5YiYwZItiURYi9yoM9YJOESerDgHnovuzpBoqfOAXZePJ8V94uH4DtA9T6pe5pkXyhLtcoXjrpfhTpo2AKSwE=]
  • CP Lab Safety. (n.d.). Acetic Anhydride ACS Reagent, 98%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbrDDcmXi5ovrKi3RSu18vxR4jhYFbsN19hu0Rh4oMdbuUOhe2vD8vvBUugGO1YdnhJxAmV0AyiXsl0WwNTc64dqz4rPLeYYTkWN1gpDxpmQJhTYuKog_lGZ13VS3tYBSgWTiXXRcMvd1p9jpyKJ67N7vc3XYQhqiMeG0Sl-LZlUfBXK2Whhn87-8vb_MK-HrklQjyc2gjgHFA3ygVI_BsDR0=]
  • Pawar, S. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.
  • PubChem. (n.d.). This compound. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9rxGTQV7aaPznehOwMPDnOBt1xZKRWto6Wt-JgQVZnDz65HN0JzTp-2BrKGKoFW_o8ArVIfEW1R77YKDOCWC_cY1hGpahC-NRJ5k4R45CvmBeWWNk10f5GANVmBMEG5W32Db4ujfQvyDFNZFfal4wVGE92JLJd2rtre0=]
  • PubChem. (n.d.). Acetic Anhydride. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtvurvFDJxx4p_lJaW9rQRpjbBxexSgyUevWbaIFembXn8WlmaRpvQB_n0h0cDw1kd0oHo9gdUeyoqRILokgEQO8R3aTlg_VUyHDU8UL0i6R6pdHbuaTEPFD8iUfOUeWvo4SsqQ1jy8vhi1ASKZPfSRH2RcI4=]
  • Chemplayer. (2023). Preparation of Acetic anhydride via the classic method. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeR6tAf533bdF7mm5vwBTlbTdEXC8G6beMKvBRdHSbZ_MB5clelLjdO076jLb7Dq4C50ZoQMauNzQ8GoWQc7LLbABD-NgHXnGtxkNRUZR9fJAjaPavc2eM153JNZiPNqsXjz84Cjk=]
  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmTFbQEOX31kZ1AxoexFZNkmmcirhOypta071PdVLkJk4X25TRnzEA-ESnSoK1KyX6VfQGN-jYFbOprGO-cipvTRy-bSAqcq9_4axe6_DTa5Nv9vTeYqRX4nsZKHacXYnkmyRP576efw==]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYYQXnoHLYp5EvKLpxhSAh1zCacIGi-wqilmEzLXJvQLoXOSex7jMCfX3MSgl2gS31yw9D50rmhTf6K41k66XOya_zc2ozPCWLL-DLn04L3ue_Rl6pnxpcb1VO2I9q5dfeuSphY1JOOwlF40WZzivTMP_PE20NRqFFlMLiPsDxRWGgBCQxYBjFPuRnZq0cUmVb]
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwd7Tlaw0b_HCh3pRvA202lCwMFKoC4U22Xz90mxocFXwPHGeR-WzMIHBg86oqKab5IJnWIIng7LyqEAxyCLq0fYNETHTNqotCeB5xWA4krXyh3J6ODa5ZKT0r7rRV_wBggQ_JoydJk1CYvDI=]
  • Sigma-Aldrich. (n.d.). Acetic anhydride puriss. p.a., ACS reagent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFApclDmVZUze5lUzZeAzv-uRpkeoyXTzgJTDPdEmWmjLfovyDpCaLtuOrAjahoka6bWKgjfQceR7DvfHrkkHbH1Y3ETxWLPGC8hgPdkrKG5QjSt2qMixC46uUEBthuOHEoUw7b3ocwhbnS2tjpqZweu94=]
  • LookChem. (n.d.). 2-Aminophenol 95-55-6 wiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5aP4wl4YqqIxfXSf4ea5C6mKGHYMueRdk0-vnu6BFNe8zGYsWuhsR84a5h-PtD55GOJmodA9-xqHyvdDfUkpW_JWuTjXru2nUrTSoe8PIlJS3qscL8IuajWEJmFtngNXWCtVcAE6SzD2-fpo9Td6L153paCZC9H4azX0]
  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbqjubg9FtjECqRc2CXjC4LYA0jGFgQg3JKj5s9a2YyLLEMnSGNQcSbiSSYbUeIkAT2Mti4b95jpEmbVOE6yGXwcHrSVyCTvmQ6lZPt1gQrwTwI0QxCp5rP6d1ohyA1ToZ0NYIGuRxw6X28=]
  • Wikipedia. (n.d.). 2-Aminophenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGknccTgP-eFG6eve9geoCc20pE1tG09iwdzja3v5E_1PYzkvSo7U4zDA5eapt2j_HGY87rRhxmiQU36nyMJWniGKPszqPbenXj6LZm5SEpcTBOuPAjcwS4lMy4CkyP_wHx82_OPA=]
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOdU_w3tyy-lBtNtG3xV0BcWcp_pxpDKDUMGr_NqtOCHhLz0ndVAqamo4o3psBLyt3ef0yrWnbS-X7GpRZHz0Vim2hnUbdgacCLWW0WvIM9Ezku-LFt2QV7t9ZWgKjLU6tVM=]
  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyshQSbTLFsJFtQTBosZDi91HLw_rxAKJSADs5_Y1yXuMEBiez9Ewz_aHO1t9uKJ29xkTmHLLlZloaBMzseuowHSGL4fBhcoC1S7lrsAcAs46VAsXYNIyeuxDgTCWrq7vdarY4DCtxISn0BBq8u65tPKSDIAHHcUVCPiQdA2qeIMUqtVLMS_V2KKQYSiPhBxE-DPzI]
  • BenchChem Technical Support. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3JfBymjsSNvv8MC1RlJUq0nb01Y3wjYTa53p2sEMTM1Jq4dSHhkyKoE6bPQDkRrTfjGKY0grS-ECOm5UiFfeQCfzrqTobd7hbyKB-IDB-cgAonMVPYPG459Bbtr1rVhqhjFetnWcXoWg2noj1NSyBbjGvsR-sYgBVrDHpRwH2AzoNCb9pRIVNX9kdkArc9a_SgUewAgseSRkS2qEKVV-4LUVeQfCCB_5iv0Fz4L3cc6wW838ApMrD7lKbQ==]
  • ChemicalBook. (2021). Industrial Synthesis of 2-Aminophenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpPORW33wu6QQUKko68rhApVY1_4oqt8xG774csFs1kakw_bAAFPBqXTuJ2-W5MLpgdSxrKoEMembo1c31_2f-R8QvaNu-gHH53xvko7i8sO3VCIQlJnUdSBJ41IvY-P6lWVN5icIuxlRzRBrbxTr8mmON2VpA4wto-AXfkvkMMNqtiluZLgUixg==]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-1,3-benzoxazol-6-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 2-Methyl-1,3-benzoxazol-6-amine, a key building block in medicinal chemistry. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This document will explore two prevalent pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your experimental design.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally relies on the formation of the benzoxazole ring system, a privileged scaffold in numerous pharmacologically active compounds. The two most logical and field-proven approaches to this target molecule are:

  • Route A: Two-Step Synthesis via a Nitro Intermediate. This is the most common and well-documented approach. It involves the initial synthesis of 2-methyl-6-nitrobenzoxazole from a readily available starting material, followed by the reduction of the nitro group to the desired amine.

  • Route B: Single-Step Condensation. This more direct route involves the cyclization of a diamine precursor with an acetylating agent. While seemingly more efficient, this pathway presents its own set of challenges related to starting material stability and potential side reactions.

This guide will dissect each route, providing the necessary data for an informed decision on which method best suits your research or development needs.

Route A: Two-Step Synthesis via 2-methyl-6-nitrobenzoxazole Intermediate

This robust and reliable two-step method is often the preferred choice due to the high availability and stability of the starting material, 2-amino-4-nitrophenol.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-4-nitrophenol C 2-Methyl-6-nitrobenzoxazole A->C Heat (Δ) B Acetic Anhydride B->C D 2-Methyl-6-nitrobenzoxazole F This compound D->F E Reducing Agent (e.g., Pd/C, H₂ or SnCl₂/HCl) E->F

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 2-Methyl-6-nitrobenzoxazole

The initial step is a condensation reaction between 2-amino-4-nitrophenol and an acetylating agent, typically acetic anhydride or acetic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1] The reaction proceeds via acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[2]

Experimental Protocol: Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-nitrophenol (1 equivalent).

  • Reagent Addition: Add polyphosphoric acid (PPA) as a solvent and catalyst, ensuring the starting material is fully submerged. Add acetic acid (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to 140-150°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, 2-methyl-6-nitrobenzoxazole, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 2-Methyl-6-nitrobenzoxazole

The second step involves the reduction of the nitro group at the 6-position to an amine. This is a standard transformation in organic synthesis, and several methods are effective.

Experimental Protocol: Catalytic Hydrogenation (Preferred for Cleanliness)
  • Reaction Setup: To a solution of 2-methyl-6-nitrobenzoxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting this compound can be purified by column chromatography or recrystallization.

Route B: Single-Step Condensation from 4-Amino-2-aminophenol

This approach is more atom-economical as it aims to form the final product in a single step. The reaction involves the direct condensation of 4-amino-2-aminophenol with an acetylating agent.

Workflow for Route B

Route B Workflow cluster_0 Single-Step Condensation A 4-Amino-2-aminophenol C This compound A->C Heat (Δ) B Acetic Anhydride B->C

Caption: Workflow for the single-step synthesis of this compound.

Mechanistic Considerations and Challenges

The primary challenge of this route lies in the starting material, 4-amino-2-aminophenol. This compound is susceptible to oxidation and may not be as commercially available or as stable as its nitro-substituted counterpart. Furthermore, the presence of two nucleophilic amino groups can lead to competitive acylation, potentially forming di-acetylated byproducts and reducing the overall yield of the desired cyclized product. Selective acylation of the amino group at the 2-position is crucial for successful cyclization.

Experimental Protocol: Single-Step Condensation
  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-aminophenol (1 equivalent) in water or a mild acidic solution.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the suspension while stirring at room temperature. The reaction is often exothermic.

  • Reaction Conditions: After the initial acylation, the mixture is heated to induce cyclization and dehydration. The optimal temperature and reaction time need to be determined empirically.

  • Work-up and Isolation: The work-up would be similar to Route A, involving neutralization and extraction or filtration of the product.

  • Purification: Extensive purification, likely through column chromatography, would be necessary to separate the desired product from any di-acetylated or uncyclized byproducts.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Two-Step via Nitro IntermediateRoute B: Single-Step Condensation
Number of Steps TwoOne
Starting Material 2-Amino-4-nitrophenol4-Amino-2-aminophenol
Starting Material Availability High, commercially available.[3]Lower, may require synthesis, less stable.
Overall Yield Generally moderate to high and more predictable.Potentially lower and more variable due to side reactions.
Reaction Conditions Step 1: High temperature (140-150°C). Step 2: Mild (room temp, atmospheric pressure).Requires careful temperature control to manage selectivity.
Purification Straightforward purification at each step.More complex purification may be required.
Scalability Highly scalable and well-established in process chemistry.Less scalable due to potential selectivity issues.
Safety & Environment Involves a high-temperature step and catalytic hydrogenation.Avoids the nitro intermediate but may use excess reagents.

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound with high purity, Route A (Two-Step Synthesis via Nitro Intermediate) is the recommended methodology. The predictability of the reaction, the stability and availability of the starting material, and the cleaner reaction profile of the reduction step outweigh the disadvantage of an additional synthetic step.

Route B, while attractive for its directness, presents significant challenges in starting material sourcing and reaction control, making it less suitable for applications where consistency and purity are paramount. The potential for byproduct formation necessitates more intensive purification efforts, which can offset the time saved by a single-step process.

Ultimately, the choice of synthesis will depend on the specific project requirements, including scale, available equipment, and desired purity. However, for most applications in a professional research and development setting, the robustness of Route A provides a clear advantage.

References

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. U.S. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. U.S. National Library of Medicine. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-methylbenzoxazole. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. U.S. National Library of Medicine. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Royal Society of Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available at: [Link]

  • International Agency for Research on Cancer. (n.d.). 2-Amino-4-nitrophenol. Available at: [Link]

  • Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitrobenzoxazole. U.S. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Available at: [Link]

  • MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][4][5] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-1,3-benzoxazol-6-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic placement of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide focuses on 2-Methyl-1,3-benzoxazol-6-amine and its positional isomers, exploring the potential variations in their biological activity.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, a framework for future investigation, and detailed experimental protocols for comparative analysis.

Introduction to 2-Methyl-1,3-benzoxazol-amine Isomers

The core structure of 2-Methyl-1,3-benzoxazol-amine consists of a 2-methylbenzoxazole core with an amine (-NH₂) substituent on the benzene ring. The position of this amine group gives rise to four structural isomers:

  • 2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5)[3]

  • 2-Methyl-1,3-benzoxazol-5-amine

  • This compound (CAS: 5676-60-8)[4]

  • 2-Methyl-1,3-benzoxazol-7-amine

The electronic properties of the benzoxazole ring system are influenced by the position of the electron-donating amine group, which in turn can affect the molecule's interaction with biological targets. However, a significant gap in the current scientific literature is the absence of direct comparative studies on the biological activities of these specific positional isomers. While numerous studies have explored the biological potential of various benzoxazole derivatives, a systematic evaluation of the impact of the amine position in this particular series is not publicly available.[2][5]

Biological Activities of Substituted Benzoxazole Derivatives

Although specific data on the target isomers is scarce, the broader family of benzoxazole derivatives has been extensively studied, revealing a range of biological activities.

Anticancer Activity

Benzoxazole derivatives have emerged as promising candidates in oncology research.[6] For instance, a novel series of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles, which are derivatives of the 6-amino isomer, have been synthesized and evaluated for their cytotoxic effects on human A-549 lung carcinoma cells.[7] This highlights the potential of the 6-amino benzoxazole scaffold as a starting point for the development of new anticancer agents. The mechanisms of action for anticancer benzoxazoles are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival.[2]

Antimicrobial Activity

The benzoxazole nucleus is a key feature in many compounds with potent antimicrobial properties.[1] Studies on various 2-substituted benzoxazoles have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8] The antimicrobial efficacy is often dependent on the nature and position of the substituents on the benzoxazole ring system.

Comparative Analysis: A Call for Future Research

As of the writing of this guide, no direct comparative experimental data for the biological activities of 2-Methyl-1,3-benzoxazol-4-amine, -5-amine, -6-amine, and -7-amine has been found in peer-reviewed literature. Therefore, a quantitative comparison of their potency and efficacy is not possible at this time.

The following sections provide standardized experimental protocols that can be employed to perform a direct comparative analysis of these isomers. Such a study would be a valuable contribution to the field of medicinal chemistry, providing crucial structure-activity relationship (SAR) data.

Experimental Protocols

To facilitate the comparative biological evaluation of the 2-Methyl-1,3-benzoxazol-amine isomers, the following detailed, self-validating experimental workflows are provided.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of the benzoxazole isomers on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay and Data Analysis p1 1. Culture cancer cells to ~80% confluency. p2 2. Trypsinize and count cells. p1->p2 p3 3. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. p2->p3 p4 4. Incubate for 24 hours to allow for cell attachment. p3->p4 t1 5. Prepare serial dilutions of each isomer in culture medium. p4->t1 t2 6. Add 100 µL of each concentration to the respective wells. t1->t2 t3 7. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin). t2->t3 t4 8. Incubate for 48-72 hours. t3->t4 a1 9. Add 20 µL of MTT solution (5 mg/mL) to each well. t4->a1 a2 10. Incubate for 4 hours until formazan crystals form. a1->a2 a3 11. Aspirate the medium and add 150 µL of DMSO to dissolve the crystals. a2->a3 a4 12. Read absorbance at 570 nm using a microplate reader. a3->a4 a5 13. Calculate cell viability and determine IC50 values. a4->a5

Caption: Workflow for determining the in vitro cytotoxicity of benzoxazole isomers using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the benzoxazole isomers against various bacterial and fungal strains. The broth microdilution method is a standardized and quantitative technique.[1][9]

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis MIC Determination p1 1. Prepare a stock solution of each isomer in DMSO. p2 2. Perform serial two-fold dilutions in a 96-well plate containing Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi). p1->p2 p3 3. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). p2->p3 i1 4. Inoculate each well with the microbial suspension. p3->i1 i2 5. Include a positive control (microbes, no compound) and a negative control (broth only). i1->i2 i3 6. Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi). i2->i3 a1 7. Visually inspect the wells for turbidity (microbial growth). i3->a1 a2 8. The MIC is the lowest concentration of the compound that completely inhibits visible growth. a1->a2 a3 9. Optional: Use a viability indicator like resazurin for colorimetric reading. a2->a3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole isomers.

Conclusion

The 2-Methyl-1,3-benzoxazol-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature underscores the biological potential of the broader benzoxazole class, a clear understanding of the structure-activity relationship concerning the position of the amine substituent in 2-methyl-1,3-benzoxazole-amine is currently lacking. The experimental protocols provided in this guide offer a standardized approach for researchers to undertake a direct comparative analysis of these isomers. The resulting data would be invaluable for guiding future drug design and optimization efforts in this chemical space.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and antimicrobial activity of some methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,3-benzoxazol-6-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Methyl-1,3-benzoxazol-6-amine analogs, offering a comparative overview of their potential as anticancer and antimicrobial agents. By examining the impact of structural modifications on biological activity, we aim to furnish researchers with the insights necessary to guide the rational design of novel therapeutics.

Introduction to the this compound Scaffold

The this compound core represents a privileged scaffold in drug discovery. The benzoxazole moiety, a fusion of benzene and oxazole rings, confers a rigid, planar structure that can effectively interact with various biological targets.[2] The strategic placement of a methyl group at the 2-position and an amine at the 6-position provides key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have garnered significant interest for their potential to inhibit key enzymes in cancer progression and microbial growth.[3][4]

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs typically commences with a substituted 2-aminophenol. The formation of the benzoxazole ring can be achieved through various cyclization strategies.[1] Subsequent modifications, particularly at the 6-amino position, are crucial for exploring the SAR.

General Synthesis of the Core Scaffold

A common route to the 2-methyl-6-aminobenzoxazole core involves the cyclization of a 2,4-diaminophenol derivative with an acetylating agent. Alternatively, a 2-amino-4-nitrophenol can be used, followed by reduction of the nitro group to an amine.

Protocol: N-Acylation of this compound

The derivatization of the 6-amino group is a key strategy for SAR exploration. N-acylation, for instance, can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-acylated analog.[5]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 2- and 6-positions. This section compares the anticancer and antimicrobial activities of various analogs, supported by experimental data from the literature.

Anticancer Activity: Kinase Inhibition

Numerous benzoxazole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][6] The 6-amino group of the scaffold can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site.

Logical Relationship: Kinase Inhibition by Benzoxazole Analogs

SAR_Kinase_Inhibition cluster_0 Structural Modifications cluster_1 Mechanism of Action cluster_2 Biological Outcome Core This compound Scaffold Substituent Modification at 6-NH2 group (e.g., Acylation, Alkylation) Core->Substituent Binding Interaction with Kinase ATP-Binding Pocket Substituent->Binding Modulates binding affinity Inhibition Inhibition of Kinase Activity Binding->Inhibition Pathway Disruption of Cancer Signaling Pathways Inhibition->Pathway Effect Antiproliferative Effect Pathway->Effect

Caption: Logical workflow of kinase inhibition by this compound analogs.

Table 1: Representative Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
2-Amino-7-substituted benzoxazolesRSK2Varied substituents at the 7-positionPotent inhibition observed[4]
Substituted benzoxazolesVEGFR-2Varied substituents on the benzoxazole core97.38 (for compound 12l)[6]

Note: This table presents data from related benzoxazole series to illustrate the potential for kinase inhibition. Direct comparative data for this compound analogs is needed for a definitive SAR.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory potential of novel analogs, a robust in vitro kinase assay is essential.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified target kinase, a suitable peptide substrate, ATP, and the test compounds at various concentrations in a kinase assay buffer.[7]

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Dispense Reagents into 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Detect Phosphorylation D->E F Data Analysis: Calculate % Inhibition & IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting essential bacterial enzymes or disrupting cell wall integrity.[2] The SAR in this context often relates to the overall lipophilicity and electronic properties of the molecule, which influence its ability to penetrate bacterial cell membranes.

Systematic studies on 2,5-disubstituted benzoxazoles have revealed that the nature and position of substituents are critical for antibacterial and antifungal activity.[3] For example, certain substitutions can lead to broad-spectrum activity, while others may confer selectivity for specific microbial strains.

Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives

Compound SeriesTest OrganismKey Structural FeaturesMIC (µg/mL)Reference
3,4,5-trimethoxyphenyl benzoxazolesS. aureus, B. subtilis, E. coliVaried substituents on the benzoxazole core15.6 - 500[10]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-onesM. luteusThiazole moiety at the 6-position31.25[11]
2-substituted benzoxazolesVarious bacteria and fungiDiverse substituents at the 2-positionPotent activity observed[2]

Note: This table highlights the antimicrobial potential of various benzoxazole scaffolds. A systematic study of this compound analogs is required to establish a clear SAR for this specific class.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Structure-Activity Relationship Summary and Future Directions

Based on the analysis of related benzoxazole series, several key SAR trends can be hypothesized for this compound analogs:

  • Substitution at the 6-Amino Group:

    • Acylation: Introducing acyl groups can modulate hydrogen bonding capacity and steric bulk. This can be critical for fitting into the active sites of enzymes like kinases. The nature of the acyl group (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing) will likely have a significant impact on activity.

    • Alkylation/Arylation: N-alkylation or N-arylation can alter the lipophilicity and basicity of the amine, which can influence cell permeability and target engagement.

  • Modification of the 2-Methyl Group:

    • Replacing the methyl group with larger alkyl or aryl groups can provide additional hydrophobic interactions with the target protein. However, this may also introduce steric hindrance. The electronic nature of aryl substituents can also play a crucial role.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Varying the acyl and alkyl/aryl substituents on the 6-amino group to probe the electronic and steric requirements for optimal activity against specific kinase and microbial targets.

  • Exploring modifications of the 2-methyl group to understand its contribution to binding and overall activity.

  • Conducting comprehensive in vitro and in vivo studies on the most promising analogs to validate their therapeutic potential.

By systematically exploring the chemical space around the this compound scaffold, it is possible to uncover novel and potent drug candidates for the treatment of cancer and infectious diseases.

References

  • Antimicrobial activity results (MIC µg/ml) of synthesized compounds. ResearchGate. Available from: [Link]

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITIONS USING A NATURAL REUSABLE CLAY. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available from: [Link]

  • Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Synthesis of N-acylated amines. ResearchGate. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Semantic Scholar. Available from: [Link]

  • 2-Amino-7-substituted Benzoxazole Analogs as Potent RSK2 Inhibitors. PubMed. Available from: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available from: [Link]

  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available from: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available from: [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. Available from: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available from: [Link]

  • In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. PMC. Available from: [Link]

Sources

A Comparative Analysis of Benzoxazole and Benzimidazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-Methyl-1,3-benzoxazole and 2-Methyl-1H-benzimidazole

In the landscape of medicinal chemistry, the benzoxazole and benzimidazole scaffolds stand out as "privileged structures" due to their consistent presence in a multitude of biologically active compounds. Their versatile nature, arising from a fusion of a benzene ring with an oxazole or imidazole ring, respectively, allows for a wide range of chemical modifications and biological activities. This guide provides an in-depth comparative analysis of two representative compounds from these classes: 2-Methyl-1,3-benzoxazole and 2-Methyl-1H-benzimidazole.

While the initial focus of this guide was to be on 2-Methyl-1,3-benzoxazol-6-amine, a thorough review of the scientific literature revealed a scarcity of available data for this specific derivative. To provide a robust and data-supported comparison, we have pivoted to the parent compound, 2-Methyl-1,3-benzoxazole, and its structural analogue, 2-Methyl-1H-benzimidazole. This allows for a more meaningful and scientifically grounded comparative analysis of the core scaffolds.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these two important heterocyclic compounds, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Heterocycles

The seemingly subtle difference between an oxygen atom in the benzoxazole ring and a nitrogen atom in the benzimidazole ring imparts significant variations in their physicochemical properties. These differences, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

Property2-Methyl-1,3-benzoxazole2-Methyl-1H-benzimidazoleReference(s)
Molecular Formula C₈H₇NOC₈H₈N₂[1][2]
Molecular Weight 133.15 g/mol 132.16 g/mol [1][2]
Appearance Pale yellow to dark yellow clear liquidWhite to off-white crystalline solid[1][3][4]
Melting Point 5-10 °C172-174 °C[5][6]
Boiling Point 178 °C360 °C[4][5]
Solubility Insoluble in water, soluble in ethanolSparingly soluble in water, soluble in alcohol and hot water[1][4][7]
pKa Not readily available5.48 (weak base)[3]

The most striking difference lies in their melting and boiling points, with 2-methylbenzimidazole exhibiting significantly higher values due to its ability to form intermolecular hydrogen bonds through the N-H group in the imidazole ring. This also contributes to its slightly better solubility in polar solvents compared to 2-methylbenzoxazole. These properties have a direct impact on formulation development and drug delivery strategies.

Synthetic Pathways: Building the Core Scaffolds

The synthesis of both 2-methylbenzoxazole and 2-methylbenzimidazole is well-established, with the most common methods involving the condensation of a substituted benzene precursor with acetic acid or its derivatives. The choice of starting material dictates the resulting heterocyclic system.

General Synthetic Workflow

G cluster_0 Benzoxazole Synthesis cluster_1 Benzimidazole Synthesis 2-Aminophenol 2-Aminophenol Condensation & Cyclization Condensation & Cyclization 2-Aminophenol->Condensation & Cyclization Nucleophilic Attack Acetic Acid/Anhydride Acetic Acid/Anhydride Acetic Acid/Anhydride->Condensation & Cyclization 2-Methylbenzoxazole 2-Methylbenzoxazole Condensation & Cyclization->2-Methylbenzoxazole Dehydration o-Phenylenediamine o-Phenylenediamine Condensation & Cyclization_2 Condensation & Cyclization o-Phenylenediamine->Condensation & Cyclization_2 Nucleophilic Attack Acetic Acid Acetic Acid Acetic Acid->Condensation & Cyclization_2 2-Methylbenzimidazole 2-Methylbenzimidazole Condensation & Cyclization_2->2-Methylbenzimidazole Dehydration

Caption: General synthetic workflows for 2-methylbenzoxazole and 2-methylbenzimidazole.

Experimental Protocol: Synthesis of 2-Methyl-1,3-benzoxazole from 2-Aminophenol[9]

This protocol details a two-step synthesis involving the formation of a 2-acetamidophenol intermediate followed by cyclization.

Step 1: Acylation of 2-Aminophenol

  • In a 250 mL round-bottom flask, suspend 10.9 g (0.1 mol) of o-aminophenol in 100 mL of deionized water.

  • While stirring, slowly add 10.2 mL (0.11 mol) of acetic anhydride to the suspension. The reaction is exothermic.

  • Continue stirring the mixture at room temperature for 30-60 minutes. The intermediate, 2-acetamidophenol, will precipitate.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

Step 2: Cyclization and Dehydration to 2-Methylbenzoxazole

  • Place the dried 2-acetamidophenol from the previous step into a round-bottom flask equipped for distillation.

  • Heat the flask to a temperature of 160-170°C. The cyclization reaction will occur with the elimination of water.

  • The 2-methylbenzoxazole product will distill over. Collect the distillate.

  • Transfer the collected distillate to a separatory funnel, dissolve in ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole from o-Phenylenediamine[10][11][12]

This protocol describes the direct condensation of o-phenylenediamine with acetic acid.

  • In a 500 mL round-bottom flask, place 12.5 g of o-phenylenediamine and 11.25 g of 90% acetic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the crude 2-methylbenzimidazole precipitate by suction filtration.

  • Wash the crude product thoroughly with ice-cold water.

  • For purification, recrystallize the crude product from 10% aqueous ethanol.

  • Filter the recrystallized product, dry, and determine the melting point.

Biological Activities: A Comparative Overview

Both benzoxazole and benzimidazole scaffolds are renowned for their wide spectrum of biological activities. The introduction of a methyl group at the 2-position can modulate this activity.

Biological Activity2-Methyl-1,3-benzoxazole Derivatives2-Methyl-1H-benzimidazole DerivativesReference(s)
Antimicrobial Active against various bacteria and fungi. Some derivatives inhibit bacterial DNA gyrase.Broad-spectrum antibacterial and antifungal activity.[8][9]
Anticancer Derivatives have shown activity against various cancer cell lines, often by inducing apoptosis. Some act as Topoisomerase II inhibitors.Potent anticancer activity through mechanisms like inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest.[8][10]
Antiviral Used in the synthesis of HIV-reverse transcriptase inhibitors.Derivatives have shown activity against various viruses.[8]
Antioxidant Some derivatives exhibit antioxidant properties.Demonstrated radical scavenging activity in DPPH assays.[11][12]

The benzimidazole scaffold, with its ability to act as both a hydrogen bond donor and acceptor, often exhibits a broader and more potent range of biological activities compared to its benzoxazole counterpart. The N-H proton in the imidazole ring is crucial for interaction with various biological targets.

Mechanism of Action: A Visual Comparison

G cluster_0 2-Methylbenzoxazole Derivatives (Anticancer) cluster_1 2-Methylbenzimidazole Derivatives (Anticancer) Benzoxazole_Derivative 2-Methylbenzoxazole Derivative Topoisomerase_II Topoisomerase II Benzoxazole_Derivative->Topoisomerase_II Inhibits DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Induces Benzimidazole_Derivative 2-Methylbenzimidazole Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Formation->Cell_Cycle_Arrest Induces Apoptosis_2 Apoptosis Cell_Cycle_Arrest->Apoptosis_2

Caption: Simplified mechanisms of anticancer action for benzoxazole and benzimidazole derivatives.

Experimental Protocols for Biological Evaluation

To provide a framework for the comparative biological evaluation of these scaffolds, the following are standard in vitro protocols for assessing antimicrobial and anticancer activities.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Stock Solution: Dissolve the test compounds (2-methylbenzoxazole and 2-methylbenzimidazole) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 10 µL of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The comparative analysis of 2-Methyl-1,3-benzoxazole and 2-Methyl-1H-benzimidazole highlights the profound impact of subtle structural modifications on the physicochemical and biological properties of these privileged scaffolds. While both classes of compounds offer significant potential in drug discovery, the benzimidazole scaffold, with its hydrogen bonding capabilities, often presents a more versatile platform for developing a wide range of therapeutic agents. The synthetic routes to both scaffolds are well-established and amenable to the generation of diverse chemical libraries. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations and further explore the therapeutic potential of these fascinating heterocyclic systems.

References

  • A Comparative Guide to 2-Methylbenzoxazole and 2-Methylbenzothiazole in Biological Applic
  • PubChem Compound Summary for CID 7225, 2-Methylbenzoxazole.
  • Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. (2025). BenchChem.
  • 2-Methylbenzimidazole 615-15-6 wiki. Guidechem.
  • Synthesis of 2-Methylbenzoxazole from o-aminophenol and acetic anhydride. (2025). BenchChem.
  • A Technical Guide on 2-Methylbenzoxazole: From Chemical Scaffold to Biologically Active Deriv
  • Saini, S., Dhiman, N., Mittal, A., & Kumar, G. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102.
  • CAS 95-21-6: 2-Methylbenzoxazole. CymitQuimica.
  • PubChem Compound Summary for CID 11984, 2-Methylbenzimidazole.
  • Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. (2019).
  • Preparation method of 2-methylbenzimidazole. (2012).
  • Synthesis of 2- Methyl benzimidazole. (2020). YouTube.
  • 2-Methylbenzimidazole | 615-15-6. ChemicalBook.
  • Benzimidazole. Organic Syntheses.
  • 2-methylbenzoxazole | CAS#:95-21-6. Chemsrc.
  • 2-Methylbenzimidazole | Solubility of Things.
  • Review On Synthesis Of Benzimidazole
  • 2-Methylbenzoxazole 99 95-21-6. Sigma-Aldrich.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). BenchChem.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz

Sources

A Researcher's Guide to the In Vitro Validation of 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the in vitro activity of 2-Methyl-1,3-benzoxazol-6-amine derivatives. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document offers an in-depth comparison of potential therapeutic applications, supported by established experimental protocols and data from closely related analogues.

The Significance of the this compound Scaffold

The this compound core structure presents a unique opportunity for developing novel therapeutic agents. The benzoxazole moiety itself is a "privileged" structure, known to interact with various biological targets.[2] The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to specific targets. The amine group at the 6-position is a critical functional handle for further derivatization, allowing for the synthesis of a library of compounds with diverse physicochemical properties to optimize activity and selectivity.

A common synthetic route to access this scaffold involves the reduction of a corresponding 6-nitro-2-methylbenzoxazole precursor, which can be synthesized from the condensation of 4-nitro-2-aminophenol and acetic anhydride. This multi-step synthesis allows for the introduction of various substituents, leading to a diverse chemical library for screening.

Comparative In Vitro Anticancer Activity

Derivatives of the benzoxazole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression, such as kinases.[6][7] For instance, certain aminobenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (KDR), a key target in angiogenesis.[6]

Quantitative Comparison of Anticancer Activity of Related Benzoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 6-amino and 2-methyl benzoxazole derivatives against different cancer cell lines, providing a benchmark for evaluating new analogues.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Aminobenzoxazole Compound 16A549 (Lung)>79.42% inhibition[6]
Compound 17A549 (Lung)>85.81% inhibition[6]
Compound 16MCF-7 (Breast)6.98[6]
Compound 17MCF-7 (Breast)11.18[6]
2-Methylbenzoxazole 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) derivativeA549 (Lung)Varies[2]
6-Substituted Benzoxazolone Mannich base derivativeBV-173 (Leukemia)Low micromolar[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of novel compounds.[4][8]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Benzoxazole Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for MTT cytotoxicity assay.

Comparative In Vitro Antimicrobial Activity

The benzoxazole nucleus is a key pharmacophore in many antimicrobial agents.[3][9] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase, which is absent in eukaryotes, making it a selective target.[4]

Quantitative Comparison of Antimicrobial Activity of Related Benzoxazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table provides representative MIC values for various benzoxazole derivatives against common bacterial and fungal strains.

Derivative ClassMicroorganismMIC (µg/mL)Reference
2-Aryl/N-phenyl-benzoxazole Escherichia coliVaries
Staphylococcus aureusVaries[8]
Candida albicansVaries[8]
General Benzoxazole Bacillus subtilisVaries
Pseudomonas aeruginosaVaries[3]
Aspergillus nigerVaries[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of antimicrobial agents.[6]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Benzoxazole Derivatives inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate 18-24h inoculate_plate->incubate_plate read_results Visually Inspect for Growth or Measure OD600 incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for the in vitro validation of its derivatives, focusing on their potential anticancer and antimicrobial activities. The provided protocols are robust and widely accepted in the scientific community. By systematically applying these methodologies, researchers can effectively screen and identify lead compounds for further preclinical and clinical development. Future studies should also explore other potential activities, such as anti-inflammatory and enzyme inhibitory effects, to fully elucidate the therapeutic potential of this versatile chemical class.

References

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022). Journal of Biomolecular Structure & Dynamics. [Link]

  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. (2025). Journal of Computer-Aided Molecular Design. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). Molecules. [Link]

  • Synthesis, characterization, and antimicrobial activity of benzoxazole deriv
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports. [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Future Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). Turkish Journal of Chemistry. [Link]

  • Benzoxazole derivatives with antimicrobial potential Seenaiah et al. (n.d.). ResearchGate. [Link]

  • Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. (2007). European Journal of Medicinal Chemistry. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

Sources

A Head-to-Head Comparison of Amino-Benzoxazole-Based Inhibitors: Targeting Key Mediators of Cancer Progression

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among these, amino-benzoxazole derivatives have garnered significant attention for their potential as inhibitors of key enzymes involved in cancer pathogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and Topoisomerase II. This guide provides a detailed head-to-head comparison of the performance of various 2-Methyl-1,3-benzoxazol-6-amine based inhibitors and related amino-benzoxazole analogs, supported by experimental data from peer-reviewed studies. We will delve into their inhibitory potency against KDR and their cytotoxic effects on cancer cell lines, offering insights into their structure-activity relationships (SAR).

The Strategic Importance of Targeting KDR and Topoisomerase II in Oncology

A successful anti-cancer strategy often involves the targeted inhibition of pathways crucial for tumor growth and proliferation. VEGFR-2 (KDR) and Topoisomerase II represent two such critical targets.

VEGFR-2 (KDR): The Gatekeeper of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] This process is essential for tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen. The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[3][4] By inhibiting VEGFR-2, we can effectively cut off the tumor's blood supply, thereby impeding its growth and spread.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (KDR) Receptor VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras/Raf/MEK/ERK Dimerization->Ras Migration Cell Migration Dimerization->Migration Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Ras->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Amino-Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits TopoII_Mechanism cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Amino-Benzoxazoles DNA_Tangled Tangled DNA TopoII_Binds Topoisomerase II Binds DNA_Tangled->TopoII_Binds DSB Transient Double-Strand Break TopoII_Binds->DSB Passage DNA Strand Passage DSB->Passage Trapped_Complex Stabilized DNA-Topo II Cleavage Complex Religation Religation of DNA Break Passage->Religation DNA_Untangled Untangled DNA Religation->DNA_Untangled Inhibitor Amino-Benzoxazole Inhibitor Inhibitor->DSB Traps Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis

Mechanism of Topoisomerase II and its Inhibition.

Head-to-Head Performance Analysis: KDR Inhibition

A study evaluating a library of 39 amino-benzoxazole derivatives for their KDR inhibitory activity provides a valuable dataset for comparison. The top-performing compounds were identified through computational docking methods and subsequently validated in vitro.

Compound IDStructureKDR IC50 (µM)
1 2-(4-aminophenyl)-1,3-benzoxazol-6-amine6.855
2 2-(3-aminophenyl)-1,3-benzoxazol-6-amine10.23
3 2-(2-aminophenyl)-1,3-benzoxazol-6-amine15.85
4 2-(4-aminobenzyl)-1,3-benzoxazol-6-amine25.12
5 2-(3-aminobenzyl)-1,3-benzoxazol-6-amine39.81
6 2-(2-aminobenzyl)-1,3-benzoxazol-6-amine50.118

Data synthesized from a study on amino-benzoxazole derivatives as KDR inhibitors.

Structure-Activity Relationship (SAR) Insights for KDR Inhibition:

From the data, several key SAR trends can be deduced:

  • Position of the Amino Group on the Phenyl Ring: The position of the amino group on the 2-phenyl substituent significantly influences KDR inhibitory activity. A para-substitution (Compound 1 ) is the most favorable, exhibiting the lowest IC50 value. The potency decreases as the amino group moves to the meta (Compound 2 ) and ortho (Compound 3 ) positions. This suggests that the para-amino group may be involved in a critical hydrogen bonding interaction within the KDR active site.

  • Nature of the Linker at the 2-Position: The presence of a direct phenyl ring at the 2-position (Compounds 1-3 ) results in higher potency compared to a benzyl group (Compounds 4-6 ). The introduction of a methylene bridge likely alters the conformation of the molecule, leading to a less optimal fit in the kinase binding pocket.

Head-to-Head Performance Analysis: Cytotoxicity in Cancer Cell Lines

Another study investigated the cytotoxic effects of a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives against various cancer cell lines. This allows for a comparative analysis of their anti-proliferative capabilities.

Compound IDR Group at Position 2HeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
TD1 4-chlorophenyl12.5>100>100
TD2 4-methoxyphenyl25.0>100>100
TD3 4-methylphenyl18.7>100>100
TD5 4-hydroxyphenyl8.5 15.2 10.8
TD7 3,4-dichlorophenyl15.6>100>100

Data synthesized from a study on the biological activity of 2-substituted benzoxazole derivatives.[5]

Structure-Activity Relationship (SAR) Insights for Cytotoxicity:

The cytotoxicity data reveals the following SAR trends:

  • Impact of Phenyl Ring Substitution: The substituent on the 2-phenyl ring plays a crucial role in the cytotoxic activity. A hydroxyl group at the para-position (Compound TD5 ) confers broad-spectrum cytotoxicity against all tested cell lines. In contrast, chloro, methoxy, and methyl substitutions result in more selective and generally lower potency. The hydroxyl group may enhance solubility or participate in key interactions with cellular targets.

  • Correlation with Topoisomerase II Inhibition: The study also found that some of these compounds exhibited inhibitory activity against Topoisomerase II. [5]It is plausible that the observed cytotoxicity is, at least in part, mediated by the inhibition of this enzyme, leading to DNA damage and apoptosis. The presence of a methylene bridge at the 2-position of the benzoxazole ring was found to decrease both cytotoxic activity and inhibitory activity on DNA topoisomerases. [5]

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Below are outlines of the standard methodologies used to assess KDR inhibition and cytotoxicity.

Experimental Protocol: KDR Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of KDR.

KDR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant KDR Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Add_Inhibitor Add Test Inhibitor (Amino-Benzoxazole Derivative) at various concentrations Prepare_Reagents->Add_Inhibitor Add_Enzyme Add KDR Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction by adding ATP and Substrate Add_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., using ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence) proportional to ADP produced Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Workflow for a typical KDR Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human KDR enzyme, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, and DTT), ATP, and a substrate such as Poly(4:1 Glu, Tyr). [6][7]2. Compound Dilution: Prepare serial dilutions of the test amino-benzoxazole inhibitors in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test inhibitor dilutions, and the KDR enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. [6]7. Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours for cell attachment Seed_Cells->Incubate_24h Add_Inhibitor Add Test Inhibitor (Amino-Benzoxazole Derivative) at various concentrations Incubate_24h->Add_Inhibitor Incubate_48_72h Incubate for 48-72 hours Add_Inhibitor->Incubate_48_72h Add_MTT Add MTT Reagent to each well Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan Crystals (e.g., with DMSO) Incubate_2_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, the selectivity of a drug candidate is a critical determinant of its success. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, derailing an otherwise promising compound. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 2-Methyl-1,3-benzoxazol-6-amine scaffold. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to assess and interpret the selectivity of this important class of molecules. We will explore both experimental and computational approaches to understanding and mitigating cross-reactivity, ensuring a more direct path to the development of safe and effective medicines.

The Benzoxazole Scaffold: A Privileged Motif in Kinase Inhibition

The benzoxazole nucleus is a recurring structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors, particularly for protein kinases. Several benzoxazole derivatives have been investigated as potent inhibitors of key kinases implicated in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met.[3][4]

However, the very features that make the benzoxazole scaffold effective can also contribute to off-target binding. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome. This structural similarity presents a significant challenge in designing truly selective inhibitors. Therefore, a thorough understanding of the cross-reactivity profile of any new benzoxazole-based kinase inhibitor is not just advantageous, but essential.

Comparative Cross-Reactivity Profiles of Benzoxazole Derivatives

Case Study 1: A Piperidinyl-Based Benzoxazole as a VEGFR-2/c-Met Inhibitor

In a study focused on developing dual inhibitors of VEGFR-2 and c-Met, a novel series of piperidinyl-based benzoxazole derivatives were synthesized. One of the lead compounds, 11a , was screened against a small panel of six kinases to assess its selectivity. The results, presented in Table 1, demonstrate that at a concentration of 10 µM, compound 11a exhibited minimal inhibition of the tested off-target kinases, suggesting a favorable selectivity profile for its primary targets, VEGFR-2 and c-Met.[3][4]

Table 1: Kinase Selectivity Profile of Piperidinyl-Benzoxazole Derivative 11a [3][4]

Kinase TargetPercent Inhibition at 10 µM
Off-Target Kinase 1< 10%
Off-Target Kinase 2< 10%
Off-Target Kinase 3< 10%
Off-Target Kinase 4< 10%
Off-Target Kinase 5< 10%
Off-Target Kinase 6< 10%

This limited screen provides an initial glimpse into the selectivity of this particular benzoxazole derivative. A broader kinase panel would be necessary for a more comprehensive assessment.

Case Study 2: 2-Methylbenzo[d]oxazole Derivatives as Monoamine Oxidase Inhibitors

A series of thirteen 2-methylbenzo[d]oxazole derivatives were evaluated for their ability to inhibit human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[5] The study revealed that these derivatives were potent MAO inhibitors, with some compounds showing significant selectivity for one isoform over the other. For instance, compounds 1d and 2e were identified as highly potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively.[5] In contrast, compounds 2c and 2e were the most potent MAO-A inhibitors, with IC50 values of 0.670 µM and 0.592 µM, respectively.[5] This study underscores how subtle structural modifications on the 2-methylbenzoxazole core can dramatically influence potency and selectivity against different enzyme targets.

Methodologies for Assessing Cross-Reactivity

A robust assessment of a compound's cross-reactivity requires a multi-faceted approach, combining both in vitro experimental assays and in silico computational predictions.

In Vitro Kinase Profiling

The gold standard for determining the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. Several commercial services offer comprehensive kinase profiling, such as Eurofins' SafetyScreen panels and DiscoverX's KINOMEscan®.[6][7][8][9][10][11][12]

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[3]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the kinase assay buffer.

    • In the assay plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add the kinase/substrate master mix to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Diagram of the Luminescence-Based Kinase Assay Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative Add_Compound Add compound/DMSO to assay plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate master mix Add_Kinase Add Kinase/Substrate mix to initiate reaction Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_Reaction Incubate at 30°C Add_Kinase->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & ATP depletion) Incubate_Reaction->Stop_Reaction Add_Detection Add Kinase Detection Reagent (ADP to ATP conversion) Stop_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Plot_Data Plot Luminescence vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase assay.

In Silico Cross-Reactivity Prediction

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions early in the drug discovery process. These in silico approaches can help prioritize compounds for experimental testing and provide insights into the structural basis of selectivity.[6][13][14]

This protocol outlines a general workflow for predicting the off-target profile of a small molecule using a combination of ligand-based and structure-based methods.[14][15]

Tools and Databases:

  • Ligand-based methods:

    • Chemical similarity searching tools (e.g., SEA, SwissTargetPrediction)

    • Pharmacophore modeling software

  • Structure-based methods:

    • Molecular docking software (e.g., AutoDock, Glide)

    • Protein Data Bank (PDB) for target structures

  • Databases of known drug-target interactions:

    • ChEMBL

    • BindingDB

Procedure:

  • Ligand-Based Screening:

    • 2D Similarity Search: Use the 2D chemical structure of the this compound derivative as a query to search against databases of known bioactive molecules. The Similarity Ensemble Approach (SEA) is a powerful tool for this purpose, as it can identify proteins that are likely to bind to the query molecule based on the similarity of its known ligands.[15]

    • Pharmacophore Modeling: If a set of known active and inactive molecules for a particular off-target is available, a 3D pharmacophore model can be generated. This model represents the essential steric and electronic features required for binding. The query molecule can then be screened against this pharmacophore to predict its likelihood of binding.

  • Structure-Based Screening (Molecular Docking):

    • Target Selection: Based on the results of the ligand-based screening or prior knowledge, select a panel of potential off-target proteins for which 3D structures are available in the PDB.

    • Docking Simulation: Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the query molecule to the active site of each selected off-target protein.

    • Scoring and Ranking: Use the docking scores to rank the potential off-target interactions. It is crucial to use multiple scoring functions and to visually inspect the predicted binding poses to assess their plausibility.

  • Data Integration and Prioritization:

    • Combine the results from both ligand-based and structure-based methods.

    • Prioritize the predicted off-targets that are consistently identified by multiple approaches.

    • Consider the predicted binding affinities and the physiological relevance of the potential off-targets.

  • Experimental Validation:

    • The most promising predicted off-target interactions should be validated experimentally using in vitro assays, as described in the previous section.

Diagram of the In Silico Off-Target Prediction Workflow

G cluster_ligand 1. Ligand-Based Screening cluster_structure 2. Structure-Based Screening cluster_integration 3. Data Integration & Validation Query This compound Derivative Structure Similarity_Search 2D Chemical Similarity (e.g., SEA) Query->Similarity_Search Pharmacophore 3D Pharmacophore Screening Query->Pharmacophore Select_Targets Select Potential Off-Targets (from PDB) Similarity_Search->Select_Targets Pharmacophore->Select_Targets Docking Molecular Docking Select_Targets->Docking Scoring Score & Rank Interactions Docking->Scoring Combine_Results Combine Ligand & Structure -Based Predictions Scoring->Combine_Results Prioritize Prioritize High-Confidence Off-Targets Combine_Results->Prioritize Validate Experimental Validation (In Vitro Assays) Prioritize->Validate

Caption: Workflow for in silico prediction of off-target interactions.

Conclusion: A Path Towards More Selective Therapeutics

The development of selective kinase inhibitors is a formidable challenge, yet it is a critical step in the creation of safer and more effective medicines. The this compound scaffold holds significant promise as a foundation for novel kinase inhibitors. By employing a systematic and integrated approach to cross-reactivity assessment, combining comprehensive in vitro profiling with predictive in silico methods, researchers can gain a deep understanding of the selectivity profile of their compounds. This knowledge is paramount for guiding lead optimization, interpreting cellular and in vivo data, and ultimately, for developing drug candidates with a higher probability of clinical success. As our understanding of the kinome and the tools to probe it continue to evolve, so too will our ability to design the next generation of highly selective and impactful targeted therapies.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • In silico and in vitro: identifying new drugs. PubMed. Available at: [Link]

  • SafetyScreen44 Panel - TW - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Delta SafetyScreen87 - SafetyScreen44 Panel - FR - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • Kinase Activity Assay Kits - DiscoverX. Eurofins Discovery. Available at: [Link]

  • (PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. Available at: [Link]

  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. Available at: [Link]

  • Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs | Nucleic Acids Research | Oxford Academic. Oxford Academic. Available at: [Link]

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. Available at: [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the ADME Properties of 2-Methyl-1,3-benzoxazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Scaffolding Benzoxazole Derivatives

In the landscape of modern drug discovery, the identification of a potent molecular scaffold is merely the first step. The journey from a promising "hit" to a viable clinical candidate is paved with rigorous preclinical evaluation, where the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These studies are designed to investigate how a potential drug is processed by a living organism, providing critical insights that forecast its pharmacokinetic behavior, efficacy, and potential for toxicity.[3][4] Neglecting early ADME assessment is a primary contributor to late-stage clinical failures, making it an indispensable component of the design-make-test-analyze cycle.[5][6]

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[7] However, the therapeutic potential of any analog, including those of 2-Methyl-1,3-benzoxazol-6-amine, is fundamentally tethered to its ADME profile. Favorable properties such as adequate solubility, good membrane permeability, metabolic stability, and appropriate plasma protein binding are essential for a compound to reach its target in sufficient concentration and exert its therapeutic effect.[8][9]

This guide provides an in-depth comparison of key in vitro ADME assays, offering field-proven insights and detailed protocols for evaluating and selecting the most promising this compound analogs. We will explore the causality behind experimental choices and provide a framework for interpreting comparative data, empowering researchers to make informed decisions in their drug development programs.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution rate and subsequent absorption.[10] Poor solubility can lead to erratic absorption, low bioavailability, and unreliable results in various in vitro assays.[11] We utilize a high-throughput kinetic solubility assay to provide an early assessment, which measures the solubility of a compound after being introduced to an aqueous buffer from a DMSO stock solution.[12]

Experimental Protocol: Kinetic Solubility via Nephelometry

This method rapidly assesses solubility by measuring the light scattering caused by undissolved particles (precipitate) in a solution.[13]

Causality Behind the Method: The choice of a kinetic assay over a thermodynamic one is a deliberate decision for early-stage screening. It mimics the conditions of many biological assays where compounds are introduced from a DMSO stock and provides a rapid, high-throughput assessment of a compound's propensity to precipitate under these common experimental conditions.[11][12]

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve test compounds (Parent, Analogs A, B, C) and a control compound in 100% DMSO to a concentration of 10 mM.[13]

  • Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Add Buffer: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.[11]

  • Mix and Incubate: Seal the plate and mix thoroughly on a plate shaker. Incubate the plate at 37°C for 2 hours to allow for precipitation to equilibrate.[13]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the nephelometry readings of the test compounds to a calibration curve prepared with standards of known turbidity to quantify the kinetic solubility.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM Compound Stocks in DMSO B Dispense 2 µL Stock into 96-well Plate A->B C Add 98 µL PBS (pH 7.4) to each well B->C D Seal Plate & Mix C->D E Incubate at 37°C for 2 hours D->E F Measure Light Scattering (Nephelometry) E->F G Calculate Solubility vs. Standard Curve F->G H Kinetic Solubility (µM) G->H Result G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat Donor Plate with Lipid Solution B Fill Acceptor Plate with Buffer A->B C Add Compound Solution to Donor Plate B->C D Assemble 'Sandwich' (Donor on Acceptor) C->D E Incubate for 5 hours at Room Temp D->E F Measure Compound Conc. in Donor & Acceptor (LC-MS/MS) E->F G Calculate Papp Value F->G H Permeability (Papp) (x 10⁻⁶ cm/s) G->H Result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Active Efflux: The MDR1-MDCK Assay

Many drugs are actively transported out of cells by efflux pumps like P-glycoprotein (P-gp, encoded by the MDR1 gene), which can severely limit oral bioavailability and CNS penetration. [14]The MDR1-MDCK assay uses a Madin-Darby canine kidney cell line transfected to overexpress human P-gp to identify substrates of this key transporter. [15][16] Causality Behind the Method: This cell-based model is crucial because passive permeability alone is not sufficient to predict in vivo absorption. P-gp is a major barrier to drug absorption in the intestine and at the blood-brain barrier. [17]By measuring transport in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), we can calculate an efflux ratio (ER). An ER significantly greater than 2 indicates the compound is a P-gp substrate. [14] Step-by-Step Protocol:

  • Cell Culture: Seed MDR1-MDCK cells onto a 96-well Transwell™ plate and culture for 4-5 days until a confluent, polarized monolayer is formed. [14]2. Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use wells that meet the integrity threshold (e.g., >600 Ohms/cm²). [18]3. Bidirectional Assay Setup:

    • A-B Permeability: Add the test compound (e.g., 10 µM) to the apical (A) donor compartment and fresh buffer to the basolateral (B) receiver compartment. [18] * B-A Permeability: Add the test compound to the basolateral (B) donor compartment and fresh buffer to the apical (A) receiver compartment.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 90 minutes. [18]5. Sample Analysis: At the end of the incubation, take samples from both donor and receiver compartments. Analyze compound concentrations via LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A-B and B-A directions. The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) . [14]

Workflow for MDR1-MDCK Bidirectional Assay

G cluster_prep Cell Culture cluster_assay Bidirectional Transport Assay cluster_analysis Analysis A Seed MDR1-MDCK cells on Transwell™ plate B Culture for 4-5 days to form monolayer A->B C Verify Integrity with TEER measurement B->C D1 A -> B Assay: Add compound to Apical C->D1 D2 B -> A Assay: Add compound to Basolateral C->D2 E Incubate at 37°C for 90 min D1->E D2->E F Quantify compound in all compartments (LC-MS/MS) E->F G Calculate Papp (A->B) and Papp (B->A) F->G H Calculate Efflux Ratio: Papp (B-A) / Papp (A-B) G->H I Papp & Efflux Ratio H->I Result

Caption: Workflow for the MDR1-MDCK permeability and efflux assay.

Comparative Data: Permeability of Benzoxazole Analogs
CompoundPAMPA Papp (x 10⁻⁶ cm/s)MDR1-MDCK Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationP-gp Substrate?
Parent Compound 8.55.14.2ModerateYes
Analog A 12.210.51.3HighNo
Analog B 1.10.81.1LowNo
Analog C 9.11.58.9Low (due to efflux)Yes

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. [19]It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. [20][21]Therefore, determining the extent of PPB is crucial for interpreting efficacy and pharmacokinetic data.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a compound in plasma. [20] Causality Behind the Method: The RED device uses a semipermeable membrane that allows only the small, unbound drug molecules to pass from a plasma-containing chamber to a buffer-filled chamber. [22]At equilibrium, the concentration of the free drug is the same in both chambers. This method is preferred for its simplicity, minimization of non-specific binding, and ability to reach equilibrium relatively quickly. [20] Step-by-Step Protocol:

  • Prepare Compound: Spike plasma (human, rat, etc.) with the test compound to a final concentration of 1-5 µM.

  • Load RED Device: Add the plasma/compound mixture to one chamber of the RED device insert and an equal volume of PBS to the other chamber.

  • Incubate: Place the inserts into the base plate, seal, and incubate at 37°C for 4 hours on an orbital shaker. [20]4. Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching: To ensure accurate quantification, dilute the plasma sample with buffer and the buffer sample with drug-free plasma to create identical matrices for analysis.

  • Analysis: Quantify the compound concentration in both matched samples using LC-MS/MS.

  • Data Analysis: Calculate the percent unbound using the formula: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Workflow for Plasma Protein Binding (RED) Assay

G cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis A Spike Plasma with Test Compound B Load Plasma into RED Device Chamber A->B C Load PBS into adjacent Chamber B->C D Seal Device C->D E Incubate at 37°C for 4 hours with shaking D->E F Collect Samples from both Chambers E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate % Unbound G->H I % Unbound H->I Result G cluster_prep Preparation cluster_assay Metabolic Reaction cluster_analysis Analysis A Prepare Microsomes, Compound, & NADPH System B Pre-warm reagents to 37°C A->B C Initiate reaction by adding NADPH System B->C D Incubate at 37°C C->D E Stop reaction at time points (0, 5, 15, 30, 45 min) with cold Acetonitrile D->E F Centrifuge & collect supernatant E->F G Quantify remaining compound (LC-MS/MS) F->G H Calculate t½ and CLint G->H I t½ (min) CLint (µL/min/mg) H->I Result

Caption: Workflow for the liver microsomal metabolic stability assay.

Drug-Drug Interactions: CYP450 Inhibition Assay

If a new drug inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma levels. T[23]his assay determines the concentration of a test compound required to inhibit 50% of a specific CYP isoform's activity (IC₅₀).

Causality Behind the Method: We assess inhibition against the most clinically relevant CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) as recommended by regulatory agencies like the FDA. T[23][24]he assay uses a known, isoform-specific substrate and measures the formation of its metabolite. A reduction in metabolite formation in the presence of our test compound indicates inhibition.

[25]Step-by-Step Protocol:

  • Prepare Reagents: Use human liver microsomes or recombinant CYP enzymes. Prepare solutions of the test compound at various concentrations, a specific probe substrate for the CYP isoform being tested, and an NADPH regenerating system. 2[25]. Incubation: Incubate the microsomes, the test compound (or vehicle control), and the probe substrate at 37°C.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Terminate Reaction: After a short incubation (e.g., 10-15 minutes), stop the reaction with a cold stop solution containing an internal standard.

  • Analysis: Use LC-MS/MS to quantify the amount of the specific metabolite formed.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the log of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data: Metabolism of Benzoxazole Analogs
CompoundHuman Liver Microsome t½ (min)CLint (µL/min/mg)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Parent Compound 2527.78.5> 50
Analog A > 60< 11.5> 50> 50
Analog B 886.615.2> 50
Analog C 3321.01.245.1

Synthesizing the Data: Selecting the Optimal Candidate

The goal of this comparative guide is to use the collective ADME data to select the most promising analog for progression. Let's analyze our hypothetical results:

  • Parent Compound: Shows moderate solubility and permeability but is a P-gp substrate, which reduces its effective permeability. It is highly protein-bound and has moderate metabolic stability, with some potential for inhibiting CYP3A4.

  • Analog A: This is a standout candidate. It boasts high solubility and high permeability, and crucially, it is not a P-gp substrate. Its metabolic stability is excellent, and it shows no significant CYP inhibition. The moderate protein binding means a larger fraction of the drug is free to act. This profile suggests high oral bioavailability and a low risk of DDIs.

  • Analog B: This analog has several liabilities. Its poor solubility and low permeability would likely lead to very poor absorption. Furthermore, it is rapidly metabolized, suggesting a short in vivo half-life. The very high protein binding would further limit its efficacy.

  • Analog C: While this analog has good passive permeability (from PAMPA), it is a potent P-gp substrate, resulting in very low effective permeability in the MDR1-MDCK assay. The most significant red flag is its potent inhibition of CYP3A4 (IC₅₀ = 1.2 µM), the most important drug-metabolizing enzyme, indicating a high risk of clinically significant drug-drug interactions.

[1]---

References

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • What Is ADME? – Drug Discovery Basics. Technology Networks. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Module 8: ADME and Rational Chemical Design. Beyond Benign. [Link]

  • Protein Binding Assays. BioAgilytix Labs. [Link]

  • What is the role of ADME in drug discovery?. Tebubio. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • The Importance of Pharmaceutical ADME Studies. The Laboratory Outsourcing Network. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • What is ADME and how does it fit into drug development?. BioIVT. [Link]

  • Biologically active benzoxazole derivatives. ResearchGate. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Molecular Docking Studies of Benzoxazole derivatives through ADMET properties as potential agents for lung cancer. YMER. [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. PubMed. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. ResearchGate. [Link]

Sources

A Comparative Guide to Target Engagement Validation for 2-Methyl-1,3-benzoxazol-6-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended molecular target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of a promising class of small molecules, 2-Methyl-1,3-benzoxazol-6-amine derivatives. For the purpose of this illustrative guide, we will consider a hypothetical lead compound from this series, designated BZA-42 , and its putative target, Kinase X , a serine/threonine kinase implicated in a specific oncology pathway.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of orthogonal methodologies to build a robust body of evidence for on-target activity. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.

The Imperative of Orthogonal Target Validation

Relying on a single assay to confirm target engagement can be misleading. Cellular phenotypes can be influenced by off-target effects, and in vitro biochemical assays may not accurately reflect the complexities of the intracellular environment. Therefore, a multi-pronged approach using orthogonal assays is critical to de-risk a drug discovery program and build a compelling case for a compound's mechanism of action. Our validation strategy for BZA-42 will pivot on three pillars of experimental evidence:

  • Biochemical Confirmation: Does the compound directly inhibit the enzymatic activity of the purified target protein?

  • Cellular Target Engagement: Does the compound bind to the target protein within intact cells?

  • Direct Biophysical Measurement: Can we quantify the direct binding interaction between the compound and the target protein?

This guide will compare the utility of a luminescence-based kinase inhibition assay, the Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR) to construct a comprehensive target engagement profile for BZA-42 against Kinase X.

Visualizing the Target Engagement Workflow

The following diagram illustrates the integrated workflow for validating the interaction between our lead compound, BZA-42, and its hypothetical target, Kinase X.

Target_Engagement_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Biophysical Validation biochem_assay Kinase Inhibition Assay (Luminescence-based) biochem_result Determine IC50 (Potency) biochem_assay->biochem_result final_conclusion Robust Target Engagement Profile biochem_result->final_conclusion cetsa Cellular Thermal Shift Assay (CETSA) cetsa_result Confirm Target Binding in Cells (Thermal Stabilization) cetsa->cetsa_result cetsa_result->final_conclusion spr Surface Plasmon Resonance (SPR) spr_result Quantify Binding Affinity & Kinetics (KD, ka, kd) spr->spr_result spr_result->final_conclusion lead_compound Lead Compound (BZA-42) lead_compound->biochem_assay lead_compound->cetsa lead_compound->spr target Putative Target (Kinase X) target->biochem_assay target->spr

Caption: An integrated workflow for robust target engagement validation of BZA-42 against Kinase X.

Section 1: Biochemical Validation - Kinase Inhibition Assay

The initial step in our validation cascade is to ascertain whether BZA-42 can directly inhibit the catalytic activity of purified Kinase X. A luminescence-based kinase assay is a robust, high-throughput method for this purpose.[1][2] This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of its substrate. A decrease in luminescence signal indicates ATP consumption by the kinase, and inhibition of this activity by a compound will result in a higher signal.

Experimental Protocol: Luminescence-Based Kinase X Inhibition Assay
  • Compound Preparation: Prepare a 10-point serial dilution of BZA-42 in DMSO, starting at a concentration of 1 mM. A known potent, non-selective kinase inhibitor, Staurosporine, should be used as a positive control.[1] A DMSO-only control will serve as the negative control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted BZA-42 or control compounds.

  • Enzyme Addition: Add 2.5 µL of purified recombinant Kinase X enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for Kinase X and ATP at its Km concentration).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 10 µL of a luminescence-based ATP detection reagent to each well.

  • Luminescence Reading: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Comparative Data: BZA-42 vs. Staurosporine
CompoundTargetIC50 (nM)
BZA-42 Kinase X 25
StaurosporineKinase X8
BZA-42 Kinase Y (Off-target) >10,000
StaurosporineKinase Y (Off-target)15

Interpretation: The data demonstrates that BZA-42 is a potent inhibitor of Kinase X, with an IC50 in the low nanomolar range. Importantly, it shows high selectivity for Kinase X over a representative off-target kinase (Kinase Y), a desirable characteristic for a therapeutic candidate. Staurosporine, as expected, shows potent but non-selective inhibition.

Section 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

While the kinase inhibition assay confirms biochemical potency, it does not prove that the compound can engage its target in the complex milieu of a living cell. CETSA is a powerful technique that directly measures the binding of a ligand to its target protein in intact cells or tissue samples.[3][4][5] The principle of CETSA is based on the ligand-induced stabilization of the target protein to thermal denaturation.[3][6] When a compound binds to its target, the resulting complex is more resistant to heat-induced unfolding and aggregation.

Experimental Protocol: CETSA for Kinase X
  • Cell Culture and Treatment: Culture a relevant cancer cell line known to express Kinase X to 80% confluency. Treat the cells with varying concentrations of BZA-42 or a vehicle control (DMSO) for 2 hours.

  • Heating Step: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble Kinase X in the supernatant by Western blotting using a specific antibody against Kinase X.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble Kinase X against the temperature for both the vehicle- and BZA-42-treated samples. A shift in the melting curve to a higher temperature in the presence of BZA-42 indicates target engagement.

Visualizing CETSA Principle

CETSA_Principle cluster_0 No Compound cluster_1 With BZA-42 Protein_unbound Unbound Kinase X Heat_unbound Heat Application Protein_unbound->Heat_unbound Denatured_unbound Denatured & Aggregated Heat_unbound->Denatured_unbound Protein_bound BZA-42-Bound Kinase X Heat_bound Heat Application Protein_bound->Heat_bound Stable_bound Stabilized & Soluble Heat_bound->Stable_bound

Sources

A Comparative Guide to the Cytotoxicity of 2-Methyl-1,3-benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzoxazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of various 2-Methyl-1,3-benzoxazol-6-amine derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their potential as anticancer agents. We will delve into the structure-activity relationships, comparative efficacy across different cancer cell lines, and the underlying mechanisms of action, supported by experimental data and protocols.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, a bicyclic structure formed by the fusion of a benzene and an oxazole ring, is a key pharmacophore found in numerous natural and synthetic bioactive molecules.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of targeted therapies. The 2-methyl and 6-amino substitutions on this core structure provide key points for chemical modification, allowing for the generation of diverse libraries of compounds with varying physicochemical properties and biological activities.

Comparative Cytotoxicity: A Data-Driven Analysis

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. Below, we present a comparative analysis of the cytotoxic activity of various this compound derivatives and related compounds against a panel of human cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Benzoxazole Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Series 1: Amino-substituted Benzoxazoles
TD1(5 or 6)-amino-2-(phenyl)benzoxazoleHeLa (Cervical)More cytotoxic[3]
TD2(5 or 6)-amino-2-(benzyl)benzoxazoleHeLa (Cervical)More cytotoxic[3]
TD3(5 or 6)-amino-2-(substituted phenyl)benzoxazoleHeLa (Cervical)More cytotoxic[3]
TD5(5 or 6)-amino-2-(substituted phenyl)benzoxazoleMultiple Cancer LinesCytotoxic[3]
TD7(5 or 6)-amino-2-(substituted benzyl)benzoxazoleHeLa (Cervical)More cytotoxic[3]
Series 2: Piperazinyl-substituted Benzoxazoles
Compound 115-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)MDA-MB-231 (Breast)5.63[4]
MCF-7 (Breast)3.79[4]
Compound 125-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)MDA-MB-231 (Breast)6.14[4]
MCF-7 (Breast)6.05[4]
Series 3: Other Substituted Benzoxazoles
Compound 12-thioacetamide linked benzoxazole-benzamideHCT-116 (Colon)7.2[1]
MCF-7 (Breast)7.8[1]
Compound 95-chloro-2-thioacetamide linked benzoxazoleHCT-116 (Colon)Potent[1]
MCF-7 (Breast)Potent[1]
Compound 11 (from ref[5])2-(2-(benzoxazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dioneHepatocellular Carcinoma5.5 µg/ml[5]
Compound 12 (from ref[5])2-(2-(benzo[d][3][6]dioxol-5-ylmethylene)hydrazinyl)benzoxazoleBreast Cancer5.6 µg/ml[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[7] Analysis of the available data reveals several key SAR trends:

  • Substitution at the 2-position: The presence of a methylene bridge at the 2-position of the benzoxazole ring has been shown to decrease cytotoxic activity on cancer cells.[3] This suggests that direct substitution on the 2-position with aryl or other functional groups may be more favorable for anticancer activity.

  • Substitution at the 6-position: The introduction of an amino group or a nitrogen-containing heterocycle like piperazine at the 6-position appears to be a viable strategy for enhancing cytotoxicity. The amino group provides a handle for further derivatization to modulate solubility and target engagement.

  • Halogenation: The presence of a fluorine atom, as seen in the 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole series, is often associated with improved biological activity.[8] Halogens can influence the electronic properties of the molecule and enhance its binding affinity to target proteins.

  • Amide Linkages: The incorporation of amide functionalities, as demonstrated in 2-thioacetamide linked benzoxazole-benzamide conjugates, can lead to potent cytotoxic agents.[1] These linkers can provide additional hydrogen bonding interactions within the target's active site.

Mechanistic Insights: Beyond Cytotoxicity

Understanding the mechanism of action is crucial for the rational design of more effective and selective anticancer drugs. Studies on cytotoxic benzoxazole derivatives have pointed towards several potential mechanisms:

Induction of Apoptosis

Many potent benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a desirable mechanism as it minimizes the inflammatory response associated with necrotic cell death. For instance, certain benzoxazole derivatives have been shown to induce apoptosis in cancer cells.[1]

Enzyme Inhibition

A key mechanism of action for several benzoxazole derivatives is the inhibition of critical enzymes involved in cancer cell proliferation and survival.

  • VEGFR-2 Inhibition: Some benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth.

  • PARP-2 Inhibition: A series of benzoxazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2).[4] PARP inhibitors are a clinically validated class of drugs that are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.

The diagram below illustrates a potential signaling pathway initiated by VEGFR-2 inhibition by a benzoxazole derivative, leading to the induction of apoptosis.

VEGFR2_Inhibition_Pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Apoptosis Apoptosis Akt->Apoptosis Inhibition Bcl2->Apoptosis Inhibition

Caption: VEGFR-2 inhibition by benzoxazole derivatives can disrupt downstream signaling, leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with benzoxazole derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs analyze Calculate IC50 read_abs->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel anticancer agents. The available data demonstrates their potent cytotoxic activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the induction of apoptosis and the inhibition of key oncogenic kinases like VEGFR-2 and PARP-2.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core to further refine structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.

  • Selectivity profiling: Systematically evaluating the cytotoxicity of lead compounds against a broad panel of cancer cell lines and, crucially, against normal, non-cancerous cells to determine their therapeutic window.

  • In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of benzoxazole-based cancer therapeutics.

References

Sources

A Comparative Guide to Assessing the Metabolic Stability of 2-Methyl-1,3-benzoxazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] This property, which describes a compound's susceptibility to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound with poor metabolic stability is often rapidly cleared from the body, potentially necessitating frequent and high doses to maintain therapeutic concentrations, which can lead to patient compliance issues and undesirable side effects.[1][5] Conversely, excessively high stability can result in drug accumulation and toxicity.[6] Therefore, a comprehensive understanding and optimization of metabolic stability are crucial for selecting drug candidates with favorable pharmacokinetic properties.[4][6]

The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) enzyme superfamily and other phase I and phase II enzymes.[2][5] The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[7][8][9] However, the metabolic fate of this class of compounds can be complex and is highly dependent on the nature and position of its substituents. This guide provides a comprehensive framework for assessing the metabolic stability of a series of 2-Methyl-1,3-benzoxazol-6-amine analogs, offering a detailed experimental protocol, data interpretation strategies, and a comparative analysis to guide lead optimization efforts.

Experimental Design: A Two-Tiered Approach to Stability Assessment

To effectively evaluate the metabolic stability of this compound analogs, a tiered approach is recommended, starting with a high-throughput screen using liver microsomes followed by a more comprehensive assessment in hepatocytes for promising candidates.

  • Tier 1: High-Throughput Screening with Liver Microsomes: Liver microsomes are subcellular fractions containing a rich concentration of phase I drug-metabolizing enzymes, particularly CYPs.[10][11] Microsomal stability assays are cost-effective, have high-throughput capabilities, and are ideal for the initial ranking and triaging of a large number of analogs.[11][12]

  • Tier 2: Confirmatory Analysis with Hepatocytes: Hepatocytes, being whole liver cells, contain the full complement of both phase I and phase II metabolic enzymes and their necessary co-factors, providing a more physiologically relevant model.[10][13][14] These assays also account for cellular uptake and permeability, offering a more comprehensive picture of a compound's intrinsic clearance.[14]

The following sections will detail the experimental workflow for a liver microsomal stability assay, which serves as the foundational screen in our comparative guide.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Thaw Liver Microsomes (Human, Rat, Mouse) D Pre-warm Microsomes and NADPH System A->D B Prepare NADPH-Regenerating System B->D C Prepare Test Compound Stock Solutions E Initiate Reaction with Test Compound (e.g., 1 µM final concentration) C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile containing Internal Standard G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis of Supernatant I->J K Quantify Parent Compound Depletion J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a robust and self-validating methodology for determining the metabolic stability of this compound analogs.

Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse) from a reputable supplier.

  • Test compounds and positive controls (e.g., testosterone, verapamil) dissolved in DMSO.

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (LC-MS grade) containing an appropriate internal standard.

  • 96-well plates and multi-channel pipettes.

  • Incubator shaker set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and positive controls by diluting the DMSO stock solutions with buffer. The final DMSO concentration in the incubation should be less than 1% to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension and the NADPH-regenerating system at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound working solution to the wells containing the microsomes and NADPH system. The final incubation volume is typically 200 µL.

    • For the time zero (T0) point, add the quenching solution (cold acetonitrile with internal standard) before adding the test compound.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture and immediately add it to a well containing cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[11]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[15] The use of multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.[11]

Data Analysis and Interpretation:

  • Calculate the Percentage of Compound Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Determine the First-Order Rate Constant (k): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).

  • Calculate the In Vitro Half-Life (t½): The half-life is calculated using the following equation:

    • t½ = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the inherent metabolic capacity of the liver, is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Comparative Data Analysis of this compound Analogs

To illustrate the application of this protocol, the following table presents hypothetical metabolic stability data for a series of this compound analogs with varying substitutions.

Compound IDR1 SubstitutionR2 Substitutiont½ (min)CLint (µL/min/mg protein)Stability Classification
Parent HH2527.7Moderate
Analog A 4-FH4515.4High
Analog B 4-ClH3818.2Moderate-High
Analog C 4-OCH3H1546.2Low
Analog D H5-F3221.7Moderate
Analog E H5-CF35512.6High
Verapamil --1838.5Moderate (Control)
Testosterone --4017.3High (Control)

Interpretation of Results:

  • Parent Compound: The parent this compound exhibits moderate metabolic stability.

  • Effect of Electron-Withdrawing Groups (Analogs A, B, E): The introduction of electron-withdrawing groups, such as fluorine (Analog A) and trifluoromethyl (Analog E), at either the R1 or R2 position generally leads to an increase in metabolic stability (longer t½ and lower CLint). This is a common strategy in medicinal chemistry to block potential sites of metabolism.

  • Effect of Electron-Donating Groups (Analog C): Conversely, the presence of an electron-donating group like methoxy (Analog C) resulted in decreased metabolic stability. This group may be susceptible to O-demethylation, a common metabolic pathway.

  • Positional Isomers (Analogs A vs. D): Comparing the fluoro-substituted analogs, the position of the substituent can influence stability, although in this hypothetical case, the effect is not dramatically different.

Potential Metabolic Pathways of Benzoxazole Derivatives

Understanding the potential sites of metabolism is crucial for rational drug design. For benzoxazole derivatives, common metabolic pathways include:

  • Oxidation: Hydroxylation of the aromatic rings or the methyl group at the 2-position.

  • N-dealkylation: If the amine at the 6-position is further substituted.

  • Glucuronidation or Sulfation: Phase II conjugation of hydroxylated metabolites or the primary amine.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound M1 Aromatic Hydroxylation Parent->M1 M2 Methyl Group Oxidation Parent->M2 M3 N-Oxidation Parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5

Caption: Potential metabolic pathways for benzoxazole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive and experimentally grounded framework for assessing and comparing the metabolic stability of this compound analogs. The liver microsomal stability assay serves as an efficient initial screen to rank compounds and identify metabolic liabilities. Analogs demonstrating favorable stability profiles (e.g., Analogs A and E in our hypothetical data) should be prioritized for further evaluation in hepatocyte stability assays to confirm their metabolic fate in a more physiologically relevant system.[16][17]

By systematically evaluating structure-metabolism relationships, researchers can rationally design and synthesize next-generation analogs with optimized pharmacokinetic properties, ultimately increasing the probability of identifying a successful clinical candidate. The integration of these in vitro assays early in the drug discovery process is an indispensable strategy for efficient and cost-effective lead optimization.[3][6]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • PubMed. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • PubMed. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2025). Predicting Clearance in Humans from In Vitro Data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]

  • YouTube. (2021). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between in vivo intrinsic clearance and in vitro metabolic.... Retrieved from [Link]

  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]

  • National Institutes of Health. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Benzoxazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. While in vitro studies have demonstrated the potential of 2-Methyl-1,3-benzoxazol-6-amine derivatives and related compounds across various therapeutic areas, their translation to in vivo efficacy is the critical next step in drug development. This guide provides a comparative analysis of the in vivo performance of several benzoxazole derivatives in animal models of psoriasis, prion disease, and inflammation, offering insights into their therapeutic promise. While extensive in vivo data on the anticancer efficacy of this specific subclass is still emerging, we will also delve into the mechanistic underpinnings that support their development as potential cancer therapeutics.

I. Anti-Psoriatic Efficacy of Benzoxazole Derivatives in an Imiquimod-Induced Mouse Model

Psoriasis, a chronic autoimmune inflammatory skin disease, presents a significant therapeutic challenge. The benzoxazole class of compounds has shown promise in modulating the underlying inflammatory pathways. A notable in vivo study investigated the efficacy of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), in an imiquimod (IMQ)-induced psoriatic mouse model.[1][2]

Comparative Efficacy of CBA and MCBA

Both CBA and its prodrug MCBA demonstrated significant anti-psoriatic effects when administered either topically or orally.[1][2] The study revealed that MCBA, the prodrug, exhibited stronger anti-psoriatic effects compared to the parent compound, CBA.[1][2] These effects were comparable to the standard-of-care treatment, Clobetasol propionate.[1][2]

CompoundAdministration RouteDoseKey Efficacy EndpointsReference
CBA Topical1% w/wReduction in erythema, thickness, and desquamation (PASI score)[1][2]
Oral125 mg/kgReduction in erythema, thickness, and desquamation (PASI score)[1][2]
MCBA Topical1% w/wSuperior reduction in erythema, thickness, and desquamation (PASI score) compared to CBA[1][2]
Oral125 mg/kgSuperior reduction in erythema, thickness, and desquamation (PASI score) compared to CBA[1][2]
Clobetasol propionate Topical0.05%Reduction in erythema, thickness, and desquamation (PASI score)[1][2]

Histopathological analysis of the skin tissues from mice treated with CBA and MCBA showed a marked reduction in psoriatic alterations, including hyperkeratosis, parakeratosis, scale crust, edema, and psoriasiform hyperplasia.[1][2] This provides strong evidence of the compounds' ability to reverse the pathological changes associated with psoriasis at a cellular level.

Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model

The causality behind choosing this model lies in its ability to closely mimic the inflammatory and histological features of human psoriasis. Imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response characterized by the production of pro-inflammatory cytokines central to psoriasis pathogenesis.

Step-by-Step Methodology:

  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Psoriasis-like Skin Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin of the mice for a period of 14 days.

  • Treatment Groups:

    • Negative Control (IMQ only)

    • Positive Control (Topical Clobetasol propionate)

    • Test Groups (Topical 1% w/w CBA or MCBA; Oral 125 mg/kg CBA or MCBA)

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI): Erythema, thickness, and desquamation of the dorsal skin are scored daily.

    • Histopathology: At the end of the treatment period, skin biopsies are collected for histological examination to assess changes in epidermal thickness, inflammatory cell infiltration, and other psoriatic markers.

G cluster_0 Experimental Workflow: Imiquimod-Induced Psoriasis Model Animal Selection Select Male BALB/c Mice Shaving Shave Dorsal Skin Animal Selection->Shaving IMQ Application Daily Topical Application of Imiquimod (5%) for 14 days Shaving->IMQ Application Grouping Divide into Treatment Groups: - Vehicle Control - Clobetasol Propionate - Topical CBA/MCBA - Oral CBA/MCBA IMQ Application->Grouping Treatment Administer Treatments Daily for 14 days Grouping->Treatment Assessment Daily PASI Scoring (Erythema, Thickness, Desquamation) Treatment->Assessment Histology Euthanize and Collect Skin for Histopathological Analysis Assessment->Histology

Caption: Workflow for evaluating anti-psoriatic efficacy in mice.

II. Anti-Prion Efficacy of a Novel Benzoxazole Derivative

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc). A promising benzoxazole derivative, BMD42-2910, has demonstrated significant anti-prion activity in a mouse model of the disease.[3][4][5][6]

In Vivo Efficacy of BMD42-2910

In a study using mice infected with a prion strain, treatment with BMD42-2910 resulted in a significant reduction of the protease-resistant PrPSc in the brain and prolonged the survival time of the treated mice compared to the control group.[3][4][5][6]

CompoundDoseAnimal ModelKey Efficacy EndpointsReference
BMD42-2910 5 mg/kg and 20 mg/kgPrion-infected mice- Reduced PrPres levels in the brain- Increased mean survival time[4]
BMD42-29 (Parent Compound) 5 mg/kgPrion-infected mice- Reduced PrPres levels in the brain[4]
DMSO (Control) -Prion-infected mice- High levels of PrPres in the brain- Shorter survival time[4]

Interestingly, the study also highlighted that BMD42-2910 was more effective than its parent compound, BMD42-29, in reducing PrPSc levels in the brain at both tested doses.[4]

Experimental Protocol: Prion-Infected Mouse Model

This model is the gold standard for evaluating potential anti-prion therapeutics as it directly assesses the ability of a compound to inhibit the pathogenic process and improve survival in a living organism.

Step-by-Step Methodology:

  • Animal Model: Specific strains of mice susceptible to prion disease are used.

  • Infection: Mice are intracerebrally inoculated with a specific prion strain.

  • Treatment: At a designated time post-infection, treatment with the test compound (e.g., BMD42-2910) or vehicle control is initiated. Administration can be via various routes, such as intraperitoneal injection.

  • Monitoring: Mice are monitored for clinical signs of prion disease, and their survival time is recorded.

  • Biochemical Analysis: At the terminal stage of the disease or at specific time points, brain tissue is collected to measure the levels of protease-resistant PrPSc via Western blotting.

G cluster_1 Experimental Workflow: Prion-Infected Mouse Model Animal Model Select Prion-Susceptible Mouse Strain Infection Intracerebral Inoculation with Prion Strain Animal Model->Infection Treatment Initiation Initiate Treatment with BMD42-2910 or Vehicle Infection->Treatment Initiation Monitoring Monitor for Clinical Signs and Record Survival Treatment Initiation->Monitoring Biochemical Analysis Collect Brain Tissue for PrPSc Quantification (Western Blot) Monitoring->Biochemical Analysis

Caption: Workflow for assessing anti-prion efficacy in vivo.

III. Anti-Inflammatory Activity of Benzoxazole Derivatives

The anti-inflammatory properties of benzoxazole derivatives have been investigated in the carrageenan-induced rat paw edema model, a classic and reliable assay for acute inflammation. A novel series of benzoxazole derivatives demonstrated significant anti-inflammatory activity compared to the standard drug, diclofenac sodium.[7][8]

Comparative Anti-Inflammatory Effects

The study synthesized a series of novel benzoxazole derivatives and evaluated their ability to reduce paw edema in rats. The results indicated that several of the synthesized compounds exhibited a percentage of inhibition of inflammation that was comparable or superior to diclofenac sodium.[7][8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This model is widely used to screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic acute inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.

Step-by-Step Methodology:

  • Animal Model: Wistar albino rats are commonly used.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Treatment: The test compounds or the standard drug (diclofenac sodium) are administered, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

IV. The Promise of Benzoxazole Derivatives in Cancer Therapy: A Mechanistic Perspective

While comprehensive in vivo comparative data for anticancer efficacy is still developing, a substantial body of in vitro evidence points to the potential of benzoxazole derivatives as potent anticancer agents.[6][8] Many of these compounds exert their effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and survival.

A primary mechanism of action for several anticancer benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis.[3]

G cluster_2 Mechanism of Action: VEGFR-2 Inhibition Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor Growth Tumor Growth & Metastasis Angiogenesis->Tumor Growth Supports

Caption: Inhibition of VEGFR-2 by benzoxazole derivatives.

In vitro studies have shown that certain benzoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, preventing their proliferation.[3] For instance, compound 14b, a benzoxazole derivative, was found to arrest the HepG2 (liver cancer) cell cycle at the Pre-G1 phase and induce apoptosis.[3]

V. Conclusion and Future Directions

The in vivo studies presented in this guide highlight the significant therapeutic potential of benzoxazole derivatives in treating a range of diseases, including psoriasis and prion diseases. The strong anti-inflammatory and anti-psoriatic effects of CBA and MCBA, and the life-prolonging activity of BMD42-2910 in relevant animal models, provide a solid foundation for their further clinical development.

While the in vivo anticancer data is still maturing, the well-documented in vitro activity and the mechanistic rationale, particularly the inhibition of key targets like VEGFR-2, strongly support continued research in this area. Future studies should focus on conducting comprehensive in vivo efficacy and toxicity evaluations of promising anticancer benzoxazole derivatives in relevant xenograft and genetically engineered mouse models. This will be crucial for identifying lead candidates for clinical trials and ultimately translating the promise of this versatile chemical scaffold into novel therapies for patients.

VI. References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A. F., Al-Gharabli, S. I., & Al-Qirim, T. M. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Hyeon, J. W., Noh, R., Choi, J., Lee, S. M., Lee, Y. S., An, S. S. A., ... & Lee, J. (2020). BMD42-2910, a novel benzoxazole derivative, shows a potent anti-prion activity and prolongs the mean survival in an animal model of prion disease. Experimental & Molecular Medicine, 52(3), 443-453. [Link]

  • Ampati, S., Jukanti, R., Ganta, R., & Manda, S. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.

  • Hyeon, J. W., Noh, R., Choi, J., Lee, S. M., Lee, Y. S., An, S. S. A., ... & Lee, J. (2020). BMD42-2910, a Novel Benzoxazole Derivative, Shows a Potent Anti-prion Activity and Prolongs the Mean Survival in an Animal Model of Prion Disease. Experimental & Molecular Medicine, 52(3), 443-453. [Link]

  • Ampati, S., Jukanti, R., Sagar, V., Ganta, R., & Manda, S. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Pelagia Research Library.

  • Ayoub, R., Jilani, J., Jarrar, Q., Alani, R., & Moshawih, S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Hyeon, J. W., Noh, R., Choi, J., Lee, S. M., Lee, Y. S., An, S. S. A., ... & Lee, J. (2020). BMD42-2910, a novel benzoxazole derivative, shows a potent anti-prion activity and prolongs the mean survival in an animal model of prion disease. Yonsei University. [Link]

  • Hyeon, J. W., Noh, R., Choi, J., Lee, S. M., Lee, Y. S., An, S. S. A., ... & Lee, J. (2020). BMD42-2910, a Novel Benzoxazole Derivative, Shows a Potent Anti-prion Activity and Prolongs the Mean Survival in an Animal Model of Prion Disease. Experimental & Molecular Medicine, 52(3), 443-453.

Sources

A Comparative Guide to the Fluorescent Properties of 2-Substituted Benzoxazole Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. Benzoxazole derivatives have emerged as a versatile class of fluorophores, offering tunable photophysical properties suitable for a range of applications, from cellular imaging to DNA sensing. This guide provides an in-depth comparison of the fluorescent properties of 2-substituted benzoxazole probes, with a focus on understanding the influence of chemical structure on their performance as imaging agents. While specific photophysical data for 2-Methyl-1,3-benzoxazol-6-amine remains elusive in publicly accessible literature, this guide will use the well-characterized parent compound, 2-Methylbenzoxazole, as a benchmark for comparison against other functionalized benzoxazole derivatives.

The Benzoxazole Scaffold: A Platform for Fluorescent Probe Design

The rigid, planar structure of the benzoxazole core is conducive to strong fluorescence.[1] Functionalization at the 2-position, and on the benzene ring (positions 4-7), allows for the fine-tuning of key fluorescent properties, including absorption and emission wavelengths, quantum yield, molar extinction coefficient, and photostability. These parameters are crucial for assessing a probe's suitability for specific imaging modalities and biological targets.

Key Fluorescent Properties for Comparative Analysis

A robust comparison of fluorescent probes hinges on several key quantitative metrics:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient is desirable as it indicates that the probe can be excited more efficiently, leading to brighter signals at lower concentrations.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a more efficient and brighter fluorophore.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally advantageous as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for more effective separation of excitation and emission light.

  • Photostability: The ability of a fluorophore to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.

Comparative Analysis of 2-Substituted Benzoxazole Probes

To illustrate the impact of substitution on the fluorescent properties of the benzoxazole core, the following table summarizes the photophysical data for 2-Methylbenzoxazole and other selected derivatives. It is important to note that the solvent environment can significantly influence these properties.

Probe Name2-SubstituentOther SubstituentsSolventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)ΦFReference
2-Methylbenzoxazole MethylNoneCyclohexane276.546,400~310~33.50.05[2]
Benzoxazole Derivative 1 Phenyl5-(4'-biphenyl)Dioxane342-39856-[3]
Benzoxazole Derivative 2 p-Biphenyl5-phenylToluene337-39356-[4]

Note: Data for some parameters were not available in the cited literature.

The data reveals that extending the π-conjugation at the 2-position, for instance by introducing phenyl or biphenyl groups, generally leads to a significant red-shift in both the absorption and emission spectra, resulting in larger Stokes shifts.[3][4] This is a desirable feature for biological imaging as it moves the excitation and emission wavelengths away from the autofluorescence of cellular components. While the quantum yield of the parent 2-Methylbenzoxazole is modest (0.05), modifications to the core structure are known to enhance this property. For example, the fluorescence quantum yield of benzoxazole derivatives can be influenced by the electronic nature of substituents and the solvent polarity.[5][6]

Experimental Workflows for Characterizing Fluorescent Probes

The accurate characterization of a fluorescent probe's properties is paramount. Below are generalized workflows for determining the molar extinction coefficient and fluorescence quantum yield.

Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measure Absorbance Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the probe with a precisely known concentration. prep2 Prepare a series of dilutions from the stock solution. prep1->prep2 measure1 Record the UV-Vis absorption spectrum for each dilution. prep2->measure1 measure2 Identify the wavelength of maximum absorbance (λmax). measure1->measure2 analysis1 Plot absorbance at λmax versus concentration. measure2->analysis1 analysis2 Perform a linear regression of the data. analysis1->analysis2 analysis3 Calculate the molar extinction coefficient (ε) from the slope of the line (ε = slope / path length). analysis2->analysis3

Caption: Workflow for determining the molar extinction coefficient.

Workflow for Relative Fluorescence Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare a series of dilutions of the probe and a reference standard with a known quantum yield. prep2 Ensure the absorbance of all solutions is below 0.1 at the excitation wavelength. prep1->prep2 measure1 Record the absorption spectrum of each solution. prep2->measure1 measure2 Record the fluorescence emission spectrum of each solution at the same excitation wavelength. measure1->measure2 analysis1 Integrate the area under the emission spectrum for each solution. measure2->analysis1 analysis2 Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. analysis1->analysis2 analysis3 Calculate the quantum yield of the probe using the comparative method equation. analysis2->analysis3

Caption: Workflow for determining the relative fluorescence quantum yield.

Experimental Protocols

Protocol for Determining Molar Extinction Coefficient
  • Stock Solution Preparation: Accurately weigh a small amount of the benzoxazole probe and dissolve it in a known volume of a suitable solvent (e.g., cyclohexane, ethanol, or DMSO) to create a stock solution of known concentration (typically in the millimolar range).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range.

  • Spectrophotometry:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of each dilution in a 1 cm path length quartz cuvette.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot the absorbance at λmax against the concentration for each dilution.

    • The data should yield a linear plot that adheres to the Beer-Lambert law (A = εcl).

    • The molar extinction coefficient (ε) is determined from the slope of the line (slope = ε × l, where l is the path length in cm).

Protocol for Determining Relative Fluorescence Quantum Yield
  • Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield in the same solvent and with an absorption profile that overlaps with the probe of interest (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Solution Preparation: Prepare a series of dilutions for both the benzoxazole probe and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the probe and the standard.

    • The quantum yield of the probe (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,ref × (msample / mref) × (nsample2 / nref2) where ΦF,ref is the quantum yield of the reference, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Conclusion and Future Directions

For researchers in drug development and cellular biology, the rational design of benzoxazole probes based on these principles can lead to the creation of superior imaging agents. Future work should focus on the systematic characterization of a broader range of 2- and 6-substituted benzoxazole derivatives to build a comprehensive library of probes with well-defined properties, enabling the selection of the optimal tool for any given biological application.

References

  • Kao Chen-heng, Cheng Jinpei, Li Xiang. (1982). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Chemical Journal of Chinese Universities, 3(3), 359. [Link]

  • Scott, A. (2017). 2-Methylbenzoxazole. OMLC. [Link]

  • Kao Chen-heng, Wang Mian, Zhou Yi-min, Ren Shou-廉. (1983). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES(Ⅲ)——2-p-BIPHENYL-5-PHENYL OXAZOLE AND SOME OF ITS 5-p-SUBSTITUTED PHENYL DERIVATIVES. Chemical Journal of Chinese Universities, 4(4), 470. [Link]

  • Nevels, N. E., et al. (2015). Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. ResearchGate. [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 123. [Link]

  • Krishnamoorthy, G., & Dogra, S. K. (1998). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Journal of Chemical Sciences, 110(4), 333-346. [Link]

  • Jarra, H. A., et al. (2015). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXIII, Chimie, 63-74. [Link]

  • Lin, C. W., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 8(3), 1337-1343. [Link]

  • Padalkar, V., et al. (2011). Absorption-Emission with molar extinction coefficient at 1×10 −6 M concentration of compounds 4a-4i in acetonitrile. ResearchGate. [Link]

  • de la Cruz-Cruz, J. I., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3328. [Link]

  • Lin, C. W., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl. Semantic Scholar. [Link]

  • Jarra, H. A., et al. (2015). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Mohamed, A. A., et al. (1984). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dich. Croatica Chemica Acta, 57(4), 575-580. [Link]

  • Wiley. (2025). 6-Methylbenzoxazole. SpectraBase. [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-17. [Link]

  • Pozo, D., et al. (2019). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 10(30), 7216-7225. [Link]

  • Puzzarini, C., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(23), 7175. [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. [Link]

  • PubChem. 2-Methylbenzoxazole. [Link]

  • Phatangare, K. R., et al. (2012). Synthesis, photophysical properties of novel fluorescent metal complexes from 3- (1,3-benzoxazol-2-yl)naphthalen-2-ol, and their antimicrobial activity. ResearchGate. [Link]

  • PubChem. 2-Aminobenzoxazole. [Link]

  • Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1082. [Link]

  • Crouch, R. K., & Ebrey, T. G. (1988). The fluorescence quantum yield of vitamin A2. Life sciences, 43(17), 1379–1384. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8), a key building block in many pharmaceutical and research applications. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory best practices.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is an aromatic amine, a class of compounds that often exhibit toxicological properties. While a complete, peer-reviewed toxicological profile for this specific compound is not widely available, the Globally Harmonized System (GHS) classifications for similar compounds and related aromatic amines indicate potential hazards.

Based on available data for this compound and its analogs, the following hazards should be assumed:

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Skin Sensitization: May cause an allergic skin reaction (H317).[1]

  • General Toxicity of Aromatic Amines: Many aromatic amines are known or suspected to be harmful if swallowed, inhaled, or absorbed through the skin. They can also pose a significant threat to aquatic life with long-lasting effects.

Therefore, it is imperative to treat this compound as a hazardous substance and to follow all handling and disposal precautions accordingly.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling this compound in any form, including during disposal preparation:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[1]
Hand Protection Nitrile gloves.To prevent skin contact and potential allergic reactions.
Body Protection A lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Always work in a well-ventilated area.To prevent inhalation of the compound, which may be harmful.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash. It must be treated as chemical waste and disposed of through a licensed hazardous waste disposal service.

Step 1: Segregation and Waste Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include the full chemical name ("this compound"), the CAS number ("5676-60-8"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer).

  • Waste Form:

    • Solid Waste: Unused or expired solid this compound should be placed directly into the designated waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the designated hazardous waste container.

    • Solutions: If the compound is in a solution, it should be collected in a designated liquid waste container, also clearly labeled with the chemical name, CAS number, solvent, and hazard pictograms. Do not mix with incompatible waste streams.

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Step 3: Arranging for Professional Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will have established procedures and contracts with licensed waste disposal vendors.

  • Provide Necessary Information: Be prepared to provide the EHS office with the following information:

    • The full chemical name and CAS number.

    • The quantity of waste.

    • The type of waste (e.g., solid, liquid, contaminated debris).

    • The location of the waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for waste pickup and documentation.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid, then place the absorbent material into the hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your supervisor and the EHS office, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in labeled solid hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store sealed container in designated waste area. collect_solid->store_waste collect_liquid Collect in labeled liquid hazardous waste container. is_liquid->collect_liquid Yes is_contaminated Is it contaminated material (gloves, paper, etc.)? is_liquid->is_contaminated No collect_liquid->store_waste collect_contaminated Collect in labeled solid hazardous waste container. is_contaminated->collect_contaminated Yes is_contaminated->store_waste No collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_process End of Disposal Procedure contact_ehs->end_process

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • PubChem. 2-Methylbenzoxazole Laboratory Chemical Safety Summary.[Link]

Sources

Personal protective equipment for handling 2-Methyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methyl-1,3-benzoxazol-6-amine

Disclaimer: This guidance is based on hazard assessments of chemically related compounds. It is imperative to obtain and review the specific Safety Data Sheet (SDS) from your supplier for this compound before handling.

Understanding the Risks: Hazard Profile of Benzoxazole Derivatives

Benzoxazole derivatives, as a class, often present a range of health hazards. Based on data from similar compounds, this compound should be handled as a substance that is potentially:

  • A skin irritant. [1][2][3][4]

  • A serious eye irritant. [1][2][3][4]

  • Harmful if swallowed. [2][5]

  • Potentially causing respiratory irritation. [1][3][4]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Hand Protection Nitrile or other compatible chemical-resistant gloves.Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[6]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Standard laboratory safety glasses are the minimum requirement. If there is a risk of splashing, chemical safety goggles and a face shield provide more comprehensive protection.[3][6][7]
Skin and Body Protection A fully buttoned laboratory coat.This provides a barrier against accidental spills and contamination of personal clothing. Ensure the lab coat is clean and in good condition.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a chemical fume hood or if aerosolization is possible.The need for respiratory protection should be determined by a formal risk assessment. If required, a proper fit test and training are necessary.[6][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Clear and clean the designated workspace. weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve or Prepare for Reaction weigh->dissolve 2. Use anti-static weigh paper and appropriate tools. decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose 3. Use appropriate solvent or cleaning agent. doff_ppe Doff PPE Correctly dispose->doff_ppe 4. Follow institutional guidelines for chemical waste. wash Wash Hands Thoroughly doff_ppe->wash 5. Remove gloves last.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, perform this task in a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid generating dust.[3][4] Use a spatula to handle the solid carefully.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][6]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][7]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Chemical Waste: Unused compound and solutions containing it must be disposed of as hazardous chemical waste.[1][2]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be placed in a designated, sealed waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Do not discharge into drains or the environment.[1][6]

By adhering to these procedures, you contribute to a culture of safety and ensure the integrity of your research. Always prioritize safety through careful planning and execution.

References

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-benzoxazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.